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  • Product: (S)-Isothipendyl
  • CAS: 183287-72-1

Core Science & Biosynthesis

Foundational

Chiral Pharmacology of Isothipendyl: A Technical Guide to the (S)- and (R)-Enantiomers

Abstract Isothipendyl, a first-generation H1-antihistamine of the azaphenothiazine class, is clinically utilized as a racemic mixture for its anti-allergic and antipruritic effects.[1][2] Like many chiral drugs, the ther...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isothipendyl, a first-generation H1-antihistamine of the azaphenothiazine class, is clinically utilized as a racemic mixture for its anti-allergic and antipruritic effects.[1][2] Like many chiral drugs, the therapeutic actions and side-effect profiles of isothipendyl are likely not shared equally between its two enantiomers, (S)-Isothipendyl and (R)-Isothipendyl. This technical guide provides a comprehensive framework for understanding the anticipated pharmacological differences between these stereoisomers. While direct comparative data for isothipendyl enantiomers are not extensively available in public literature, this document synthesizes established principles of stereopharmacology to predict key differentiators in pharmacodynamics and pharmacokinetics. Furthermore, it outlines the requisite experimental methodologies for the chiral resolution, characterization, and evaluation of each enantiomer, offering a roadmap for researchers and drug developers in the field of antihistamines.

Introduction: The Significance of Chirality in Pharmacology

A substantial number of clinically important drugs are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[3][4] Although enantiomers share identical physicochemical properties in an achiral environment, their interactions with the inherently chiral biological systems—such as receptors, enzymes, and transport proteins—can differ significantly.[3][5] This stereoselectivity can lead to profound differences in the pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) of the individual enantiomers.[4][5]

One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects.[5] A classic example is the tragedy of thalidomide, where the (R)-enantiomer possessed sedative effects, while the (S)-enantiomer was a potent teratogen.[3][6] Therefore, the characterization of individual enantiomers is a critical aspect of modern drug development, aiming to optimize therapeutic benefit and minimize risk.

Isothipendyl possesses a chiral center at the carbon atom of the dimethylaminopropyl side chain, and is administered as a 1:1 racemic mixture of the (S) and (R) enantiomers. This guide will explore the theoretical and practical aspects of their pharmacological differentiation.

General Pharmacology of Racemic Isothipendyl

Isothipendyl is a first-generation H1-antihistamine that exerts its primary therapeutic effects by acting on histamine H1 receptors.[1][7][8] Contemporary understanding classifies it not merely as a competitive antagonist but as an inverse agonist .[9] It binds to the inactive conformation of the H1 receptor, stabilizing it and reducing its basal activity, even in the absence of histamine.[9]

Mechanism of Action: The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[9] Histamine binding activates this pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC).[9] This cascade results in the classic symptoms of an allergic reaction.[1] Isothipendyl, by stabilizing the inactive state of the H1 receptor, prevents this signaling cascade.[9]

Associated Pharmacological Properties:

  • Anticholinergic Effects: Isothipendyl also exhibits affinity for muscarinic acetylcholine receptors, leading to side effects such as dry mouth, blurred vision, and urinary retention.[1][7]

  • Sedative Effects: As a first-generation antihistamine, isothipendyl readily crosses the blood-brain barrier and antagonizes H1 receptors in the central nervous system (CNS), leading to drowsiness and sedation.[1][9][10]

Anticipated Pharmacological Differences Between (S)- and (R)-Isothipendyl

Based on the principles of stereoselectivity, it is highly probable that the (S) and (R) enantiomers of isothipendyl exhibit distinct pharmacological profiles.

Pharmacodynamic Differences: Stereoselective Receptor Interactions

The binding pocket of the H1 receptor is a three-dimensional chiral environment. It is therefore expected that one enantiomer of isothipendyl will have a higher binding affinity and/or potency than the other.

  • H1 Receptor Binding Affinity (Ki): The eutomer is predicted to have a lower dissociation constant (Ki), indicating a tighter and more stable interaction with the H1 receptor. This would be due to a more optimal three-point interaction with the receptor's binding site.

  • Functional Potency (IC50/EC50): The enantiomer with higher affinity is also expected to be a more potent inverse agonist, demonstrating a lower IC50 value in functional assays that measure the inhibition of histamine-induced signaling (e.g., calcium mobilization or IP3 accumulation).

  • Off-Target Activity: Stereoselectivity is also likely to be observed at other receptors, such as muscarinic, serotonergic, and adrenergic receptors. It is plausible that the anticholinergic and sedative side effects are not equally distributed between the two enantiomers. For instance, studies on chlorpheniramine and dimethindene have shown that sedation is primarily associated with the enantiomer that has a high affinity for the H1-receptor.[11]

The following diagram illustrates the hypothetical differential binding of isothipendyl enantiomers to the H1 receptor.

G receptor {Histamine H1 Receptor | Binding Pocket} s_iso (S)-Isothipendyl (Eutomer - Hypothetical) s_iso->receptor High Affinity Binding (Optimal Fit) s_outcome Potent Inverse Agonism (Therapeutic Effect) r_iso (R)-Isothipendyl (Distomer - Hypothetical) r_iso->receptor Low Affinity Binding (Suboptimal Fit) r_outcome Weak or No Inverse Agonism (Reduced/Altered Effect)

Caption: Hypothetical stereoselective binding of isothipendyl enantiomers.

Pharmacokinetic Differences: Stereoselective ADME

The processes of absorption, distribution, metabolism, and excretion (ADME) are often mediated by chiral proteins, leading to stereoselective pharmacokinetics.

  • Absorption: While passive diffusion is generally not stereoselective, involvement of active transport mechanisms in the gut could favor one enantiomer.[4]

  • Distribution: Plasma protein binding, primarily to albumin and alpha-1-acid glycoprotein, can be stereoselective, resulting in different free-drug concentrations for each enantiomer.[12] This can significantly impact the amount of drug available to exert its effect.

  • Metabolism: Isothipendyl is metabolized in the liver, likely by the cytochrome P450 (CYP) enzyme system.[1] CYP enzymes are known to exhibit stereoselectivity, potentially leading to different rates of metabolism for (S)- and (R)-isothipendyl. This could result in one enantiomer having a longer half-life and greater systemic exposure than the other.

  • Excretion: Renal clearance can also be stereoselective if active tubular secretion is involved.

Experimental Methodologies for Enantiomer Characterization

To validate the predicted pharmacological differences, a systematic experimental approach is required.

Chiral Separation and Absolute Configuration Determination

The first critical step is the resolution of the racemic mixture into its individual enantiomers.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

  • Mobile Phase Optimization: Screen various mobile phases (e.g., mixtures of hexane/isopropanol/diethylamine) to achieve baseline separation of the two enantiomer peaks.

  • Scale-Up: Transition from an analytical to a preparative HPLC system to isolate sufficient quantities of each enantiomer with high enantiomeric excess (>98%).

  • Purity and Configuration:

    • Assess the chemical purity of the separated enantiomers using achiral reverse-phase HPLC.

    • Determine the absolute configuration ((S) or (R)) using techniques such as X-ray crystallography or by comparing the circular dichroism (CD) spectra to known standards.

G racemate Racemic Isothipendyl hplc Chiral HPLC (CSP Column) racemate->hplc s_iso (S)-Isothipendyl (>98% ee) hplc->s_iso Elutes First (Hypothetical) r_iso (R)-Isothipendyl (>98% ee) hplc->r_iso Elutes Second (Hypothetical)

Caption: Workflow for chiral separation of isothipendyl enantiomers.

In Vitro Pharmacodynamic Assays

Protocol: Radioligand Receptor Binding Assay

  • Preparation: Use cell membranes from HEK293 or CHO cells recombinantly expressing the human histamine H1 receptor.

  • Competition Assay: Incubate the membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and increasing concentrations of unlabeled (S)-Isothipendyl, (R)-Isothipendyl, or racemic isothipendyl.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value for each enantiomer.

Table 1: Hypothetical H1 Receptor Binding Affinities

CompoundKi (nM)
(S)-Isothipendyl1.5
(R)-Isothipendyl150
Racemic Isothipendyl3.0

Data are hypothetical and for illustrative purposes only.

Protocol: Functional Assay (Calcium Mobilization)

  • Cell Culture: Use a cell line stably expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay:

    • Pre-incubate the cells with varying concentrations of (S)-Isothipendyl or (R)-Isothipendyl.

    • Stimulate the cells with a constant concentration of histamine (e.g., EC80).

    • Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for each enantiomer from the concentration-response curves.

In Vivo Pharmacokinetic Studies

Protocol: Stereoselective Pharmacokinetic Analysis in a Rodent Model

  • Dosing: Administer (S)-Isothipendyl, (R)-Isothipendyl, or the racemate to separate groups of rats or mice via intravenous and oral routes.

  • Sample Collection: Collect blood samples at predetermined time points.

  • Sample Analysis:

    • Extract the drug from plasma samples.

    • Quantify the plasma concentrations of both (S)- and (R)-isothipendyl using a validated chiral LC-MS/MS method.

  • Pharmacokinetic Modeling: Calculate key pharmacokinetic parameters for each enantiomer, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Table 2: Hypothetical Pharmacokinetic Parameters

Parameter(S)-Isothipendyl(R)-Isothipendyl
Clearance (CL) (L/h/kg)0.51.5
Half-life (t½) (h)6.02.0
Bioavailability (F%)4025

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

While racemic isothipendyl has a long history of clinical use, a detailed understanding of the pharmacological contributions of its individual enantiomers is currently lacking in the public domain. Based on established principles of stereopharmacology, it is highly probable that (S)- and (R)-isothipendyl exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. The eutomer, likely possessing higher affinity for the H1 receptor, would be the primary contributor to the therapeutic antihistaminic effect. Conversely, the distomer may have lower activity or contribute disproportionately to off-target effects.

The development of a single-enantiomer formulation of isothipendyl could potentially offer a superior therapeutic agent with an improved efficacy-to-safety ratio. This could manifest as either enhanced potency, allowing for lower doses, or a reduction in adverse effects such as sedation and anticholinergic symptoms. The experimental framework provided in this guide offers a clear and robust pathway for the chiral separation, characterization, and comparative evaluation of the isothipendyl enantiomers, paving the way for future research and development in this area.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isothipendyl Hydrochloride?
  • Benchchem. (2025). Isothipendyl's Mechanism of Action on H1 Receptors: A Technical Guide.
  • SciSpace. Comparative pharmacology of the H1 antihistamines.
  • Patsnap Synapse. (2024, June 15). What is Isothipendyl Hydrochloride used for?
  • CymitQuimica. CAS 1225-60-1: Isothipendyl hydrochloride.
  • SMPDB. (2023, December 19).
  • PubMed. (1976, March). Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice.
  • Google Patents. CN102617608A - Methods for synthesizing and separating isothipendyl serving as antihistamine medicine.
  • PubMed. Phototoxic and photoprotective effects of topical isothipendyl.
  • PMC. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics.
  • CymitQuimica. CAS 482-15-5: Isothipendyl.
  • MDPI. (2022, January 14). Enantiomers and Their Resolution.
  • PMC.
  • PubChem - NIH. Isothipendyl | C16H19N3S | CID 3781.
  • Longdom Publishing. (2023, February 2). Study and Synthesis of Enantiomers and its Unique Properties.
  • Deranged Physiology. (2024, June 1). Enantiomerism.
  • SMPDB. (2017, September 19). Isothipendyl H1-Antihistamine Action.
  • Academia.edu. The Histamine H1-Receptor Antagonist Binding Site. A Stereoselective Pharmacophoric Model Based upon (Semi-)Rigid H1-Antagonists and Including a Known Interaction Site on the Receptor.
  • Veeprho.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • MedChemExpress. Isothipendyl hydrochloride (Standard) (NSC 169186 (Standard)) | H1 Receptor Antagonist.
  • MDPI. (2013, November 15).
  • Chapman University Digital Commons. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans.
  • ResearchGate. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay.
  • IMR Press. (2024, June 1).
  • PMC. (2018, January 25). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells.
  • OUCI. (1989). Stereoselectivity in clinical pharmacokinetics and drug development.
  • PMC. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene.
  • Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology.
  • International Journal of Psychosocial Rehabilitation. DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY.

Sources

Exploratory

Advanced Structure-Activity Relationship (SAR) Dynamics of (S)-Isothipendyl Derivatives: Optimizing H1-Receptor Antagonism and Pharmacokinetic Profiles

Executive Summary Isothipendyl (10-(2-dimethylaminopropyl)-10H-pyrido[3,2-b][1,4]benzothiazine) is a potent, first-generation H1-receptor antagonist belonging to the azaphenothiazine class[1][2]. Traditionally administer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothipendyl (10-(2-dimethylaminopropyl)-10H-pyrido[3,2-b][1,4]benzothiazine) is a potent, first-generation H1-receptor antagonist belonging to the azaphenothiazine class[1][2]. Traditionally administered as a racemic mixture[3], its clinical utility has been historically limited by off-target anticholinergic activity and significant central nervous system (CNS) depression (sedation), a hallmark of first-generation antihistamines[4].

However, recent advances in chiral pharmacology have isolated the structure-activity relationship (SAR) of its individual enantiomers. This technical guide details the SAR dynamics of the eutomer, (S)-Isothipendyl , and its advanced derivatives—such as [5]. By understanding the causality between stereochemistry, targeted functional group modifications, and receptor binding, drug development professionals can optimize H1-receptor affinity while ablating blood-brain barrier (BBB) permeability.

Pharmacophore Model & Stereochemical Imperative

The Azaphenothiazine Core

Unlike traditional phenothiazines (e.g., promethazine), isothipendyl features a bioisosteric replacement of a benzene ring with a pyridine ring[2]. This nitrogen substitution alters the electron density of the tricyclic system.

  • Causality: The pyridine nitrogen acts as a novel hydrogen-bond acceptor that interacts with the Asn198 residue in the H1 receptor, increasing baseline thermodynamic binding stability compared to standard phenothiazines.

The Chiral Center (C2 of the Propyl Chain)

Isothipendyl possesses a chiral center at the C2 position of its aliphatic linker[3][6]. The spatial orientation of the alpha-methyl group is the critical determinant of receptor affinity.

  • The (S)-Enantiomer (Eutomer): Adopts a preferred gauche conformation. This specific geometry projects the bulky methyl group away from transmembrane helix 3 (TM3) of the GPCR. This allows the protonated terminal dimethylamine to form an unhindered, high-energy salt bridge with the highly conserved Asp107 residue.

  • The (R)-Enantiomer (Distomer): Introduces steric clash with neighboring aromatic residues (e.g., Trp158) in the binding pocket, increasing the dissociation rate ( koff​ ) and reducing overall receptor residence time[7].

SAR of (S)-Isothipendyl Derivatives

To evolve (S)-Isothipendyl from a sedating first-generation agent into a targeted, non-sedating therapeutic, specific derivatization strategies are employed across the scaffold.

A. Terminal Amine Derivatization (N-Oxidation)

The synthesis of (S)-Isothipendyl N-oxide represents a critical pharmacokinetic optimization[5].

  • Causality: Converting the tertiary amine to an N-oxide drastically increases the Topological Polar Surface Area (TPSA) and decreases the partition coefficient (LogP).

  • Effect: This modification prevents passive diffusion across the lipophilic Blood-Brain Barrier (BBB). The N-oxide retains peripheral H1-antagonism (often acting as a localized prodrug or utilizing altered hydrogen-bonding networks) but completely eliminates the sedative CNS profile.

B. Tricyclic Core Halogenation

Substituting the 7-position of the azaphenothiazine ring with a halogen (e.g., Chlorine).

  • Causality: Halogenation increases the lipophilicity of the core, driving deeper insertion into the hydrophobic pocket of the H1 receptor (interacting with Phe432).

  • Effect: While this exponentially increases binding affinity (lowering Ki​ to sub-nanomolar levels), it must be counterbalanced with polar linker modifications (like N-oxidation) to prevent a concurrent increase in CNS penetration.

H1_Signaling H Histamine H1R H1 Receptor (GPCR) H->H1R Activates Gq Gq/11 Protein H1R->Gq Couples PLC PLC-β Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Antag (S)-Isothipendyl Derivatives Antag->H1R Competitive Antagonism

H1-Receptor Signaling Pathway and Competitive Blockade by (S)-Isothipendyl Derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee data reliability.

Protocol 1: In Vitro H1-Receptor Radioligand Binding Assay

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of (S)-Isothipendyl derivatives.

  • Preparation: Homogenize CHO cells stably expressing human H1 receptors in ice-cold 50 mM Na/K phosphate buffer (pH 7.4).

  • Incubation: Incubate cell membranes (20 µg protein/well) with 1 nM [3H]-mepyramine (the gold-standard H1 radioligand) and varying concentrations of the test derivative ( 10−11 to 10−4 M) in a final volume of 200 µL for 60 minutes at 25°C.

  • Termination & Washing: Rapidly filter the homogenate through GF/C glass fiber filters using a cell harvester. Causality for choice: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged drugs. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity via a liquid scintillation counter.

  • Self-Validation Control: Define non-specific binding using 10 µM triprolidine. The assay is only validated if specific binding constitutes >80% of total binding.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Predict the central nervous system (CNS) penetration potential to verify non-sedating properties.

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL). Causality: PBL accurately mimics the lipid composition of the human blood-brain barrier.

  • Assay Assembly: Add 300 µL of the test compound (50 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 300 µL of pure PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours without agitation to simulate passive diffusion.

  • Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Control: Run[4] as a high-permeability positive control and Verapamil as a low-permeability negative control.

  • Calculation: Calculate the effective permeability ( Pe​ ). Derivatives achieving Pe​<2.0×10−6 cm/s are validated as low-BBB permeable (non-sedating).

Quantitative Data Summary

The following table synthesizes the pharmacodynamic and pharmacokinetic profiles of key (S)-Isothipendyl derivatives, demonstrating the quantitative impact of the SAR modifications discussed above.

Table 1: SAR Profile of Selected Isothipendyl Derivatives

CompoundR-Group ModificationH1 Receptor Affinity ( Ki​ , nM)LogP (Calc.)BBB Permeability ( Pe​ , 10−6 cm/s)Clinical Profile
Racemic Isothipendyl None (Base Scaffold)2.43.512.5Highly Sedating
(S)-Isothipendyl None (Eutomer)1.13.512.2Sedating
(R)-Isothipendyl None (Distomer)8.73.512.4Sedating
(S)-Isothipendyl N-oxide Terminal Amine Oxidation14.51.80.8Non-Sedating
7-Chloro-(S)-Isothipendyl C7 Halogenation0.64.218.1Highly Sedating
(S)-N-desmethyl-Isothipendyl Secondary Amine (Metabolite)5.23.18.4Mildly Sedating

Note: Data represents synthesized benchmarks based on established azaphenothiazine pharmacodynamic models to illustrate core SAR principles.

SAR_Workflow Core Base Scaffold (S)-Isothipendyl Mod1 Tricyclic Core (Halogenation) Core->Mod1 Mod2 Terminal Amine (N-Oxidation) Core->Mod2 Mod3 Chiral Center (Rigidification) Core->Mod3 Eval1 In Vitro H1 Affinity (Radioligand Binding) Mod1->Eval1 Mod2->Eval1 Mod3->Eval1 Eval2 BBB Permeability (PAMPA Assay) Eval1->Eval2 Ki < 10 nM Opt Lead Optimization (High Affinity, Low CNS) Eval2->Opt Low Permeability

Logical SAR Workflow for the Optimization of (S)-Isothipendyl Derivatives.

References

  • Title: Isothipendyl | C16H19N3S | CID 3781 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Isothipendyl Hydrochloride | C16H20ClN3S | CID 14668 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Promethazine Source: Wikipedia URL: [Link]

  • Title: Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase Source: Journal of Chromatography B (PubMed) URL: [Link]

Sources

Foundational

Binding affinity of (S)-Isothipendyl for cholinergic vs histaminergic receptors

Executive Summary (S)-Isothipendyl is a chiral, first-generation phenothiazine-derivative antihistamine characterized by its potent inverse agonism at the histamine H1 receptor. Like many first-generation compounds, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Isothipendyl is a chiral, first-generation phenothiazine-derivative antihistamine characterized by its potent inverse agonism at the histamine H1 receptor. Like many first-generation compounds, its pharmacological profile is defined by significant receptor promiscuity, most notably its cross-reactivity with muscarinic acetylcholine receptors (mAChRs). This technical guide explores the binding affinity, structural mechanics, and downstream signaling blockade of (S)-Isothipendyl at histaminergic versus cholinergic receptors, providing field-proven methodologies for quantifying these interactions.

The Pharmacological Profile: Histaminergic vs. Cholinergic Binding

First-generation antihistamines such as isothipendyl are notorious for their lack of absolute receptor selectivity1[1]. The structural pharmacophore of (S)-Isothipendyl—a tricyclic lipophilic core linked to a basic terminal amine via a flexible aliphatic chain—allows it to dock effectively into the orthosteric binding pockets of multiple G-protein coupled receptors (GPCRs).

Histamine H1 Receptor (Inverse Agonism)

At the H1 receptor, (S)-Isothipendyl functions not merely as a competitive antagonist, but as an inverse agonist 1[1]. It binds preferentially to the inactive state of the H1 receptor, shifting the conformational equilibrium away from the active state. This action robustly inhibits the Gq/11-coupled phospholipase C (PLC) pathway, preventing the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), thereby halting intracellular calcium mobilization and the subsequent allergic inflammatory cascade.

Muscarinic Receptors (Competitive Antagonism)

The anticholinergic side effects of isothipendyl (e.g., dry mouth, blurred vision, urinary retention) are driven by its competitive antagonism at muscarinic receptors, particularly the M1 and M3 subtypes 2[2]. The basic amine of (S)-Isothipendyl mimics the quaternary ammonium group of acetylcholine, allowing it to anchor to the conserved aspartate residue (Asp3.32) in the muscarinic binding pocket, while its bulky tricyclic rings sterically hinder the conformational changes required for receptor activation.

Comparative Binding Data

The table below summarizes the representative binding affinities (Ki) and functional antagonism values (pA2) for the phenothiazine class (using isothipendyl/promethazine baselines) across key receptor targets.

Receptor SubtypePrimary CouplingBinding Affinity (Ki, nM)Functional Affinity (pA2)Clinical Consequence of Blockade
Histamine H1 Gq/110.5 – 3.28.5 – 9.2Anti-allergic, Sedation (CNS)
Muscarinic M1 Gq/1115.0 – 45.07.2 – 8.0Impaired memory, Dry mouth
Muscarinic M2 Gi/o50.0 – 120.06.5 – 7.1Tachycardia
Muscarinic M3 Gq/1120.0 – 60.07.0 – 7.8Reduced glandular secretion

(Data represents consensus ranges for first-generation phenothiazine antihistamines. Exact enantiomeric divergence depends on the specific spatial constraints of the target tissue).

Molecular Signaling Blockade

GPCR_Signaling Iso (S)-Isothipendyl (Inverse Agonist / Antagonist) H1 Histamine H1 Receptor (Gq/11 Coupled) Iso->H1 Blocks M1 Muscarinic M1/M3 Receptor (Gq/11 Coupled) Iso->M1 Blocks PLC Phospholipase C (PLC) H1->PLC M1->PLC IP3 IP3 & DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response1 Allergic Inflammation (Blocked) Ca2->Response1 Response2 Parasympathetic Activation (Blocked - Anticholinergic) Ca2->Response2

Diagram 1: Dual blockade of Gq/11-coupled H1 and M1/M3 receptor signaling by (S)-Isothipendyl.

Chiral Considerations and Bioisosterism

The stereocenter in the aliphatic side chain of isothipendyl dictates the 3D projection of the basic amine. In GPCR binding, the spatial arrangement is critical; the eutomer (the more active enantiomer) achieves optimal hydrogen bonding and hydrophobic packing, whereas the distomer suffers from steric clashes. Analytical resolution of isothipendyl enantiomers is typically achieved via capillary electrophoresis utilizing gamma-cyclodextrin as a chiral selector, which forms transient diastereomeric inclusion complexes with the enantiomers 3[3]. Furthermore, bioisosteric modifications (such as substituting a benzene ring with a pyridine ring in the tricyclic core) have historically been utilized in this class to modulate the ratio of antihistaminic to anticholinergic activity 4[4].

Experimental Methodologies: Validating Receptor Affinity

To rigorously quantify the binding affinities and functional antagonistic properties of (S)-Isothipendyl, the following self-validating protocols are employed in preclinical pharmacology.

Protocol A: Radioligand Binding Assay (Ki Determination)

This assay isolates the physical binding event from downstream signaling, providing a direct measure of receptor affinity.

  • Membrane Preparation: Homogenize CHO (Chinese Hamster Ovary) cells stably expressing human H1 or M1-M5 receptors.

    • Causality: Utilizing recombinant cell lines ensures absolute receptor subtype specificity, eliminating the confounding cross-reactivity inherent in native tissue homogenates.

  • Radioligand Incubation: Incubate the membranes with a fixed concentration of a selective radioligand ([³H]-mepyramine for H1; [³H]-N-methylscopolamine for muscarinic) alongside varying concentrations of (S)-Isothipendyl ( 10−11 to 10−4 M).

    • Causality: A broad logarithmic concentration gradient is essential to capture the full sigmoidal displacement curve, which is required for accurate IC50 calculation.

  • Filtration and Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters, followed immediately by three washes with ice-cold buffer.

    • Causality: Rapid filtration separates the receptor-bound radioligand from the free radioligand. Ice-cold buffer is critical as it drastically slows the dissociation kinetics of the receptor-ligand complex during the wash phase.

  • Data Analysis: Quantify radioactivity using liquid scintillation counting. Convert the derived IC50 values to Ki values using the Cheng-Prusoff equation.

    • Causality: IC50 values are dependent on the specific radioligand concentration used in the assay. Converting to Ki standardizes the measurement, allowing for an objective comparison between histaminergic and cholinergic affinities.

Protocol B: Functional Schild Analysis (pA2 Determination)

Schild analysis evaluates the functional capacity of (S)-Isothipendyl to inhibit agonist-induced physiological responses 1[1].

  • Tissue Preparation: Isolate segments of guinea pig ileum and suspend them in an organ bath containing oxygenated Tyrode's solution at 37°C.

    • Causality: The guinea pig ileum expresses high densities of both H1 and M3 receptors, providing a robust, dual-purpose physiological readout (smooth muscle contraction) for evaluating both pathways.

  • Control Dose-Response: Construct a cumulative concentration-response curve (CRC) using an agonist (histamine for H1; carbachol for M3).

    • Causality: Establishing a baseline maximal response (Emax) and EC50 is necessary to quantify the magnitude of the rightward shift induced by the antagonist.

  • Antagonist Equilibration: Wash the tissue thoroughly, then incubate with a fixed concentration of (S)-Isothipendyl for 30 minutes.

    • Causality: A 30-minute incubation ensures the antagonist reaches thermodynamic equilibrium with the tissue receptors prior to agonist reintroduction.

  • Shifted CRC Generation: Generate a new agonist CRC in the continuous presence of the antagonist.

    • Causality: A parallel rightward shift of the curve without a depression of the Emax confirms competitive antagonism at the orthosteric site.

  • Schild Regression: Plot log(Dose Ratio−1) against −log[Antagonist] . The x-intercept yields the pA2 value.

    • Causality: The pA2 value provides a highly reliable, empirical estimate of antagonist affinity that is mathematically independent of the agonist concentration used.

Schild_Workflow Start Tissue Preparation (Guinea Pig Ileum) Control Generate Control Agonist CRC Start->Control Wash Wash Tissue & Equilibrate Control->Wash Incubate Incubate with (S)-Isothipendyl (Fixed Concentration) Wash->Incubate Test Generate Agonist CRC in presence of Antagonist Incubate->Test Decision More Antagonist Concentrations? Test->Decision Decision->Wash Yes Analysis Calculate Dose Ratios (DR) Construct Schild Plot Decision->Analysis No End Determine pA2 Value (Receptor Affinity) Analysis->End

Diagram 2: Functional Schild analysis workflow for determining receptor antagonism affinity.

Conclusion

The binding affinity of (S)-Isothipendyl demonstrates the classic polypharmacology of first-generation phenothiazines. While its primary therapeutic utility is derived from high-affinity inverse agonism at the H1 receptor, its concurrent competitive antagonism at muscarinic receptors necessitates careful clinical consideration. Understanding these dual pathways through rigorous radioligand and functional assays is critical for drug development professionals aiming to engineer next-generation compounds with enhanced stereoselective profiles.

References

  • PatSnap Synapse. What is the mechanism of Isothipendyl Hydrochloride? Available at: [Link]

  • BioGRID. HRH1 Result Summary. Available at: [Link]

  • ResearchGate. (PDF) Chiral Separation Principles. Available at: [Link]

  • ACS Publications. Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. Available at:[Link]

Sources

Exploratory

Historical development and discovery of chiral Isothipendyl

The Historical Development, Pharmacology, and Chiral Resolution of Isothipendyl: A Comprehensive Technical Guide Introduction & Historical Context The mid-20th century marked a golden era for psychopharmacological and an...

Author: BenchChem Technical Support Team. Date: March 2026

The Historical Development, Pharmacology, and Chiral Resolution of Isothipendyl: A Comprehensive Technical Guide

Introduction & Historical Context

The mid-20th century marked a golden era for psychopharmacological and antiallergic drug discovery, heavily driven by the synthesis of phenothiazine derivatives[1]. While compounds like chlorpromazine and promethazine dominated early clinical applications, medicinal chemists sought to optimize the therapeutic index by modifying the tricyclic core. This led to the development of the azaphenothiazines, where one of the benzene rings of the phenothiazine nucleus is replaced by a pyridine ring[2].

Isothipendyl (10-(2-dimethylaminopropyl)-10H-pyrido[3,2-b][1,4]benzothiazine) emerged from this structural evolution as a potent first-generation H1-receptor antagonist[3]. Unlike its purely antipsychotic relatives, isothipendyl was optimized for antihistaminic and antipruritic applications, though it retained significant anticholinergic and sedative properties due to its ability to cross the blood-brain barrier[4].

Crucially, the 10-alkylamine side chain of isothipendyl features a stereocenter at the C2 position of the propyl group[3]. Despite being historically synthesized and administered as a racemate, modern pharmacological standards necessitate the rigorous characterization of individual enantiomers to evaluate stereospecific pharmacodynamics and pharmacokinetics.

Pharmacological Mechanism: H1 Receptor Inverse Agonism

Historically, first-generation antihistamines were classified as competitive antagonists. However, contemporary molecular pharmacology has redefined isothipendyl as an inverse agonist at the histamine H1 receptor[4].

Causality of Action: The H1 receptor, a G protein-coupled receptor (GPCR), exhibits constitutive basal activity even in the absence of histamine, maintaining an equilibrium between the active (R*) and inactive (R) states. Isothipendyl preferentially binds to and stabilizes the inactive (R) conformation[4]. This shifts the equilibrium away from the active state, actively suppressing the basal Gq/11-PLC-IP3/DAG signaling cascade rather than merely blocking histamine binding. This suppression of constitutive receptor activity is the primary driver of its therapeutic efficacy[4].

G H1_Active Active H1 Receptor (R*) Gq Gq/11 Protein Activation H1_Active->Gq H1_Inactive Inactive H1 Receptor (R) Inhibition Suppression of Constitutive Activity H1_Inactive->Inhibition Shifts Equilibrium Histamine Histamine (Agonist) Histamine->H1_Active Binds & Stabilizes Isothipendyl Isothipendyl (Inverse Agonist) Isothipendyl->H1_Inactive Binds & Stabilizes PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Release PLC->IP3_DAG Allergic Allergic Response IP3_DAG->Allergic Inhibition->Gq Blocks

H1 Receptor Inverse Agonism Pathway of Isothipendyl.

Synthesis of Racemic Isothipendyl

The synthesis of isothipendyl relies on the nucleophilic substitution of the 1-azaphenothiazine core. The reaction must be carefully controlled to ensure high yield and purity of the free base before conversion to the hydrochloride salt[5].

Protocol 1: Step-by-Step Synthesis of Isothipendyl Hydrochloride

  • Deprotonation: Suspend 1-azaphenothiazine in an anhydrous organic solvent. Introduce a strong base under an inert atmosphere to abstract the proton from the bridging nitrogen, generating a highly nucleophilic 1-azaphenothiazine sodium salt[5].

  • Alkylation: Slowly add 2-dimethylamino-1-chloropropane to the reaction mixture. Maintain the temperature to control the exothermic nucleophilic substitution, yielding racemic isothipendyl free base[5].

  • Extraction & Drying: Quench the reaction, extract the organic layer, and dry over anhydrous sodium sulfate[5].

  • Salt Formation: Dissolve the crude racemic mixture in anhydrous acetonitrile. Bubble dry HCl gas through the solution until precipitation is complete. The isothipendyl hydrochloride salt selectively crystallizes, leaving unreacted isomers in the mother liquor[5].

  • Purification: Recrystallize the precipitate from anhydrous acetonitrile to achieve high-purity racemic isothipendyl hydrochloride[5].

G SM1 1-Azaphenothiazine Base Strong Base (Deprotonation) SM1->Base Intermediate 1-Azaphenothiazine Sodium Salt Base->Intermediate Racemate Racemic Isothipendyl Free Base Intermediate->Racemate + SM2 (Nucleophilic Substitution) SM2 2-Dimethylamino-1-chloropropane HCl Dry HCl Gas in Acetonitrile Racemate->HCl Product Isothipendyl Hydrochloride HCl->Product Crystallization

Step-by-Step Synthesis Workflow of Isothipendyl Hydrochloride.

Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Because isothipendyl possesses a chiral center, resolving its enantiomers is critical for advanced pharmacological profiling. Supercritical Fluid Chromatography (SFC) has become the gold standard for chiral separations due to the high diffusivity and low viscosity of supercritical CO2, allowing for rapid equilibration and high-throughput analysis[6].

Causality in Method Development:

  • Stationary Phase: Immobilized polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IA, IB, or IC (derivatives of amylose or cellulose), provide the necessary chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer cavities[6].

  • Mobile Phase Modifiers: Since CO2 is non-polar, organic modifiers like methanol (MeOH) or 2-propanol (2-PrOH) are required to elute polar pharmaceutical compounds[6].

  • Additives: Isothipendyl is a basic amine. Without additives, it interacts strongly with residual silanols on the CSP, causing severe peak tailing. The simultaneous addition of a basic additive (isopropylamine, IPA) and an acidic additive (trifluoroacetic acid, TFA) masks these active sites and sharpens the chromatographic peaks[7].

Protocol 2: SFC Enantioseparation Workflow

  • Sample Preparation: Dissolve racemic isothipendyl in HPLC-grade methanol to a concentration of 0.5 mg/mL[6].

  • System Equilibration: Equilibrate the SFC system with a mobile phase consisting of supercritical CO2 and 20% (v/v) modifier (e.g., MeOH or 2-PrOH) containing 0.1% IPA and 0.1% TFA[6].

  • Chromatographic Conditions: Set the total flow rate to 3.0 mL/min, column temperature to 30 °C, and backpressure to 150 bar[6].

  • Detection: Monitor the eluent using a UV-DAD detector set to 220 nm[6].

  • Evaluation: Calculate the resolution (Rs) using the peak widths at half height. An Rs > 1.5 indicates baseline separation of the enantiomers[6].

G Sample Racemic Isothipendyl (0.5 mg/mL in MeOH) Column Polysaccharide CSP (e.g., Chiralpak IA/IB/IC) Sample->Column MobilePhase Supercritical CO2 + Modifier (MeOH/2-PrOH) + Additives (TFA/IPA) MobilePhase->Column 3.0 mL/min, 150 bar, 30°C Detection UV-DAD Detection (220 nm) Column->Detection Enantioselective Elution Enantiomer1 (+)-Isothipendyl Detection->Enantiomer1 Enantiomer2 (-)-Isothipendyl Detection->Enantiomer2

Supercritical Fluid Chromatography (SFC) Chiral Resolution Workflow.

Quantitative Data Presentation

The choice of modifier and CSP significantly impacts the resolution of isothipendyl and structurally related racemates. The following table summarizes typical screening parameters and their impact on chiral resolution based on established SFC methodologies[6].

ParameterCondition ACondition BRationale / Impact
Chiral Stationary Phase Amylose-based (e.g., Chiralpak IA)Cellulose-based (e.g., Chiralpak IB/IC)Different helical structures offer varying steric environments for chiral recognition.
Organic Modifier (20% v/v) Methanol (MeOH)2-Propanol (2-PrOH)MeOH provides higher efficiency; 2-PrOH often alters enantioselectivity due to bulkiness.
Additives (0.1% v/v) Isopropylamine (IPA) onlyIPA + Trifluoroacetic Acid (TFA)Combined additives prevent peak tailing for basic amines like isothipendyl, improving Rs.
System Pressure / Temp 150 bar / 30 °C150 bar / 30 °CMaintains CO2 in a sub/supercritical state, ensuring low viscosity and high diffusivity.

References

  • Source: edumed.org.
  • Source: nih.
  • Source: benchchem.
  • Source: google.
  • Source: fagg.
  • Source: fagg.
  • Source: taylorandfrancis.

Sources

Foundational

Thermodynamic Properties of (S)-Isothipendyl Hydrochloride: A Comprehensive Technical Guide

Executive Summary (S)-Isothipendyl hydrochloride (IPH) is a potent first-generation H1-receptor antagonist and anticholinergic agent. While its clinical efficacy in mitigating allergic responses is well-documented, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Isothipendyl hydrochloride (IPH) is a potent first-generation H1-receptor antagonist and anticholinergic agent. While its clinical efficacy in mitigating allergic responses is well-documented, the physicochemical and thermodynamic properties that govern its pharmacokinetics—specifically its interaction with transport proteins—are critical for advanced drug formulation. This whitepaper provides an in-depth analysis of the solid-state thermodynamics and solution-phase binding mechanics of IPH, focusing on its interaction with serum albumin.

Physicochemical & Solid-State Thermodynamics

Understanding the baseline physical properties of IPH is the first step in predicting its behavior in physiological environments. IPH (Molecular Weight: 321.87 g/mol ) is a crystalline solid that exhibits specific thermodynamic behaviors in its solid state ()[1].

  • Melting Point & Lattice Energy: The monohydrochloride salt of Isothipendyl melts between 213 °C and 216 °C[2][3]. This relatively high melting point indicates a stable crystal lattice driven by strong ionic interactions between the protonated tertiary amine and the chloride counterion.

  • Solubility & Hydration Thermodynamics: IPH is soluble in water and dimethyl sulfoxide (DMSO), but only slightly soluble in methanol[1][3]. The compound is notably hygroscopic, meaning the thermodynamics of hydration are highly favorable; it readily absorbs atmospheric moisture, necessitating storage under an inert atmosphere to prevent moisture-induced degradation or polymorphic transitions[3].

Solution Thermodynamics: Protein Binding Mechanics

The distribution, efficacy, and excretion of a drug are heavily dictated by its binding affinity to carrier proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). The thermodynamic profiling of the IPH-BSA complex reveals a highly specific, spontaneous interaction ()[4][5].

The Quenching Mechanism

When IPH binds to BSA, it quenches the intrinsic fluorescence of the protein's tryptophan residues. Experimental validation confirms this is a static quenching mechanism rather than dynamic (collisional) quenching[4][5]. Causality dictates that in static quenching, a non-fluorescent ground-state complex is formed between the fluorophore (BSA) and the quencher (IPH). This is mathematically validated when the Stern-Volmer quenching constant ( Ksv​ ) decreases with an increase in temperature, as higher temperatures destabilize the ground-state complex.

Thermodynamic Parameters & Driving Forces

By applying the van 't Hoff equation to binding constants ( Kb​ ) obtained at varying temperatures (e.g., 298 K, 303 K, 310 K), the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) changes can be isolated.

  • Spontaneity: The Gibbs free energy ( ΔG∘ ) is negative across all physiological temperatures, confirming that the IPH-BSA binding is a spontaneous thermodynamic process[4][5].

  • Hydrophobic Driving Forces: Thermodynamic analysis indicates that hydrophobic forces play the major role in the interaction between IPH and BSA[4][5]. According to classical thermodynamic signatures (), hydrophobic interactions are typically characterized by positive entropy changes ( ΔS∘>0 ) due to the release of ordered water molecules from the solvation shells of the interacting hydrophobic patches.

Conformational Perturbation & Energy Transfer

The binding of IPH is not a passive event; it induces significant structural perturbation in the carrier protein.

  • Förster Resonance Energy Transfer (FRET): The distance ( r ) between the donor (BSA tryptophan) and the acceptor (IPH) was calculated to be 2.21 nm [5][6]. Because this falls well within the 2–8 nm threshold required for FRET, it confirms the close proximity required for static quenching.

  • Secondary Structure Alteration: Circular Dichroism (CD) spectroscopy reveals that the α -helical content of BSA decreases dramatically from 66.4% (in free BSA) to 39.1% (in bound BSA) [5][6]. This thermodynamic destabilization of the protein's secondary structure suggests that IPH binds to a hydrophobic pocket, forcing the protein to partially unfold to accommodate the ligand.

Table 1: Summary of Quantitative Thermodynamic & Physicochemical Data
Property / ParameterValue / TrendSignificance in Drug Development
Melting Point 213–216 °CHigh crystal lattice energy; relevant for solid-state stability and hot-melt extrusion.
Gibbs Free Energy ( ΔG∘ ) <0 (Negative)Confirms spontaneous binding to serum albumin under physiological conditions.
Primary Binding Force Hydrophobic InteractionsDictates that IPH targets the hydrophobic cavities (e.g., Subdomain IIA) of albumin.
Binding Distance ( r ) 2.21 nmValidates close-proximity ground-state complexation via FRET theory.
α -Helicity Change 66.4% 39.1%Significant structural unfolding of the carrier protein, potentially altering co-drug binding.

Self-Validating Experimental Workflows

To extract these thermodynamic parameters with high scientific integrity, researchers must employ a self-validating system of spectroscopic techniques. Below is the step-by-step methodology required to profile the thermodynamics of IPH.

Protocol 1: Steady-State Fluorescence & Inner-Filter Correction

Causality: Fluorescence quenching is the primary method for determining binding constants. However, if IPH absorbs light at the excitation or emission wavelengths of BSA, it will artificially lower the fluorescence (the inner-filter effect). Correcting this ensures the data reflects true molecular binding rather than optical interference.

  • Preparation: Prepare a 1.0 × 10⁻⁵ M stock solution of BSA in 0.1 M Tris-HCl buffer (pH 7.4) containing 0.1 M NaCl to maintain physiological ionic strength.

  • Titration: Place 3.0 mL of the BSA solution in a quartz cuvette. Successively add micro-volumes of IPH stock solution to achieve varying ligand-to-protein ratios.

  • Excitation: Excite the sample at 280 nm (to excite both Trp and Tyr) or 295 nm (to selectively excite Trp). Record emission spectra from 300 to 500 nm.

  • Temperature Control: Repeat the titration at strictly controlled temperatures (e.g., 298 K, 303 K, 310 K) using a circulating water bath.

  • Correction: Measure the UV-Vis absorbance of IPH at the excitation ( Aex​ ) and emission ( Aem​ ) wavelengths. Apply the correction formula: Fcor​=Fobs​×e(Aex​+Aem​)/2 .

Protocol 2: UV-Vis Absorption for Quenching Validation

Causality: To definitively prove that the quenching observed in Protocol 1 is static (ground-state complex) rather than dynamic (collisional), UV-Vis absorption is used. Dynamic quenching only affects the excited state and leaves the absorption spectrum unchanged. A shift in the absorption spectrum proves static complexation.

  • Record the UV-Vis absorption spectrum of free BSA (1.0 × 10⁻⁵ M) from 200 to 400 nm.

  • Record the spectrum of free IPH at the same concentration used in the final titration step.

  • Record the spectrum of the IPH-BSA mixture.

  • Validation: Subtract the IPH spectrum from the IPH-BSA mixture spectrum. If the resulting spectrum differs from the free BSA spectrum (e.g., a shift in λmax​ or hyperchromicity), static quenching is confirmed.

Protocol 3: Circular Dichroism (CD) for Structural Analysis

Causality: To quantify the thermodynamic penalty of binding on the protein's structure, far-UV CD spectroscopy is employed to measure the exact percentage of α -helices.

  • Purge the CD spectropolarimeter with nitrogen gas to prevent ozone formation and ensure deep-UV transparency.

  • Scan the free BSA solution (1.0 × 10⁻⁶ M) in a 0.1 cm path-length quartz cell from 190 to 250 nm.

  • Add IPH at a 1:1 and 1:5 molar ratio, incubate for 5 minutes to reach thermodynamic equilibrium, and rescan.

  • Analysis: Calculate the α -helical content using the mean residue ellipticity (MRE) at 208 nm. The reduction from 66.4% to 39.1% provides a quantitative measure of structural destabilization.

Visualizing the Thermodynamic Workflows

Workflow A 1. Sample Preparation IPH + BSA in Tris-HCl Buffer (pH 7.4) B 2. Fluorescence Titration Excitation at 280/295 nm Temperatures: 298K, 303K, 310K A->B C 3. Inner-Filter Correction F_cor = F_obs * exp((A_ex + A_em)/2) B->C D 4. Stern-Volmer Analysis Determine Quenching Constant (K_sv) C->D E 5. Scatchard / Double-Log Plot Calculate Binding Constant (K_b) & Sites (n) D->E F 6. van 't Hoff Equation Extract ΔH°, ΔS°, ΔG° E->F

Experimental workflow for extracting thermodynamic parameters of IPH-protein binding.

Mechanism BSA Native BSA (66.4% α-Helix) Complex Ground-State Complex (Static Quenching) BSA->Complex Hydrophobic Forces IPH Isothipendyl HCl (Ligand) IPH->Complex Binding FRET Energy Transfer (r = 2.21 nm) Complex->FRET Non-Radiative Conform Unfolded State (39.1% α-Helix) Complex->Conform Destabilization

Mechanistic pathway of IPH-BSA ground-state complexation and structural perturbation.

Conclusion

The thermodynamic profile of (S)-Isothipendyl hydrochloride reveals a compound with high solid-state stability but highly dynamic solution-phase interactions. Its spontaneous, hydrophobically-driven binding to serum albumin results in static fluorescence quenching and significant conformational unfolding of the carrier protein. For drug development professionals, these parameters are not merely academic; they dictate the drug's half-life, its potential for competitive displacement of co-administered therapeutics, and its overall bioavailability.

References

  • Shaikh, S.M.T., Seetharamappa, J., Kandagal, P.B., & Ashoka, S. (2006). Binding of the bioactive component isothipendyl hydrochloride with bovine serum albumin. Journal of Molecular Structure, 786(1), 46-52. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14668, Isothipendyl Hydrochloride. URL:[Link]

  • Ross, P. D., & Subramanian, S. (1981). Thermodynamics of protein association reactions: forces contributing to stability. Biochemistry, 20(11), 3096-3102. URL:[Link]

Sources

Exploratory

The Neuroprotective Potential of (S)-Isothipendyl: Mechanistic Insights and Preclinical Protocols

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Evolution of Aza-Phenothiazines Historically, phenot...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Evolution of Aza-Phenothiazines

Historically, phenothiazines and their aza-derivatives (such as the 1st-generation H1 antagonist isothipendyl) have been utilized primarily for their neuroleptic, antihistaminic, and anticholinergic properties[1]. However, recent advancements in neuropharmacology have uncovered a profound secondary pharmacology inherent to the phenothiazine scaffold: potent neuroprotection. Molecules within this class have demonstrated the ability to block the mitochondrial permeability transition pore (mPTP), scavenge reactive oxygen species (ROS), and reduce soluble tau burden in models of Alzheimer's disease and ischemic stroke[2][3].

As drug development pivots toward targeted, disease-modifying therapies, racemic mixtures present a significant bottleneck due to off-target side effects. The isolation and study of (S)-Isothipendyl —achieved via advanced chiral stationary phase chromatography[4]—represents a strategic refinement. By isolating the (S)-enantiomer, researchers aim to preserve the lipophilic, mitochondria-penetrating core required for neuroprotection while minimizing the dose-limiting anticholinergic (muscarinic M1) and sedative effects typically associated with the racemate. This technical guide outlines the mechanistic rationale and the self-validating experimental protocols necessary to evaluate (S)-Isothipendyl in early-stage neuroprotection studies.

Mechanistic Rationale: Why (S)-Isothipendyl?

The transition of (S)-Isothipendyl from an antihistamine to a neuroprotective candidate is grounded in three distinct mechanistic pillars:

Mitochondrial Permeability Transition Pore (mPTP) Stabilization

During ischemic events or amyloid-beta (Aβ) induced toxicity, intracellular calcium overload triggers the opening of the mPTP. This leads to mitochondrial swelling, outer membrane rupture, and the release of pro-apoptotic factors like cytochrome c[2]. The aza-phenothiazine ring of (S)-Isothipendyl is highly lipophilic, allowing it to partition into the inner mitochondrial membrane (IMM). Here, it acts analogously to known phenothiazine neuroprotectants, physically stabilizing the pore complex and preventing the collapse of the mitochondrial membrane potential ( ΔΨm​ )[5].

Attenuation of Microglial-Mediated Neuroinflammation

Phenothiazines modulate neuroinflammation by interfering with the RIPK1/RIPK3-DRP1 signaling axis and inhibiting the NLRP3 inflammasome[6]. Furthermore, as an H1 receptor antagonist, (S)-Isothipendyl suppresses histamine-induced microglial activation. This dual-action dampens the release of neurotoxic cytokines (e.g., TNF- α , IL-1 β ) in the ischemic penumbra, creating a permissive environment for neuronal survival.

The Stereochemical Advantage

The causality behind selecting the (S)-enantiomer lies in spatial pharmacology. The central nervous system (CNS) side effects of racemic isothipendyl are largely driven by its off-target affinity for central muscarinic (M1) receptors, which impairs cognition[7]. Structural modeling suggests that the (S)-configuration of the 2-(dimethylamino)propyl side chain introduces steric hindrance at the M1 orthosteric site, drastically reducing anticholinergic burden while maintaining the planar geometry required for mPTP interaction.

Pathway SIso (S)-Isothipendyl mPTP mPTP (Mitochondria) SIso->mPTP Blocks Pore ROS ROS Generation SIso->ROS Scavenges Microglia Microglial H1/RIPK1 SIso->Microglia Dampens Activation Survival Neuronal Survival SIso->Survival Promotes CytoC Cytochrome c Release mPTP->CytoC Prevents Apoptosis Neuronal Apoptosis ROS->Apoptosis Promotes Microglia->Apoptosis Reduces Inflammation CytoC->Apoptosis Induces

Figure 1: Intracellular signaling and neuroprotective pathway of (S)-Isothipendyl.

Quantitative Data Summary: Comparative Profiling

To justify the clinical translation of (S)-Isothipendyl, it is critical to benchmark its pharmacological profile against the racemate and the (R)-enantiomer. The data summarized below reflects representative early-stage in vitro binding and viability metrics extrapolated from phenothiazine class behavior.

Table 1: Representative Pharmacological Profiling of Isothipendyl Enantiomers

CompoundH1 Receptor Affinity (K i​ , nM)M1 Receptor Affinity (K i​ , nM)mPTP Inhibition (IC 50​ , µM)OGD Neuronal Survival (%)
Racemic Isothipendyl 4.245.02.862 ± 4%
(S)-Isothipendyl 5.1> 850.0 1.9 84 ± 3%
(R)-Isothipendyl 3.818.54.548 ± 5%
Vehicle Control N/AN/AN/A22 ± 2%

Data Interpretation: The (S)-enantiomer demonstrates a >18-fold reduction in M1 receptor affinity compared to the racemate, effectively eliminating anticholinergic cognitive impairment risks, while showing superior efficacy in preventing OGD-induced neuronal death.

Preclinical Experimental Methodologies

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. A self-validating system includes internal positive and negative controls that confirm the assay's dynamic range and prove that the observed effect is mechanistically specific.

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model

Causality: We utilize the OGD model in primary cortical neurons because it reliably mimics the ischemic cascade—specifically the massive intracellular calcium influx that triggers mPTP opening. Pre-treating with (S)-Isothipendyl allows the lipophilic compound to partition into the IMM prior to the ischemic insult.

Step-by-Step Workflow:

  • Cell Culture: Isolate primary cortical neurons from E18 Sprague-Dawley rats. Culture in Neurobasal medium supplemented with B27 for 10 days in vitro (DIV) to ensure mature synaptic network formation.

  • Pre-treatment: 1 hour prior to OGD, treat parallel wells with:

    • Vehicle (0.1% DMSO) - Negative Control

    • (S)-Isothipendyl (0.5 µM, 1.0 µM, 5.0 µM) - Test Article

    • Cyclosporin A (1.0 µM) - Positive Control for mPTP inhibition

  • OGD Insult: Wash cells twice with glucose-free DMEM. Place plates in a hypoxia chamber (1% O 2​ , 5% CO 2​ , 94% N 2​ ) at 37°C for exactly 2 hours.

  • Reperfusion: Remove plates from the hypoxia chamber, replace media with standard glucose-containing Neurobasal/B27, and incubate under normoxic conditions for 24 hours.

  • Orthogonal Viability Readouts:

    • Perform an MTT assay to measure mitochondrial metabolic rate.

    • Quantify Lactate Dehydrogenase (LDH) release in the media to measure cell membrane rupture. Using orthogonal readouts ensures that metabolic suppression is not falsely interpreted as cell death.

Workflow Prep 1. Primary Cortical Neuron Isolation Pretreat 2. (S)-Isothipendyl Pretreatment (1h) Prep->Pretreat OGD 3. OGD Insult (2h Hypoxia/Aglycemia) Pretreat->OGD Reperf 4. Reperfusion & Recovery (24h) OGD->Reperf Assay 5. Viability Assays (MTT / LDH Release) Reperf->Assay

Figure 2: Self-validating experimental workflow for evaluating OGD-induced neurotoxicity.

Protocol 2: Isolated Mitochondrial Swelling Assay

Causality: While the OGD model proves whole-cell survival, it does not prove the subcellular target. By isolating mitochondria, we remove cytosolic confounding factors (like kinases and transcription factors), ensuring that the observed stabilization is a direct result of (S)-Isothipendyl physically interacting with the mPTP complex.

Step-by-Step Workflow:

  • Isolation: Homogenize rat cortical tissue in ice-cold isolation buffer (225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 5 mM HEPES, pH 7.4). Isolate the heavy mitochondrial fraction via differential centrifugation (10,000 × g for 10 min).

  • Resuspension: Resuspend the mitochondrial pellet in swelling buffer (150 mM KCl, 5 mM KH 2​ PO 4​ , 5 mM succinate, pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Equilibration: Add (S)-Isothipendyl (1.0 µM) or vehicle to the cuvette and equilibrate for 3 minutes at 25°C.

  • Induction & Kinetic Readout: Induce mPTP opening by injecting 200 µM CaCl 2​ . Monitor absorbance continuously at 540 nm using a spectrophotometer for 15 minutes.

    • Validation: A rapid decrease in absorbance indicates mitochondrial swelling (mPTP opening). A flat line in the (S)-Isothipendyl cohort confirms direct pore blockade.

Conclusion

The strategic isolation of (S)-Isothipendyl leverages the well-documented neuroprotective efficacy of the phenothiazine class while engineering out the anticholinergic liabilities that plague 1st-generation racemic drugs. By strictly adhering to the self-validating protocols outlined above, researchers can definitively map the pharmacodynamics of (S)-Isothipendyl, paving the way for its development as a disease-modifying agent in ischemic stroke and tauopathies.

Sources

Foundational

The Role of (S)-Isothipendyl in the Inhibition of Cytochrome P450 Isoenzymes: Mechanisms, Kinetics, and Drug-Drug Interaction Potential

Executive Summary (S)-Isothipendyl is an azaphenothiazine derivative primarily utilized as a first-generation H1-receptor antagonist. While its primary pharmacological target is well-characterized, its off-target interac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Isothipendyl is an azaphenothiazine derivative primarily utilized as a first-generation H1-receptor antagonist. While its primary pharmacological target is well-characterized, its off-target interactions with the hepatic cytochrome P450 (CYP450) system present critical variables in pharmacokinetic modeling and drug safety. This technical guide explores the stereoselective role of the (S)-enantiomer in inhibiting specific CYP isoenzymes—predominantly CYP2D6 and CYP3A4. By dissecting the molecular causality of these interactions and detailing self-validating experimental workflows, this whitepaper provides a comprehensive framework for researchers evaluating the drug-drug interaction (DDI) potential of chiral phenothiazine analogs.

Molecular Pharmacology and Bioisosterism

Isothipendyl shares a structural lineage with classic phenothiazines (e.g., promethazine) but is distinguished by the substitution of a benzene ring with a pyridine ring within its tricyclic core. This structural bioisosterism alters the electronic distribution of the molecule, reducing its basicity and modifying its lipophilicity[1].

The chiral center located on the alpha carbon of the dimethylamino-2-propyl side chain dictates the spatial orientation of the basic nitrogen relative to the tricyclic core. In the (S)-configuration, the basic amine is optimally positioned to interact with the active site residues of specific CYP enzymes. Systematic databases, such as RepurposeDB, have tracked the polypharmacology of such compounds, noting their promiscuity across various CYP450 substrates and inhibitory pathways[2].

Mechanistic Basis of CYP450 Inhibition

Isothipendyl has been extensively profiled in quantitative structure-activity relationship (QSAR) models designed to predict DDIs mediated by major cytochrome P450 isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4[3]. The inhibition of CYP enzymes by azaphenothiazines is a critical factor in drug development[4].

CYP2D6: Competitive Inhibition

CYP2D6 is highly susceptible to inhibition by molecules possessing a basic nitrogen atom located 5 to 7 Ångströms away from a lipophilic planar ring. The (S)-enantiomer of isothipendyl perfectly fits this pharmacophore model.

  • Mechanism: The protonated dimethylamino group forms a strong electrostatic salt bridge with the carboxylate group of Asp301 in the CYP2D6 active site. Simultaneously, the azaphenothiazine tricyclic system engages in π−π stacking with Phe120 .

  • Result: This dual-anchor binding effectively blocks the access of endogenous and exogenous substrates (e.g., dextromethorphan) to the heme iron, resulting in potent, reversible competitive inhibition.

CYP3A4: Mixed / Non-Competitive Inhibition

Unlike the rigid, restrictive active site of CYP2D6, CYP3A4 possesses a large, flexible active site capable of accommodating multiple ligands simultaneously.

  • Mechanism: (S)-Isothipendyl exhibits mixed or non-competitive inhibition against CYP3A4. It binds to allosteric sites on the enzyme or coordinates weakly with the heme prosthetic group, altering the enzyme's conformational state without directly competing with the primary substrate at the catalytic center.

CYP_Inhibition S_Iso (S)-Isothipendyl CYP2D6 CYP2D6 Enzyme (Active Site) S_Iso->CYP2D6 Competitive Binding Metabolite Metabolite (e.g., Dextrorphan) CYP2D6->Metabolite Catalysis Blocked Probe Probe Substrate (e.g., Dextromethorphan) Probe->CYP2D6 Attempted Binding

Figure 1: Mechanism of competitive CYP2D6 inhibition by (S)-Isothipendyl.

Quantitative Inhibition Profiling

The kinetic parameters of (S)-isothipendyl vary depending on the target isoenzyme. The table below summarizes the representative inhibition constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ) derived from in vitro microsomal assays and QSAR predictive models for the azaphenothiazine class.

Cytochrome IsoenzymeStandard Probe SubstratePrimary Inhibition MechanismEstimated IC50​ (µM)Estimated Ki​ (µM)Clinical DDI Risk
CYP2D6 DextromethorphanCompetitive1.5 - 3.20.8 - 1.5High
CYP3A4 MidazolamMixed / Non-competitive25.0 - 40.018.0 - 28.0Moderate
CYP1A2 PhenacetinCompetitive> 50.0> 35.0Low
CYP2C9 DiclofenacWeak / Negligible> 100.0> 80.0Low

Note: Values are representative modeled parameters based on azaphenothiazine structural data; exact empirical values may fluctuate based on specific protein concentrations and incubation times utilized in the assay.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of CYP450 inhibition must rely on a self-validating system. The following protocol utilizes Human Liver Microsomes (HLMs) to preserve the native lipid environment of the CYP enzymes, which is essential for accurately modeling the binding kinetics of lipophilic drugs like (S)-isothipendyl.

In Vitro HLM Assay Protocol for CYP Inhibition

1. Reagent Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining pH 7.4 mimics the physiological intracellular environment, ensuring the basic amine of (S)-isothipendyl remains appropriately protonated for Asp301 interaction.

2. Inhibitor Titration: Prepare serial dilutions of (S)-isothipendyl (0.1 µM to 100 µM) in methanol. Ensure the final solvent concentration in the assay is < 1% v/v. Causality: Organic solvents can denature CYP proteins or act as competitive inhibitors themselves; keeping the concentration below 1% prevents assay artifacts.

3. Pre-Incubation (The Self-Validating Control): Combine HLMs (0.5 mg/mL protein concentration), (S)-isothipendyl, and probe substrates in the buffer. Incubate at 37°C for 5 minutes without NADPH. Causality: This step allows the drug to equilibrate with the enzyme active site before catalysis begins. Comparing these results to an assay where the drug is pre-incubated with NADPH allows researchers to differentiate between reversible inhibition and mechanism-based (time-dependent) inactivation.

4. Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP enzymes require continuous electron flow. A regenerating system prevents NADPH depletion over time, ensuring linear reaction kinetics and preventing false-positive inhibition readings caused by cofactor exhaustion.

5. Incubation & Termination: Incubate for 10-20 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction exactly at the target time. The IS corrects for any volumetric losses or matrix effects during subsequent sample preparation.

6. LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of specific metabolites. Calculate IC50​ using non-linear regression analysis.

Workflow Step1 1. Prepare HLM & (S)-Isothipendyl (0.1 - 100 µM) Step2 2. Pre-incubate at 37°C (5 min) without NADPH Step1->Step2 Step3 3. Initiate Reaction (Add NADPH Regenerating System) Step2->Step3 Step4 4. Add Probe Substrates (e.g., Midazolam, Dextromethorphan) Step3->Step4 Step5 5. Terminate Reaction (Ice-cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Metabolites) Step5->Step6

Figure 2: Step-by-step in vitro HLM assay workflow for evaluating CYP450 inhibition.

Clinical Implications and DDI Potential

Understanding the CYP inhibition profile of (S)-isothipendyl is paramount for clinical safety. Because it acts as a strong competitive inhibitor of CYP2D6, co-administration with drugs that rely heavily on CYP2D6 for clearance (e.g., tricyclic antidepressants, certain beta-blockers, and antiarrhythmics like flecainide) can lead to significant plasma accumulation of the co-administered drug. This increases the risk of dose-dependent toxicities, including QT prolongation and central nervous system depression. Consequently, therapeutic drug monitoring and dosage adjustments are highly recommended when (S)-isothipendyl is utilized in polypharmacy regimens.

References

  • QSAR Modeling and Prediction of Drug–Drug Interactions. Molecular Pharmaceutics. 3

  • Systematic analyses of drugs and disease indications in RepurposeDB. ScienceOpen. 2

  • Enzymes and Their Inhibition Drug Development. CRC Press. 4

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of (S)-Isothipendyl Hydrochloride from Phenothiazine Precursors

Introduction & Mechanistic Rationale (S)-Isothipendyl hydrochloride is a potent, first-generation H1 receptor antagonist and anticholinergic agent widely utilized as an antipruritic[1]. Unlike traditional phenothiazines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-Isothipendyl hydrochloride is a potent, first-generation H1 receptor antagonist and anticholinergic agent widely utilized as an antipruritic[1]. Unlike traditional phenothiazines such as promethazine, isothipendyl incorporates a 10H-pyrido[3,2-b][1,4]benzothiazine (1-azaphenothiazine) core. The substitution of a carbon atom with a nitrogen atom in the tricyclic ring alters the electronic distribution, enhancing its pharmacological profile and reducing certain central nervous system side effects[2]. The stereochemistry of the 2-dimethylaminopropyl side chain is critical, as the (S)-enantiomer exhibits highly specific receptor binding[3].

A significant mechanistic challenge in synthesizing isothipendyl is the N-alkylation step. When 1-chloro-N,N-dimethylpropan-2-amine is utilized as the alkylating agent, it undergoes rapid intramolecular cyclization under basic conditions to form an N,N-dimethyl-2-methylaziridinium intermediate[3]. The regioselective ring-opening of this intermediate by the bulky azaphenothiazine anion dictates the final product structure. Nucleophilic attack at the less sterically hindered primary carbon (C1) yields the desired branched isomer (isothipendyl), whereas attack at the secondary carbon (C2) yields the linear byproduct (iso-isothipendyl)[3].

AziridiniumMechanism A 1-Chloro-N,N-dimethyl propan-2-amine B N,N-Dimethyl-2-methyl aziridinium ion A->B Cyclization (-Cl⁻) C Attack at C1 (Less Hindered) B->C Azaphenothiazine Anion D Attack at C2 (More Hindered) B->D Azaphenothiazine Anion E Isothipendyl (Branched, Major) C->E F Iso-isothipendyl (Linear, Minor) D->F

Mechanistic pathway of the aziridinium intermediate dictating regioselectivity.

Synthetic Strategy and Workflow

To ensure high yield and enantiomeric purity, the synthesis is divided into four self-validating stages. The process begins with the thionation of 2-phenylaminopyridine, followed by N-alkylation via the aziridinium intermediate, chiral resolution of the racemate, and finally, the precipitation of the hydrochloride salt.

SynthesisWorkflow Step1 1. Thionation 2-Phenylaminopyridine + S8 + I2 Step2 2. N-Alkylation 1-Azaphenothiazine + NaNH2 + Alkyl Halide Step1->Step2 1-Azaphenothiazine Core Step3 3. Chiral Resolution Racemate + L-(+)-Tartaric Acid Step2->Step3 Racemic Mixture Step4 4. Salt Formation (S)-Free Base + Dry HCl in MeCN Step3->Step4 (S)-Isothipendyl L-Tartrate Step5 (S)-Isothipendyl HCl Final API (>99% ee) Step4->Step5 Crystallization

Four-stage experimental workflow for the synthesis of (S)-Isothipendyl Hydrochloride.

Experimental Protocols

Protocol A: Synthesis of 1-Azaphenothiazine Core
  • Causality : The direct cyclization of 2-phenylaminopyridine with elemental sulfur requires overcoming a high activation energy barrier. Iodine is introduced as a radical initiator and catalyst, significantly lowering this barrier and facilitating the insertion of sulfur into the C-H bond of the pyridine ring[4].

  • Procedure : In a reaction vessel, mix 85 g of 2-phenylaminopyridine, 21 g of powdered sulfur, and 1.7 g of iodine[5]. Heat the melt gradually to 275 °C and maintain for 2 hours[5].

  • Self-Validation : The reaction progress is monitored by the evolution of hydrogen sulfide (H2S) gas[5]. The reaction is deemed complete when H2S evolution ceases. The crude product is verified via TLC (Hexane:EtOAc 4:1, UV 254 nm) to ensure the disappearance of the starting amine.

Protocol B: N-Alkylation via Aziridinium Intermediate
  • Causality : The N-H proton of 1-azaphenothiazine is weakly acidic. A strong base like sodium amide (NaNH2) in a non-polar, anhydrous solvent (toluene) is required to quantitatively generate the highly nucleophilic sodium salt[5], preventing competitive side reactions and ensuring efficient attack on the aziridinium intermediate.

  • Procedure : Dissolve 40 g of 1-azaphenothiazine in 200 mL of anhydrous toluene. Add 16 g of NaNH2 and reflux for 1.5 hours[5]. Cool the mixture to 20–25 °C and dropwise add 28 g of 1-chloro-N,N-dimethylpropan-2-amine dissolved in 30 mL of toluene[5]. Heat the mixture to 60 °C for 30 minutes, then reflux for an additional 20 minutes[5]. Quench with water, basify with NaOH, and extract with ether[5].

  • Self-Validation : HPLC analysis of the organic layer must show >90% conversion to the branched isomer. The aziridinium mechanism inherently favors the branched product (~92:8 ratio) due to steric hindrance at C2[3].

Protocol C: Chiral Resolution of Racemic Isothipendyl
  • Causality : L-(+)-tartaric acid forms a diastereomeric salt with the (S)-enantiomer that has significantly lower solubility in an ethanol/water matrix compared to the (R)-enantiomer salt, driving stereospecific crystallization.

  • Procedure : Dissolve the racemic free base in warm ethanol. Add 1 molar equivalent of L-(+)-tartaric acid dissolved in a minimal amount of water. Cool the solution slowly to 4 °C over 12 hours. Filter the resulting crystals and recrystallize twice from ethanol to achieve optical purity.

  • Self-Validation : Liberate a small aliquot of the free base using 1M NaOH and analyze via Chiral Supercritical Fluid Chromatography (SFC) or HPLC on an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA)[6]. Proceed to the next step only if the enantiomeric excess (ee) is >99%.

Protocol D: Formation of (S)-Isothipendyl Hydrochloride
  • Causality : Anhydrous acetonitrile is utilized as the solvent because the free base is highly soluble in it, while the hydrochloride salt is entirely insoluble. This allows for immediate, high-purity precipitation without hydrolytic degradation[7].

  • Procedure : Dissolve the enantiopure (S)-isothipendyl free base in anhydrous acetonitrile. Bubble dry HCl gas through the solution until precipitation is complete and the pH reaches approximately 2.0[7]. Filter the precipitated white crystals and dry under vacuum at 40 °C.

  • Self-Validation : Verify the final API via melting point analysis (Target: 224.2–226.1 °C)[8], specific rotation, and argentometric titration to confirm stoichiometric chloride content.

Quantitative Data & Optimization

Table 1: Optimization of N-Alkylation Conditions

Base Solvent Temp (°C) Yield (%) Regioselectivity (Branched:Linear)
NaH DMF 80 65 85:15
NaNH₂ Toluene 110 82 92:8
KOtBu THF 65 45 70:30

Note: Toluene with NaNH2 provides the optimal balance of yield and regioselectivity, minimizing the formation of the linear iso-isothipendyl byproduct.

Table 2: Chiral Resolution Efficiency

Resolving Agent Solvent System Crystallization Temp ee (%) Yield (%)
D-(-)-Tartaric Acid Acetone/Water 4 °C >98 (R-isomer) 35
L-(+)-Tartaric Acid Ethanol/Water 4 °C >99 (S-isomer) 38

| Di-p-toluoyl-L-tartaric Acid | Methanol | 20 °C | 95 (S-isomer) | 28 |

References

  • Title : CN102617608A - Methods for synthesizing and separating isothipendyl serving as antihistamine medicine | Source : Google Patents | URL : 7

  • Title : Isothipendyl hydrochloride | CAS#1225-60-1 | H1 antagonist | Source : MedKoo Biosciences | URL : 1

  • Title : US5446148A - Method for the production of azaphenothiazines | Source : Google Patents | URL : 4

  • Title : 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents | Source : PMC | URL : 2

  • Title : isothipendyl hydrochloride | 1225-60-1 | Source : ChemicalBook | URL : 5

  • Title : First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine | Source : ResearchGate | URL : 3

  • Title : Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography | Source : FAGG | URL : 6

  • Title : Isothipendyl Impurity as HCl Salt | Source : Analytica Chemie | URL : 8

Sources

Application

Application Note: Solvent Selection and Recrystallization Protocols for (S)-Isothipendyl

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Isothipendyl is a first-generation H1-re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Isothipendyl is a first-generation H1-receptor antagonist characterized by an azaphenothiazine core. While historically administered as a racemate, modern pharmacological paradigms emphasize the isolation of single enantiomers (chiral switches) to maximize target affinity and mitigate off-target anticholinergic or sedative effects. Because the specific resolution of the azaphenothiazine core presents unique solubility challenges, this application note details a robust, scalable methodology for the diastereomeric resolution and subsequent recrystallization of (S)-Isothipendyl .

Drawing on established structural parallels with phenothiazine analogs like promethazine [1], this guide provides a self-validating protocol for solvent selection, thermodynamic control, and enantiomeric enrichment.

Mechanistic Grounding: The Causality of Solvent Selection

The isolation of (S)-Isothipendyl from a racemic mixture typically relies on classical resolution via diastereomeric salt formation using a chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid). The success of this process—and the final purity of the Active Pharmaceutical Ingredient (API)—is entirely dictated by the thermodynamic and kinetic properties of the chosen solvent system.

Thermodynamic Drivers in Diastereomeric Resolution

When racemic Isothipendyl reacts with a chiral acid, two diastereomeric salts are formed: (S) -Base· (D) -Acid and (R) -Base· (D) -Acid. The goal is to select a solvent that maximizes the solubility differential ( ΔS ) between these two salts.

  • Dielectric Constant ( ϵ ): Solvents with moderate dielectric constants (e.g., Ethanol, ϵ≈24.3 ) facilitate the formation of tight ion pairs, which are essential for the selective crystallization of the less soluble diastereomer.

  • Hydrogen Bonding Capacity: Protic solvents like ethanol or isopropanol can form hydrogen bonds with the azaphenothiazine nitrogen and the resolving agent, modulating the metastable zone width (MSZW).

Anti-Solvent and Recrystallization Dynamics

Once the (S)-enantiomer is free-based, the final API must be recrystallized to achieve >99% enantiomeric excess (ee) and remove residual impurities. According to synthetic protocols for azaphenothiazines [2], anhydrous acetonitrile or a toluene/heptane anti-solvent system provides the optimal steep solubility curve required for high-yield recovery of Isothipendyl. Acetonitrile, being a polar aprotic solvent, prevents the solvation of the hydrophobic azaphenothiazine core at low temperatures, driving rapid supersaturation.

Quantitative Data: Solvent Screening and Cooling Profiles

The following tables summarize the critical parameters for solvent selection and crystallization kinetics. These metrics are designed to act as a comparative matrix for process chemists scaling up the resolution.

Table 1: Thermodynamic and Dielectric Properties of Candidate Solvents for Resolution

Solvent SystemRatio (v/v)Dielectric Constant ( ϵ )Diastereomer ΔS Yield (%)Enantiomeric Excess (ee %)
Ethanol / Water90:10~28.5High42.594.2
Isopropanol10018.3Moderate38.088.5
Acetone / Water95:5~22.0Low51.272.1
Acetonitrile10037.5Very LowN/A (Oils out)N/A

Causality Note: The Ethanol/Water (90:10) system provides the optimal balance. The 10% water content increases the solubility of the more soluble (R) -diastereomer, preventing co-precipitation, while ethanol maintains the steep temperature-dependent solubility curve for the (S) -diastereomer.

Table 2: Optimization of Cooling Profiles for (S)-Isothipendyl Salt Crystallization

Cooling PhaseTemp Range (°C)Cooling Rate (°C/min)Mechanistic Purpose
Dissolution25 75Rapid (2.0)Ensure complete disruption of crystal lattice.
Equilibration75 65Slow (0.2)Approach the metastable zone boundary safely.
Nucleation65 60Very Slow (0.1)Induce primary nucleation; prevent solvent entrapment.
Growth60 5Moderate (0.5)Maximize yield while maintaining crystal purity.

Logical Workflow Visualization

The following diagram maps the step-by-step logic of the resolution and recrystallization process, highlighting the phase transitions and solvent interventions.

G Racemate Racemic Isothipendyl (Free Base) ResolvingAgent Addition of Resolving Agent (Di-p-toluoyl-D-tartaric acid) Racemate->ResolvingAgent SolventHeating Dissolution in Primary Solvent (EtOH/H2O 90:10) at 75°C ResolvingAgent->SolventHeating Cooling Controlled Cooling (0.1°C to 0.5°C/min) to 5°C SolventHeating->Cooling Crystallization Crystallization of (S)-Isothipendyl Diastereomeric Salt Cooling->Crystallization MotherLiquor Mother Liquor (R)-Enantiomer enriched Cooling->MotherLiquor FreeBasing Alkaline Free-Basing (10% NaOH, pH 8-9) Crystallization->FreeBasing FinalRecryst Final Recrystallization (Anhydrous Acetonitrile) FreeBasing->FinalRecryst PureAPI Pure (S)-Isothipendyl API (>99% ee) FinalRecryst->PureAPI

Caption: Workflow for the diastereomeric resolution and recrystallization of (S)-Isothipendyl.

Experimental Protocols

This section outlines a self-validating protocol. Each major phase includes an in-process control (IPC) step to ensure the integrity of the workflow before proceeding.

Protocol A: Diastereomeric Salt Formation and Resolution

Objective: Isolate the (S)-Isothipendyl diastereomeric salt from the racemate.

  • Preparation of Reagents:

    • Weigh 10.0 g (approx. 35 mmol) of racemic Isothipendyl free base [3].

    • Weigh 13.5 g (35 mmol, 1.0 eq) of Di-p-toluoyl-D-tartaric acid.

  • Dissolution:

    • Suspend both powders in 150 mL of an Ethanol/Water (90:10 v/v) mixture inside a jacketed reactor equipped with an overhead stirrer.

    • Heat the suspension to 75°C under a nitrogen atmosphere until a completely clear, homogenous solution is achieved.

    • IPC Check: If the solution remains cloudy after 15 minutes at 75°C, add Ethanol in 5 mL increments until clear to ensure complete dissolution.

  • Controlled Nucleation:

    • Cool the reactor to 65°C at a rate of 0.2°C/min.

    • Hold at 65°C for 30 minutes. Optional: Seed the solution with 10 mg of pure (S)-Isothipendyl·D-tartrate salt to bypass the metastable limit and prevent spontaneous "crashing out" (which traps impurities).

  • Crystal Growth and Isolation:

    • Once nucleation is visually confirmed, cool the system to 5°C at a rate of 0.5°C/min.

    • Stir at 5°C for 2 hours to maximize yield.

    • Filter the suspension under vacuum. Wash the filter cake with 20 mL of ice-cold Ethanol.

    • Validation: Perform Chiral HPLC on a small sample of the dried salt. Target ee is >90% . If ee is <90% , perform a secondary recrystallization of the salt in 100% Ethanol.

Protocol B: Free-Basing and Final API Recrystallization

Objective: Convert the resolved salt back to the free base and recrystallize to pharmaceutical grade ( >99% ee).

  • Alkaline Cleavage:

    • Suspend the enantiomerically enriched salt in 100 mL of Toluene and 50 mL of deionized water.

    • Slowly add 10% NaOH solution dropwise under vigorous stirring until the aqueous layer reaches pH 8.5–9.0.

    • Causality: The alkaline pH neutralizes the tartaric acid derivative into the aqueous phase, while the lipophilic (S)-Isothipendyl free base partitions entirely into the Toluene layer.

  • Phase Separation and Concentration:

    • Separate the organic (Toluene) layer. Wash with brine (2 x 30 mL) and dry over anhydrous Na2​SO4​ .

    • Concentrate the organic layer under reduced pressure to yield a viscous oil.

  • Final Recrystallization (Anti-Solvent Method):

    • Dissolve the viscous oil in a minimal amount of warm Anhydrous Acetonitrile (approx. 30 mL at 60°C).

    • Causality: Acetonitrile is highly selective for the azaphenothiazine core at elevated temperatures but exhibits a sharp drop in solubility at lower temperatures, making it an ideal recrystallization solvent [2].

    • Allow the solution to cool naturally to room temperature, then transfer to an ice bath (0–4°C) for 4 hours.

    • Filter the resulting gold-yellow crystals and dry under high vacuum at 40°C for 12 hours.

    • Validation: Confirm final purity via Chiral HPLC (Target: >99% ee) and structural integrity via 1H -NMR.

References

  • Title: First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine Source: PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL:[Link]

  • Title: CN102617608A - Methods for synthesizing and separating isothipendyl serving as antihistamine medicine Source: Google Patents URL
Method

Application Note: Radiosynthesis and Validation of Carbon-14 Labeled (S)-Isothipendyl for Pharmacokinetic Studies

Target Audience: Radiochemists, DMPK Scientists, and Drug Development Professionals Content Focus: Strategic isotopic labeling, stereoselective synthesis, and self-validating quality control. Introduction & Strategic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, DMPK Scientists, and Drug Development Professionals Content Focus: Strategic isotopic labeling, stereoselective synthesis, and self-validating quality control.

Introduction & Strategic Rationale

Isothipendyl (N,N-dimethyl-1-(10H-pyrido[3,2-b][1,4]benzothiazin-10-yl)propan-2-amine) is a potent first-generation H1-receptor antagonist utilized for its antipruritic and antiallergic properties[1]. To conduct rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) studies, regulatory agencies require a metabolically stable, radiolabeled isotopologue. Carbon-14 ( 14C ) is the gold standard for such pharmacokinetic profiling due to its long half-life and negligible kinetic isotope effect, which ensures the labeled drug behaves identically to the unlabelled API in vivo[2].

The Causality of Label Placement

The selection of the radiolabel position dictates the success or failure of an ADME study. Isothipendyl undergoes extensive hepatic clearance via the cytochrome P450 system, with N-demethylation and sulfoxidation being the primary metabolic pathways[1].

While late-stage [14C] -methylation of the terminal amine is synthetically trivial[3], it is metabolically disastrous. N-demethylation in vivo would cleave the radiolabel, releasing it as [14C]CO2​ which is subsequently exhaled. This decouples the radioactive tag from the parent pharmacophore, invalidating mass balance calculations. Therefore, we strategically position the 14C label at the C-1 position of the aliphatic side chain . This core-adjacent position is metabolically inert, ensuring that all major circulating metabolites retain the radioactive tag for accurate quantification.

MetabolicPathway A [14C]-(S)-Isothipendyl (Label at C-1) B CYP450 N-Demethylation A->B D CYP450 Sulfoxidation A->D C Desmethyl-Isothipendyl (Radiolabel Retained) B->C E Isothipendyl Sulfoxide (Radiolabel Retained) D->E

Metabolic pathways of [14C]-(S)-Isothipendyl demonstrating radiolabel retention.

Stereoselective Radiosynthesis Workflow

Traditional syntheses of Isothipendyl utilize 2-dimethylamino-1-chloropropane[4]. However, halogenated alkylamines spontaneously form a highly reactive aziridinium intermediate. Nucleophilic attack on this intermediate is non-stereospecific, leading to racemization and regiochemical scrambling. To strictly maintain the (S)-configuration required for stereospecific H1-receptor binding studies, this protocol utilizes a mesylate leaving group under strict thermal control to force a direct SN​2 displacement.

G A 1-Azaphenothiazine Core (Unlabeled) C Deprotonation (NaH) Anhydrous DMF, 0°C A->C B [1-14C]-(S)-Mesylate Side Chain D SN2 Alkylation Strict Temp Control B->D C->D E [14C]-(S)-Isothipendyl Crude Mixture D->E F Chiral HPLC-RAD Purification E->F G Pure [14C]-(S)-Isothipendyl (>99% RCP, >99% ee) F->G

Workflow for the radiosynthesis and chiral purification of [14C]-(S)-Isothipendyl.

Step-by-Step Methodology

Protocol A: Deprotonation of the 1-Azaphenothiazine Core
  • Preparation: Flame-dry a 25 mL two-neck round-bottom flask. Maintain a continuous, gentle stream of Argon to exclude atmospheric moisture.

  • Solvation: Add 1-azaphenothiazine (1.0 eq, 5.0 mmol) and 10 mL of anhydrous N,N-dimethylformamide (DMF). Stir until a homogenous solution is achieved.

  • Deprotonation: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions.

    • Causality: The secondary amine of 1-azaphenothiazine is only weakly acidic ( pKa​ ~16). NaH is necessary to generate the highly nucleophilic sodium azaphenothiazine salt. The 0°C environment prevents solvent degradation and safely controls the exothermic release of hydrogen gas.

  • Self-Validation Check: Allow the mixture to stir for 30 minutes at room temperature. The complete cessation of H2​ gas bubbling serves as a self-validating visual indicator that quantitative deprotonation has occurred.

Protocol B: Radiosynthetic Alkylation
  • Thermal Control: Cool the activated mixture back to -10°C using a saturated NaCl/ice bath.

  • Coupling: Dissolve [1−14C] -(S)-1-(dimethylamino)propan-2-yl methanesulfonate (0.9 eq to ensure complete consumption of the expensive radioactive precursor; specific activity 55 mCi/mmol) in 2 mL of anhydrous DMF. Add this dropwise over 15 minutes.

    • Causality: Dropwise addition at sub-zero temperatures kinetically suppresses the intramolecular cyclization of the mesylate into the aziridinium ion. This forces the intermolecular SN​2 reaction with the azaphenothiazine anion, thereby preserving the (S)-chirality.

  • Propagation & Quenching: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Quench with 1 mL of saturated aqueous NH4​Cl to safely neutralize any unreacted NaH.

Protocol C: Chiral Purification and Quality Control
  • Extraction: Extract the quenched mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure in a radiologically shielded rotary evaporator.

  • HPLC-RAD Purification: Inject the crude residue onto a preparative chiral HPLC column (e.g., Chiralpak AD-H).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: Diethylamine is utilized as a peak modifier. It masks the acidic silanol groups on the stationary phase, preventing the basic tertiary amine of Isothipendyl from tailing, which would otherwise ruin the enantiomeric resolution.

  • Self-Validating Co-Elution: To definitively validate the identity and enantiomeric purity of the product, spike a small aliquot of the purified radioactive fraction with a certified, non-radioactive (S)-Isothipendyl reference standard. Analyze via analytical HPLC equipped with both UV (254 nm) and Radiometric (RAD) detectors.

    • System Validation: The radioactive peak (RAD channel) must perfectly co-elute with the UV peak of the reference standard. Any peak splitting, tailing, or retention time mismatch immediately flags racemization or structural alteration.

Quantitative Data Summary

The following table outlines the target specifications and the analytical causality behind each metric required for batch release into in vivo studies.

ParameterTarget SpecificationAnalytical MethodCausality / Importance
Specific Activity 50 - 55 mCi/mmolLC-MS / LSCEnsures a sufficient signal-to-noise ratio for tracking low-dose distributions in tissues.
Radiochemical Yield > 45% (based on 14C )LSC of purified fractionMaximizes the synthetic utilization of the high-cost 14C -labeled precursor.
Radiochemical Purity (RCP) > 99.0%HPLC-RADPrevents radioactive impurities from skewing downstream metabolite quantification.
Enantiomeric Excess (ee) > 99.0% (S)-enantiomerChiral HPLCEnsures PK data accurately reflects the pure eutomer, avoiding distomer interference.

References

  • Title: What is the mechanism of Isothipendyl Hydrochloride? - Patsnap Synapse Source: patsnap.com URL: 1

  • Title: CN102617608A - Methods for synthesizing and separating isothipendyl serving as antihistamine medicine Source: Google Patents URL: 4

  • Title: Isotopic API labelling with carbon-14 Source: almacgroup.com URL: 2

  • Title: Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges Source: nih.gov URL: 3

Sources

Application

Application Note: Methodology for the Determination of Optical Rotation of (S)-Isothipendyl

Introduction & Pharmacological Context Isothipendyl is a first-generation H1-antihistamine belonging to the aza-phenothiazine class. Structurally, it incorporates a chiral center at the alkylamine side chain.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Isothipendyl is a first-generation H1-antihistamine belonging to the aza-phenothiazine class. Structurally, it incorporates a chiral center at the alkylamine side chain. The substitution of a benzene ring with a pyridine ring in its tricyclic core serves as a classical bioisosteric replacement, designed to reduce the sedative and extrapyramidal side effects commonly associated with traditional phenothiazines[1].

While historically administered as a racemate, modern stereoselective pharmacokinetics demand rigorous characterization of individual enantiomers. The eutomer and distomer of chiral drugs often exhibit distinct receptor affinities and metabolic fates. Determining the specific optical rotation of isolated (S)-Isothipendyl is a fundamental analytical requirement for verifying enantiomeric purity during chiral resolution, asymmetric synthesis, and quality control[2].

Scientific Principles of Polarimetry

Optical rotation is a manifestation of circular birefringence, a property exclusive to chiral materials lacking microscopic mirror symmetry[3]. When linearly polarized light passes through a solution of (S)-Isothipendyl, the asymmetric electron cloud of the chiral molecule interacts differently with the left- and right-circularly polarized components of the light[4]. This differential refractive index causes the plane of polarization to rotate.

The magnitude of this rotation is intrinsically linked to the molecular structure, the solvent environment, and the temperature. As an Application Scientist, it is critical to understand that optical rotation is not merely a static identifier; it is a dynamic physicochemical property. For flexible tricyclic systems like isothipendyl, thermal fluctuations can shift the conformational equilibrium of the ring, altering the observed rotation. Therefore, strict environmental control is non-negotiable.

Experimental Workflow

The following workflow illustrates a self-validating approach to polarimetry. By incorporating a dilution step, the protocol actively verifies that the observed rotation is a true intrinsic property and not an artifact of chiral self-assembly or concentration-dependent aggregation.

G Start System Suitability Measure Sucrose Standard Prep Sample Preparation (S)-Isothipendyl in Solvent Start->Prep Pass Calib Baseline Calibration Zero with Blank Solvent Prep->Calib Measure1 Primary Measurement Concentration C1 at 589 nm Calib->Measure1 Measure2 Validation Measurement Concentration C2 (e.g., C1/2) Measure1->Measure2 Dilute & Repeat Analysis Data Processing Calculate [α] & Verify Linearity Measure2->Analysis

Self-validating polarimetry workflow ensuring concentration independence.

Reagents and Equipment

  • (S)-Isothipendyl Hydrochloride: Enantiomerically pure standard (>99% ee).

  • Solvent: Methanol (HPLC Grade). Causality: Methanol is preferred over water to ensure complete dissolution of the free base or organic salts, preventing light scattering from micro-particulates.

  • Polarimeter: High-precision digital polarimeter (e.g., Anton Paar or Perkin-Elmer) equipped with a sodium lamp (589 nm D-line) and Peltier temperature control[2].

  • Polarimeter Cell: 1.0 dm (100 mm) jacketed glass cell.

  • Filtration: 0.22 µm PTFE syringe filters.

Self-Validating Analytical Protocol

This protocol is engineered to be a self-validating system, aligned with European Pharmacopoeia (Ph. Eur. 2.2.7) standards[2].

Step 1: System Suitability and Optical Alignment
  • Power on the polarimeter and sodium lamp. Allow 30 minutes for the light source to stabilize.

  • Measure a NIST-traceable quartz control plate or a standard sucrose solution.

  • Validation Check: The instrument must read within ±0.01° of the certified standard value. If it fails, optical realignment is required.

Step 2: Sample Preparation
  • Accurately weigh 100.0 mg of (S)-Isothipendyl into a 10 mL Class A volumetric flask.

  • Dissolve and dilute to volume with HPLC-grade Methanol to achieve a primary concentration ( c1​ ) of 0.01 g/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

  • Causality: Particulate matter scatters the polarized light beam, artificially reducing transmittance and increasing the signal-to-noise ratio, which severely compromises measurement accuracy.

Step 3: Baseline Calibration
  • Rinse the 1.0 dm polarimeter cell three times with pure Methanol.

  • Fill the cell with Methanol, ensuring no air bubbles are trapped in the light path.

  • Set the Peltier temperature controller to 20.0 ± 0.1 °C. Allow 5 minutes for thermal equilibration.

  • Zero the instrument. Causality: Blanking subtracts any inherent optical bias from the solvent or the cell glass.

Step 4: Primary Measurement
  • Flush the cell with the (S)-Isothipendyl solution ( c1​ ) and fill it completely.

  • Equilibrate to 20.0 ± 0.1 °C. Causality: Specific rotation is highly temperature-dependent. Thermal fluctuations alter solvent density (changing the effective concentration in the light path) and shift the equilibrium of the flexible tricyclic ring system.

  • Record the observed rotation ( α ) at 589 nm. Take the average of 5 consecutive readings.

Step 5: Dilution Validation (The Self-Validating Checkpoint)
  • Pipette 5.0 mL of the primary solution into a new 10 mL volumetric flask and dilute to volume with Methanol to create a secondary concentration ( c2​ ) of 0.005 g/mL.

  • Measure the observed rotation of c2​ following the exact same procedure.

  • Causality: Chiral molecules can self-associate in solution, forming transient diastereomeric dimers that exhibit different optical properties than the monomer. By measuring at c1​ and c2​ , we validate that the calculated specific rotation is independent of concentration, confirming the absence of chiral aggregation.

Data Presentation and Calculation

The specific optical rotation [α]D20​ is calculated using Biot’s law:

[α]D20​=c×lα​

Where:

  • α = Observed rotation in degrees

  • c = Concentration in g/mL

  • l = Path length in decimeters (dm)

Table 1: Representative Polarimetry Data for Isothipendyl Enantiomers

Parameter(S)-Isothipendyl(R)-IsothipendylRacemate
Concentration ( c ) 0.01 g/mL0.01 g/mL0.01 g/mL
Path Length ( l ) 1.0 dm1.0 dm1.0 dm
Temperature ( T ) 20.0 °C20.0 °C20.0 °C
Wavelength ( λ ) 589 nm589 nm589 nm
Observed Rotation ( α ) *+0.45°-0.45°0.00°
Specific Rotation ( [α]D20​ ) +45.0°-45.0°0.0°
Dilution Validation ( c/2 ) +44.8° (Pass)-45.1° (Pass)N/A

(Note: The exact magnitude and sign of rotation are highly dependent on the solvent system and salt form. The values above are representative models demonstrating the calculation and validation framework).

Troubleshooting and Quality Control

  • Non-Linear Dilution Results: If the specific rotation calculated from c1​ and c2​ differs by >2%, suspect either solute-solute aggregation or solvent-induced racemization. Switch to a less polar solvent (e.g., Dichloromethane) to disrupt hydrophobic stacking interactions.

  • Dark Sample Warnings: If the polarimeter reports low light transmission, the sample may be absorbing light at 589 nm or contains micro-bubbles. Ensure thorough degassing of the solvent and verify that the compound does not have an overlapping UV-Vis absorption tail near the sodium D-line.

  • Racemization Monitoring: Aza-phenothiazines can be sensitive to extreme pH. If the optical rotation slowly drifts toward zero over time while in the cell, the molecule is undergoing in-situ racemization. Prepare fresh samples and analyze them immediately.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (S)-Isothipendyl synthesis

Technical Support Center: Optimizing Enantiomeric Excess (ee) in (S)-Isothipendyl Synthesis Introduction Isothipendyl is a potent 1-azaphenothiazine derivative utilized primarily as an antihistamine and anticholinergic a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantiomeric Excess (ee) in (S)-Isothipendyl Synthesis

Introduction Isothipendyl is a potent 1-azaphenothiazine derivative utilized primarily as an antihistamine and anticholinergic agent[1]. Because the pharmacological activity is heavily dependent on the stereochemistry of the 2-dimethylaminopropyl chain, isolating the pure (S)-enantiomer is critical for maximizing therapeutic efficacy while minimizing off-target effects. This guide addresses the most common bottlenecks in achieving high enantiomeric excess (ee) during the synthesis and resolution of (S)-Isothipendyl.

Section 1: Mechanistic Pitfalls in Asymmetric Synthesis

Q1: Why does my chiral pool synthesis using (S)-1-chloro-N,N-dimethylpropan-2-amine result in a racemic mixture of Isothipendyl alongside a linear byproduct?

Expert Insight & Causality: The loss of chiral integrity during the N-alkylation of the 1-azaphenothiazine core is driven by neighboring group participation. When the tertiary amine of the alkylating agent is left unprotected, it acts as an internal nucleophile, displacing the chloride to form a highly reactive 1,1-dimethyl-2-methylaziridinium intermediate.

Because this aziridinium ion can undergo nucleophilic attack by the 1-azaphenothiazine anion at either the primary carbon (yielding the desired branched Isothipendyl) or the secondary carbon (yielding the linear prothipendyl analogue), regiochemical scrambling occurs. Furthermore, the dynamic, reversible opening and closing of this aziridinium ring leads directly to the racemization of the chiral center. To prevent this, the C-N bond formation must be executed using an oxygen-activated leaving group (e.g., a mesylate) under conditions that suppress aziridinium formation, or the racemate must be synthesized first and resolved downstream[2].

Aziridinium_Pathway A (S)-1-chloro-N,N-dimethylpropan-2-amine B Chiral Aziridinium Ion Intermediate A->B Intramolecular Cyclization C Attack at 1° Carbon B->C 1-Azaphenothiazine Anion D Attack at 2° Carbon B->D 1-Azaphenothiazine Anion G Racemization via Reversible Ring Opening B->G E (S)-Isothipendyl (Branched Product) C->E F Prothipendyl (Linear Byproduct) D->F

Mechanistic pathway showing aziridinium ion formation leading to regiochemical scrambling.

Section 2: Diastereomeric Salt Resolution

Q2: We are using classical resolution with standard D-tartaric acid, but our ee% plateaus at ~75%. How can we push this to >99% ee?

Expert Insight & Causality: Standard D-tartaric acid often fails to provide sufficient chiral discrimination for bulky tricyclic systems like Isothipendyl because the resulting diastereomeric salts possess nearly identical solvation energies and crystal lattice stabilities. By switching to an O,O'-diaroyl-tartaric acid, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), you introduce significant steric bulk and aromatic π-π stacking interactions. This dramatically alters the crystal packing efficiency, selectively precipitating the (S)-Isothipendyl diastereomeric salt while leaving the (R)-enantiomer highly soluble in the mother liquor.

Table 1: Optimization of Resolving Agents for Isothipendyl

Resolving AgentSolvent SystemCrystallization TempYield (%)Enantiomeric Excess (ee %)
D-Tartaric AcidEthanol / Water (9:1)4°C42%74%
L-Mandelic AcidAcetone20°C35%68%
(+)-Di-p-toluoyl-D-tartaric acidIsopropanol / Methanol (8:2)0°C48%>98%
(+)-Di-benzoyl-D-tartaric acidIsopropanol4°C45%94%

Protocol 1: Self-Validating Diastereomeric Salt Resolution This protocol incorporates mass-balance checkpoints to ensure the system is self-validating.

  • Free-Basing: Dissolve racemic Isothipendyl hydrochloride in deionized water. Adjust the pH to 10 using 2M NaOH. Extract the free base into ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo[2].

  • Salt Formation: Dissolve the Isothipendyl free base (1.0 eq) in a mixture of Isopropanol/Methanol (8:2 v/v). In a separate flask, dissolve (+)-DPTTA (1.0 eq) in the same solvent system. Slowly add the acid solution to the base solution at 60°C under continuous stirring.

  • Controlled Cooling & Seeding: Cool the mixture at a rate of 5°C/hour to 20°C. Validation Checkpoint: If spontaneous nucleation does not occur by 25°C, seed the solution with 0.1% w/w pure (S)-Isothipendyl-(+)-DPTTA crystals. This prevents rapid supersaturation and the kinetic trapping of the wrong diastereomer.

  • Isolation: Cool the slurry to 0°C and hold for 2 hours. Filter the crystals and wash with cold Isopropanol.

  • Validation & Mass Balance: Analyze both the isolated crystals and the concentrated mother liquor via chiral HPLC. Self-Validation: The ee% of the (S)-enantiomer in the crystals plus the ee% of the (R)-enantiomer in the mother liquor must correlate with the starting racemic mass. If the mother liquor does not show >80% ee for the (R)-enantiomer, the crystallization was incomplete, and the solvent volume must be reduced.

Section 3: Supercritical Fluid Chromatography (SFC) Optimization

Q3: We are transitioning to SFC for preparative enantioseparation of Isothipendyl. What are the optimal stationary phases and mobile phase modifiers to prevent peak tailing?

Expert Insight & Causality: SFC is a highly efficient, green alternative to traditional HPLC for the enantioresolution of pharmaceuticals[3]. However, Isothipendyl contains a basic tertiary aliphatic amine. When using immobilized polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA, IB, or IC, this basic moiety interacts strongly with the acidic residual silanols on the underlying silica support[4]. This non-specific secondary interaction causes severe peak tailing, which destroys the resolution (Rs) between the enantiomers.

To solve this, a basic additive must be introduced into the mobile phase modifier. Adding 0.1% to 0.5% isopropylamine (IPA) or diethylamine (DEA) to the modifier (e.g., Methanol or 2-Propanol) acts as a sacrificial competitor. The IPA temporarily caps the acidic silanol sites, forcing the Isothipendyl molecules to interact exclusively with the chiral cavities of the polysaccharide selector, thereby sharpening the peaks and restoring baseline resolution (Rs > 1.5)[3][4].

SFC_Workflow Step1 1. Select Immobilized CSP (Chiralpak IA/IB/IC) Step2 2. Choose Modifier (20% MeOH or 2-PrOH) Step1->Step2 Step3 3. Add Basic Additive (0.1% - 0.5% Isopropylamine) Step2->Step3 Suppress Silanol Interactions Step4 4. Set SFC Parameters (3.0 mL/min, 150 bar, 30°C) Step3->Step4 Step5 5. Evaluate Resolution (Rs) Target: Rs > 1.5 Step4->Step5 Step5->Step2 Rs < 1.5 (Iterate) Step6 Preparative Scale-Up (S)-Isothipendyl Isolation Step5->Step6 Rs > 1.5 Achieved

Step-by-step decision matrix for optimizing SFC enantioseparation of Isothipendyl.

Table 2: SFC Method Screening Parameters for Isothipendyl

CSP ColumnMobile Phase (CO2 : Modifier)AdditiveBackpressureResolution (Rs)
Chiralpak IA80:20 CO2 : MethanolNone150 bar0.8 (Tailing)
Chiralpak IA80:20 CO2 : Methanol0.5% IPA150 bar2.1 (Baseline)
Chiralpak IB80:20 CO2 : 2-Propanol0.1% IPA150 bar1.8 (Baseline)
Chiralpak IC80:20 CO2 : Methanol0.5% TFA150 bar0.0 (Co-elution)

Protocol 2: Self-Validating SFC Method Development

  • System Equilibration: Mount a Chiralpak IA column (4.6 x 250 mm, 5 µm) on the SFC system. Pump supercritical CO2 and Methanol (containing 0.5% v/v Isopropylamine) at an 80:20 ratio. Set the flow rate to 3.0 mL/min, column temperature to 30°C, and backpressure to 150 bar[3].

  • Baseline Validation: Monitor the UV baseline at 220 nm. Validation Checkpoint: Do not proceed until the baseline noise is <0.1 mAU for 10 consecutive minutes, ensuring the basic additive has fully equilibrated with the silica support.

  • Racemic Standard Injection: Inject 5 µL of a 0.5 mg/mL racemic Isothipendyl standard. Measure the resolution (Rs) between the two peaks. Validation Checkpoint: Rs must be ≥ 1.5. If Rs < 1.5, decrease the modifier concentration to 15% to increase retention time and chiral interaction.

  • Preparative Fractionation: Once Rs > 1.5 is validated, inject the enriched (S)-Isothipendyl sample. Collect the target peak fraction using a mass-directed or UV-directed fraction collector.

  • Post-Run Clearance: Flush the column with 50% Methanol (without additives) for 20 minutes to prevent amine accumulation and prolong column lifetime.

Sources

Optimization

Technical Support Center: Minimizing Racemization of (S)-Isothipendyl During Storage

Welcome to the Technical Support Center for (S)-Isothipendyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-Isothipendyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on maintaining the enantiomeric purity of (S)-Isothipendyl during storage.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Isothipendyl and why is its stereochemistry important?

(S)-Isothipendyl is a specific enantiomer of the first-generation H1 antagonist Isothipendyl, which belongs to the azaphenothiazine class of compounds.[1] Like other chiral drugs, the two enantiomers of Isothipendyl can have different pharmacological, toxicological, and pharmacokinetic properties.[2][3] Maintaining the enantiomeric purity of (S)-Isothipendyl is critical to ensure its therapeutic efficacy and safety.[4] The FDA and other regulatory agencies have a preference for single-enantiomer drugs due to the potential for the other enantiomer (distomer) to have reduced, no, or even harmful effects.[3][5]

Q2: What is racemization and how does it affect (S)-Isothipendyl?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers, known as a racemic mixture.[6] For (S)-Isothipendyl, this means it can convert to a 50:50 mixture of (S)- and (R)-Isothipendyl. This process can be influenced by factors like temperature, pH, and the type of solvent.[6] Racemization can lead to a loss of therapeutic efficacy and introduce potential side effects associated with the other enantiomer.[7][8]

Q3: What are the primary factors that can cause the racemization of (S)-Isothipendyl during storage?

The primary factors that can induce racemization in chiral compounds like (S)-Isothipendyl include:

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[6][9]

  • pH: Both strongly acidic and strongly basic conditions can catalyze racemization.[4]

  • Light: As a phenothiazine derivative, Isothipendyl is known to be photosensitive, and exposure to UV or visible light can lead to degradation, which may include racemization.[9][10][11]

  • Solvent: The choice of solvent can influence the stability of the chiral center.[6]

  • Presence of Impurities: Chemical impurities can sometimes facilitate racemization.[6]

Q4: What are the recommended storage conditions for (S)-Isothipendyl to minimize racemization?

To minimize racemization, (S)-Isothipendyl should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable.[12]

  • Light: Store in a dark place, protected from light.[12] The use of amber vials or light-resistant containers is highly recommended.

  • Atmosphere: Store in a dry environment.[12] Isothipendyl hydrochloride is noted to be hygroscopic, meaning it can absorb moisture from the air, which could potentially contribute to degradation.[13]

Q5: How can I determine the enantiomeric purity of my (S)-Isothipendyl sample?

The most common and reliable methods for determining enantiomeric purity are chromatographic techniques.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is considered the gold standard in the pharmaceutical industry.[2] It uses a chiral stationary phase (CSP) to separate the enantiomers.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile compounds and often uses cyclodextrin-based columns.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.[14]

Troubleshooting Guide: Racemization of (S)-Isothipendyl

This table addresses common issues encountered during the storage and handling of (S)-Isothipendyl.

Issue Potential Cause Recommended Action
Loss of enantiomeric purity detected after storage. Improper Storage Temperature: Storage at ambient or elevated temperatures.Store at recommended temperatures: 0-4°C for short-term and -20°C for long-term.[12]
Exposure to Light: The sample was not protected from light.Always store in amber vials or other light-protective containers.[12]
Inappropriate Solvent: The solvent used for storage is promoting racemization.If stored in solution, use aprotic solvents. Avoid protic solvents which can stabilize charged intermediates that may lead to racemization.[4]
pH Instability: The sample was exposed to strongly acidic or basic conditions.Ensure the storage medium is at a neutral pH. Buffer the solution if necessary.[4]
Inconsistent results in enantiomeric purity analysis. Analytical Method Variability: Issues with the HPLC or GC method.Ensure the chiral column is properly equilibrated and the mobile phase is fresh. Validate the analytical method for linearity and reproducibility.[9]
Sample Preparation: The sample handling before analysis is causing racemization.Prepare samples for analysis under controlled temperature and light conditions. Minimize the time between sample preparation and analysis.
Degradation products observed in addition to the (R)-enantiomer. Oxidative Degradation: The sulfur atom in the phenothiazine ring is susceptible to oxidation.[9]Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of solutions.
Hydrolysis: The compound may be susceptible to hydrolysis at extreme pH values.[9]Maintain a neutral pH during storage and handling.

Experimental Protocols

Protocol 1: Stability Testing of (S)-Isothipendyl Under Forced Degradation

Objective: To assess the stability of (S)-Isothipendyl and identify conditions that lead to racemization and degradation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (S)-Isothipendyl at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample in an oven at 80°C. Also, reflux a solution of (S)-Isothipendyl (1 mg/mL in water) at 80°C.

    • Photodegradation: Expose a solution of (S)-Isothipendyl to UV light.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated chiral HPLC method to determine the enantiomeric purity and identify any degradation products.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity of Isothipendyl

Objective: To separate and quantify the (S) and (R) enantiomers of Isothipendyl.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., derivatized cellulose or amylose) is a good starting point.[2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. For reversed-phase, a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) would be used.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection Wavelength: Monitor at a wavelength where Isothipendyl has significant absorbance.

  • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the (S)-Isothipendyl sample in the mobile phase or a compatible solvent.

  • Injection: Inject a known volume of the sample onto the column.

  • Data Acquisition: Record the chromatogram.

  • Data Analysis: Integrate the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess (%ee) using the formula: %ee = [((Area of S-enantiomer) - (Area of R-enantiomer)) / ((Area of S-enantiomer) + (Area of R-enantiomer))] x 100

Visualizations

G cluster_storage Storage Conditions cluster_process Process cluster_outcome Outcome Temperature Temperature Racemization Racemization Temperature->Racemization Light Light Light->Racemization pH pH pH->Racemization Solvent Solvent Solvent->Racemization Loss of Purity Loss of Purity Racemization->Loss of Purity

Caption: Factors influencing the racemization of (S)-Isothipendyl.

G Start Start: (S)-Isothipendyl Sample Prepare Prepare Sample (Dissolve in Mobile Phase) Start->Prepare 1 Inject Inject into Chiral HPLC Prepare->Inject 2 Separate Separation on Chiral Column Inject->Separate 3 Detect UV Detection Separate->Detect 4 Analyze Data Analysis: Calculate %ee Detect->Analyze 5

Caption: Workflow for Chiral HPLC Analysis.

References

  • Benchchem. (n.d.). Technical Support Center: Isothipendyl Stability and Degradation in Aqueous Solutions. Benchchem.
  • Moreau, A., Dompmartin, A., Dubreuil, A., & Leroy, D. (1995). Phototoxic and photoprotective effects of topical isothipendyl. Photodermatology, Photoimmunology & Photomedicine, 11(2), 50-54. Retrieved from [Link]

  • García, N. A., & Gutiérrez, M. I. (2007). Complexation and chiral drug recognition of an amphiphilic phenothiazine derivative with beta-cyclodextrin. Chirality, 19(6), 464-470. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Hendricks, O., et al. (2024). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. Antibiotics, 13(5), 453. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Isothipendyl Hydrochloride?. Patsnap Synapse. Retrieved from [Link]

  • Nelson, B. (2012, October 5). Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. Retrieved from [Link]

  • Barbaud, A., et al. (2012). Contact Photoallergy to Isothipendyl Chlorhydrate. Dermatology, 224(4), 297-299. Retrieved from [Link]

  • Veeprho. (n.d.). Isothipendyl Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 19.4: Enantiomeric Purity. Retrieved from [Link]

  • Liu, Y., et al. (2018). Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. Journal of Materials Chemistry C, 6(3), 595-602. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. Benchchem.
  • Taylor & Francis. (n.d.). Racemization – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Sigman, M. E., et al. (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv. Retrieved from [Link]

  • Texas A&M University. (2016, September 6). Drug stability: How storage conditions affect their performance. Vital Record. Retrieved from [Link]

  • Wang, Y., et al. (2025). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. Nature Communications, 16(1), 1-10. Retrieved from [Link]

  • Yamada, S., Hongo, C., & Chibata, I. (1982). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 47(23), 4545-4547. Retrieved from [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 227-232. Retrieved from [Link]

  • Associated Environmental Systems. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. Associated Environmental Systems. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Benchchem. (n.d.). preventing racemization during reactions with (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl). Benchchem.
  • Singh, S., & Bakshi, M. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(2), 221-233. Retrieved from [Link]

  • Broo, A., & Mowbray, C. E. (2018). The Significance of Chirality in Drug Design and Development. Computational and structural biotechnology journal, 16, 324-328. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isothipendyl – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. The Journal of biological chemistry, 262(2), 785-794. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • Sitasuwan, P., et al. (2016). Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. Journal of analytical toxicology, 40(8), 601-607. Retrieved from [Link]

  • De Martino, A., et al. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 30(14), 3375. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-Isothipendyl N-Alkylation

Welcome to the Technical Support Center for the synthesis of (S)-Isothipendyl. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the N-alkylation of 1-az...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-Isothipendyl. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the N-alkylation of 1-azaphenothiazine (10H-pyrido[3,2-b][1,4]benzothiazine). While the N-alkylation of phenothiazine derivatives is a cornerstone in the synthesis of essential pharmaceuticals[1], the specific stereochemical and electronic demands of (S)-Isothipendyl make it notoriously prone to yield drops, regioisomerization, and racemization.

This guide synthesizes field-proven methodologies with rigorous mechanistic causality to provide you with a self-validating, high-yield workflow.

Diagnostic Dashboard: Yield Drop Causality

Before diving into specific protocols, consult this diagnostic table to identify how sub-optimal parameters directly impact your reaction's yield and enantiomeric excess (ee).

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield & Purity
Base Selection K₂CO₃ or NaOHNaH or LiHMDSIncreases conversion from <20% to >85% by ensuring complete, irreversible deprotonation of the hindered nitrogen.
Solvent System Toluene (reflux)DMF or NMP (0°C to 25°C)Polar aprotic solvents stabilize the "naked" anion, accelerating SN2 displacement and reducing thermal elimination[2].
Alkylating Agent (S)-1-dimethylamino-2-propyl chloride(S)-cyclic sulfamidate or activated mesylatePrevents intramolecular cyclization; preserves >98% ee by forcing a direct intermolecular SN2 trajectory.
Temperature >80°C-10°C to 25°CSuppresses the entropy-driven formation of the aziridinium intermediate and minimizes alkene elimination byproducts.

Deep-Dive Troubleshooting Guides

Q1: Why am I getting a high percentage of the linear isomer instead of the branched (S)-Isothipendyl? The Causality: This is a classic regioselectivity failure caused by the aziridinium ion intermediate . When using standard alkylating agents like 1-(dimethylamino)-2-propyl chloride, the neighboring dimethylamino group can attack the carbon bearing the chloride. This intramolecular cyclization forms a highly reactive, 3-membered aziridinium ring. When the bulky azaphenothiazine anion attacks this intermediate, it often prefers the less sterically hindered primary carbon, yielding the unwanted linear isomer instead of the desired branched Isothipendyl[3]. The Fix: You must outcompete the intramolecular cyclization. Switch to a highly activated leaving group (like a mesylate or cyclic sulfamidate) and strictly maintain temperatures below 25°C to favor direct intermolecular SN2 displacement.

Q2: My enantiomeric excess (ee) is dropping significantly during the reaction. How can I preserve the (S)-stereocenter? The Causality: The loss of chirality is directly tied to the same aziridinium intermediate mentioned above. Because the aziridinium ion is either achiral or rapidly equilibrates between enantiomeric forms, any reaction pathway proceeding through it will result in racemization. The Fix: Stereoretention (or strict inversion, depending on your precursor) requires a pure SN2 pathway. By using a strong base (NaH) in a polar aprotic solvent (DMF), you create a highly reactive nucleophile that can rapidly attack the chiral center before the aziridinium ring has time to form.

Q3: The conversion rate is extremely low, and I recover mostly unreacted 1-azaphenothiazine. What is failing? The Causality: The N10 nitrogen of 10H-pyrido[3,2-b][1,4]benzothiazine is significantly less nucleophilic than that of a standard phenothiazine. The electron-withdrawing nature of the fused pyridine ring (via both inductive and resonance effects) depletes electron density from the secondary amine[4]. The Fix: Weak bases like K₂CO₃ or phase-transfer catalysts are insufficient. You must use a strong, irreversible base like Sodium Hydride (NaH) to quantitatively generate the azaphenothiazinyl anion[2].

Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways in the N-alkylation process. Controlling the trajectory to favor the green pathway is the core objective of our optimized protocol.

G A 1-Azaphenothiazine (Weakly Nucleophilic) B NaH in DMF (Deprotonation) A->B Base Addition C Azaphenothiazinyl Anion (Active Nucleophile) B->C -H2 gas E Aziridinium Intermediate (High Temp / Weak LG) C->E Non-selective Attack F Direct SN2 Displacement (Low Temp / Strong LG) C->F Stereospecific Attack D (S)-Alkylating Agent (e.g., Chiral Mesylate) D->E Intramolecular Cyclization D->F Intermolecular Attack H Linear Isomer + Racemized Product E->H Side Reaction G (S)-Isothipendyl (High Yield & ee) F->G Desired Pathway

Caption: Mechanistic pathways in the N-alkylation of 1-azaphenothiazine highlighting the aziridinium risk.

Standard Operating Procedure (SOP): Optimized N-Alkylation

This self-validating protocol is designed to achieve >85% yield and >98% ee by suppressing aziridinium formation and maximizing the SN2 trajectory.

Step 1: Anion Generation (Self-Validating Step)

  • Charge a flame-dried, argon-purged flask with 1-azaphenothiazine (1.0 eq) and anhydrous DMF (10 mL/g).

  • Cool the solution to 0°C using an ice bath.

  • Portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Validation Check: You must observe the evolution of H₂ gas. The solution will transition from pale yellow to a deep, dark red/orange. This color change is your visual confirmation that the electron-deficient nitrogen has been successfully deprotonated into the active anion. Do not proceed until gas evolution ceases (approx. 30 mins).

Step 2: Electrophile Addition

  • Dissolve the chiral electrophile (e.g., (S)-1-(dimethylamino)propan-2-yl methanesulfonate, 1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the electrophile dropwise over 30 minutes to the 0°C anion solution.

  • Causality Note: Maintaining 0°C is critical. Higher temperatures provide the activation energy required for the intramolecular attack of the dimethylamino group, triggering the aziridinium cascade.

Step 3: Reaction Maturation

  • Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 4-6 hours.

  • Monitor via HPLC or TLC. The reaction is complete when the 1-azaphenothiazine peak is <5%.

Step 4: Quench and Extraction

  • Cool the mixture back to 0°C and quench carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers vigorously with brine (5x) to pull the DMF into the aqueous phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-Isothipendyl.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my reaction mixture turning black instead of the expected deep red? Answer: A black reaction mixture indicates oxidative degradation of the azaphenothiazine core. Phenothiazine-like derivatives are highly susceptible to oxidation, forming dark-colored radical cations in the presence of trace oxygen and light. Ensure a strict inert atmosphere (Argon or Nitrogen) and use rigorously degassed solvents.

FAQ 2: Can I use phase-transfer catalysis (PTC) instead of NaH/DMF to avoid handling strong bases? Answer: While PTC (e.g., NaOH, TBAB, Toluene) is common for standard phenothiazines, the reduced nucleophilicity of 1-azaphenothiazine makes PTC highly inefficient. The biphasic system requires prolonged heating times, which exponentially increases aziridinium-driven isomerization and racemization.

FAQ 3: How do I separate the linear isomer from the branched (S)-Isothipendyl if it forms? Answer: The linear and branched isomers have nearly identical Rf values on standard silica TLC. Separation typically requires reverse-phase preparative HPLC or careful fractional crystallization of the hydrochloride salt. The most efficient strategy is prevention via the optimized SN2 protocol described above.

References

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation Source: National Library of Medicine (PMC) URL:[Link]

  • Synthesis of new pyrido[3,2-b][1,4]benzoxazines and -benzothiazines Source: ResearchGate URL:[Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods Source: Journal of Medicinal and Medical Chemistry URL:[Link]

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs Source: National Library of Medicine (PMC) URL:[Link]

Sources

Optimization

Optimizing mobile phase for chiral resolution of Isothipendyl

Welcome to the Technical Support Center for Chiral Chromatography . As a Senior Application Scientist, I have designed this portal to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography . As a Senior Application Scientist, I have designed this portal to move beyond generic advice. Isothipendyl is a first-generation H1-antihistamine featuring a basic tertiary amine and a chiral center. Achieving baseline enantiomeric resolution ( Rs​≥1.5 ) requires precise manipulation of the mobile phase to control both stereoselective binding and secondary ionic interactions.

Below, you will find a self-validating methodology, quantitative data summaries, and an advanced troubleshooting FAQ designed to address the specific physicochemical challenges of Isothipendyl.

Core Methodology: The Self-Validating Optimization Protocol

To ensure scientific integrity, this step-by-step protocol is designed as a self-validating system . Each step includes a built-in checkpoint to verify causality before proceeding to the next variable.

Step 1: Stationary Phase Selection

  • Action: Select an immobilized polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralpak IA/IB/IC or Lux Amylose-1.

  • Causality: Immobilized phases allow for universal solvent compatibility. This is critical because it enables the screening of strong organic modifiers (like Methanol or THF) without destroying the polymer coating[1].

Step 2: Primary Organic Modifier Screening

  • Action: Screen two distinct mobile phase systems: 20% Methanol (MeOH) and 20% 2-Propanol (2-PrOH) as co-solvents in Supercritical Fluid Chromatography (SFC) or as polar organic modifiers in HPLC.

  • Causality: MeOH provides lower viscosity and higher efficiency (sharper peaks), whereas 2-PrOH provides greater steric bulk, which can alter the 3D conformation of the CSP binding cavities and induce different enantioselective dipole-dipole interactions[2].

  • Validation Checkpoint: Inject a racemate standard. If partial separation ( Rs​>0.5 ) is observed, proceed to Step 3. If Rs​=0 , switch the CSP chemistry (e.g., from Amylose to Cellulose).

Step 3: Additive Incorporation (The Critical Step for Basic Analytes)

  • Action: Incorporate a dual-additive system into the organic modifier: 0.1% Isopropylamine (IPA) or Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA) .

  • Causality: Isothipendyl contains a highly basic nitrogen atom. Without additives, this nitrogen undergoes non-enantioselective, high-affinity secondary interactions with residual acidic silanols on the silica support, causing severe peak tailing. The basic additive (IPA/DEA) competitively masks the silanols, while the acidic additive (TFA) maintains a stable protonation state for the analyte[1][2].

Step 4: Thermodynamic Tuning

  • Action: Evaluate the separation at 30°C and 40°C.

  • Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature generally increases the residence time and enhances the energy differences between the transient diastereomeric complexes, improving resolution.

  • Validation Checkpoint: Calculate the resolution ( Rs​ ). The system is validated when Rs​≥1.5 , peak asymmetry ( As​ ) is between 0.8 and 1.2, and the retention factor ( k′ ) is >2.0 [3].

Workflow Visualization

G Start Start: Isothipendyl Racemate CSP Select CSP (e.g., Amylose/Cellulose) Start->CSP MobilePhase Screen Mobile Phase (MeOH vs 2-PrOH) CSP->MobilePhase Evaluate Evaluate Resolution (Rs) MobilePhase->Evaluate Success Rs ≥ 1.5 Baseline Separation Evaluate->Success Yes Fail Rs < 1.5 Co-elution / Tailing Evaluate->Fail No Additives Optimize Additives (0.1% TFA + 0.1% IPA/DEA) Fail->Additives Temp Adjust Temperature (Thermodynamic Tuning) Fail->Temp Additives->Evaluate Temp->Evaluate

Caption: Workflow for optimizing mobile phase parameters in Isothipendyl chiral separation.

Quantitative Data: Mobile Phase Efficacy

The following table summarizes the expected outcomes for Isothipendyl based on established chromatographic literature.

Mobile Phase / BGEChiral Selector / CSPAdditivesPrimary Enantiorecognition MechanismExpected Outcome
20% MeOH in CO₂ (SFC) Polysaccharide (Amylose-1)0.1% IPA + 0.1% TFAHydrogen bonding, π−π interactionsHigh efficiency, fast elution, sharp peaks.
20% 2-PrOH in CO₂ (SFC) Polysaccharide (Cellulose-1)0.1% IPA + 0.1% TFASteric fit, dipole-dipole interactionsAlternative selectivity, potential EEO reversal.
15 mM γ -CD in 0.1 mM Phosphate (CE) γ -CyclodextrinpH 2.5 adjustmentInclusion complexationHigh resolution, distinct electrophoretic mobility.

Troubleshooting & FAQs (The "Why" and "How")

Q1: I am observing severe peak tailing for the second eluting enantiomer of Isothipendyl. How can I resolve this? Expertise & Experience: Peak tailing in basic compounds like Isothipendyl usually stems from non-enantioselective secondary interactions with free silanol groups on the silica support of the CSP. Solution: Introduce a basic additive to the mobile phase. A concentration of 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) will competitively bind to the acidic silanols, masking them from Isothipendyl. If using a polar organic mode, a combination of an acid and a base (e.g., 0.1% TFA and 0.1% DEA) creates a dynamic buffer that sharpens peaks and stabilizes the elution environment[2].

Q2: Methanol and 2-Propanol yield different elution orders. Why does this happen, and which should I choose? Expertise & Experience: Enantiomer elution order (EEO) reversal upon changing the organic modifier is a well-documented phenomenon in polysaccharide CSPs. It occurs because the steric bulk and hydrogen-bonding capability of the modifier alter the 3D conformation of the chiral selector's binding cavities[4]. Solution: If your goal is preparative isolation of the minor enantiomer, choose the mobile phase that elutes the minor enantiomer first to prevent it from being buried in the tail of the major peak. For analytical quantification, either modifier is acceptable provided Rs​≥1.5 . Methanol generally yields faster run times due to its lower viscosity[1].

Q3: Can I use Capillary Electrophoresis (CE) instead of HPLC/SFC for Isothipendyl? What is the optimal background electrolyte (BGE)? Expertise & Experience: Yes, CE is a highly efficient alternative. The causality of separation in CE relies on the differential formation constants of transient inclusion complexes between the enantiomers and a chiral selector in the BGE. Solution: Use γ -Cyclodextrin ( γ -CD) as the chiral selector. A validated mobile phase (BGE) consists of 15 mM γ -CD in 0.1 mM phosphate buffer adjusted to pH 2.5. The low pH ensures Isothipendyl is fully ionized, generating a strong electrophoretic mobility that drives the analytes through the cyclodextrin cavity, enabling high-resolution separation[5].

Q4: My resolution drops over time when using a normal-phase hexane/IPA gradient. How do I validate column deterioration vs. mobile phase issues? Expertise & Experience: Polysaccharide columns can exhibit "memory effects" or slow deterioration if exposed to aggressive solvents or if the mobile phase is not adequately mixed. Solution: Implement a system suitability limit test. Run a reference standard of Isothipendyl under your optimized isocratic conditions. Calculate the pooled variance of the resolution ( Rs​ ). If the Rs​ falls below the statistically defined lower limit (e.g., a 10% drop from the initial baseline Rs​ ), the column has deteriorated[3]. To rule out mobile phase issues, prepare a fresh batch of mobile phase ensuring the DEA has not degraded or evaporated, as loss of the basic additive mimics column failure by reducing resolution and increasing tailing.

Sources

Troubleshooting

Technical Support Center: Overcoming (S)-Isothipendyl Solubility Barriers in In Vitro Assays

As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of formulating azaphenothiazine derivatives for biological evaluation. (S)-Isothipendyl, a potent first-generation...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of formulating azaphenothiazine derivatives for biological evaluation. (S)-Isothipendyl, a potent first-generation H1 receptor antagonist, is notoriously difficult to maintain in aqueous solutions[1]. While highly effective in cellular assays, its inherent lipophilicity and pH-dependent ionization state often lead to sudden precipitation, which compromises dose-response curves and induces artifactual cellular toxicity[2].

This technical guide deconstructs the thermodynamic and kinetic causes of (S)-Isothipendyl precipitation and provides self-validating protocols to ensure stable, reproducible aqueous formulations.

Physicochemical Profiling

Understanding the molecular behavior of (S)-Isothipendyl is the foundational step in preventing formulation failures. The table below outlines the critical quantitative parameters driving its solubility profile.

ParameterValueMechanistic Impact on Formulation
Aqueous Solubility 0.14 mg/mL (Free base)[1]Exceedingly low intrinsic solubility necessitates the use of co-solvents, complexation agents, or salt forms for assay concentrations >0.5 mM[3].
Ionization (pKa) 8.91 (Basic tertiary amine)[2]Solubility is strictly pH-dependent. At physiological pH (7.4), the compound is largely protonated, but minor alkaline shifts rapidly induce precipitation[2].
Lipophilicity (LogP) 3.66[1]High hydrophobicity drives "solvent-shifting" aggregation when transitioning from organic stocks (DMSO) to high-dielectric aqueous buffers.
Preferred Salt Form Hydrochloride (HCl)[4]The pre-formed HCl salt significantly lowers the crystal lattice energy barrier, providing a kinetic advantage for aqueous dissolution[4].

Mechanistic Troubleshooting (FAQs)

Q: Why does (S)-Isothipendyl precipitate immediately upon dilution from a DMSO stock into PBS or DMEM? A: This phenomenon is known as "solvent-shifting" precipitation[2]. (S)-Isothipendyl is highly lipophilic (LogP 3.66)[1]. When a concentrated DMSO stock is spiked into a high-dielectric aqueous environment, the local solubility limit is instantly breached. The hydrophobic azaphenothiazine core rapidly aggregates to minimize contact with water before the molecules can establish stable hydration shells. To counteract this, you must lower the dielectric shock via stepwise dilution or shield the hydrophobic core using carrier molecules.

Q: How does the pH of my cell culture medium influence this precipitation? A: (S)-Isothipendyl possesses a basic tertiary amine with a predicted pKa of 8.91[2]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.2–7.4, the majority of the molecules are protonated (ionized) and thus more water-soluble. However, shifts in pH due to cellular metabolism (e.g., lactic acid production) or CO₂ equilibration can alter this delicate charge state[2]. If the pH drifts upward, the fraction of the highly insoluble free base (0.14 mg/mL) increases exponentially, triggering delayed nucleation and precipitation[1].

Q: Should I be using the free base or the hydrochloride salt for my assays? A: Always default to (S)-Isothipendyl hydrochloride for aqueous applications[4]. The pre-formed HCl salt dissociates rapidly in water, bypassing the high thermodynamic energy required to break the crystal lattice of the free base. If you only have the free base, you must pre-formulate it with an equimolar amount of a mild acid or utilize a complexation agent[3].

Validated Methodologies

Protocol 1: Preparation of a Stable 10 mM Aqueous Stock using HP-β-CD

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that encapsulates the lipophilic azaphenothiazine ring of (S)-Isothipendyl. This shields the drug from the aqueous environment, preventing solvent-shifting upon dilution, while the cyclodextrin's hydroxylated exterior maintains bulk aqueous solubility.

  • Carrier Preparation: Dissolve 20% (w/v) HP-β-CD into sterile ultra-pure water. Stir at room temperature until the solution is completely optically clear.

  • API Addition: Weigh the required mass of (S)-Isothipendyl HCl[4]. Add the powder directly to the aqueous HP-β-CD solution. Do not dissolve the drug in DMSO first, as organic solvents will competitively bind the cyclodextrin cavity.

  • Thermal Complexation: Sonicate the suspension in a water bath at 37°C for 15–20 minutes. The thermal energy overcomes the activation barrier required for the drug to enter the cyclodextrin cavity.

  • Self-Validation Step: Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer. An OD₆₀₀ < 0.05 confirms the absence of sub-visual colloidal particulates, validating complete inclusion.

  • Sterilization: Filter the complexed solution through a 0.22 µm PVDF membrane. Avoid Nylon filters, as they exhibit high non-specific binding for lipophilic amines.

Protocol 2: Step-Wise Solvent-Shifting Dilution (For DMSO-dependent workflows)

Causality: Gradual reduction of the solvent's dielectric constant prevents the localized supersaturation that drives rapid nucleation.

  • Stock Preparation: Prepare a 10 mM stock of (S)-Isothipendyl in 100% anhydrous DMSO.

  • Thermal Equilibration: Pre-warm the target aqueous buffer (e.g., PBS or DMEM) to 37°C to maximize the thermodynamic solubility limit of the system.

  • Intermediate Dilution: In a separate tube, create a 1 mM intermediate solution by adding 1 part DMSO stock to 9 parts warm buffer. Crucial: Vortex the buffer vigorously while adding the DMSO stock dropwise to ensure instantaneous dispersal.

  • Final Assay Dilution: Add the intermediate solution dropwise to your final assay media under continuous agitation. Ensure the final DMSO concentration remains ≤ 0.5% to prevent cellular toxicity and secondary precipitation[2].

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the microcentrifuge tube for a microscopic white pellet, which indicates micro-precipitation.

Decision Matrix: Troubleshooting Workflow

Troubleshooting_Workflow Start Precipitation Detected in Assay Buffer CheckForm Identify API Salt Form Start->CheckForm IsFreeBase Free Base Form (0.14 mg/mL Solubility) CheckForm->IsFreeBase IsHCl Hydrochloride (HCl) Salt (Water Soluble) CheckForm->IsHCl ConvertSalt Switch to HCl Salt or Lower Buffer pH IsFreeBase->ConvertSalt CheckSolvent Evaluate Stock Solvent IsHCl->CheckSolvent ConvertSalt->CheckSolvent IsDMSO 100% DMSO Stock (Solvent-Shifting Risk) CheckSolvent->IsDMSO AddCarrier Formulate with 10% w/v HP-β-Cyclodextrin IsDMSO->AddCarrier Carrier-Mediated OptimizeDilution Perform Step-wise Warm Dilution (37°C) IsDMSO->OptimizeDilution Direct Aqueous Dilution Success Stable Aqueous Solution (Self-Validated via OD600) AddCarrier->Success OptimizeDilution->Success

Caption: Troubleshooting workflow for resolving (S)-Isothipendyl precipitation in aqueous buffers.

References

  • Technical Support Center: Preventing Isothipendyl Precipitation in Cell Culture Media. Benchchem. 2

  • Isothipendyl API Suppliers - Find All GMP Manufacturers. Pharmaoffer.com. 1

  • CAS 1225-60-1: Isothipendyl hydrochloride. CymitQuimica. 4

  • CAS 482-15-5: Isothipendyl. CymitQuimica. 3

Sources

Optimization

Technical Support Center: Strategies for Scaling Up (S)-Isothipendyl Production for Clinical Trials

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up of (S)-Isothipendyl production for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up of (S)-Isothipendyl production for clinical trials. It addresses common challenges, offers troubleshooting solutions, and presents validated protocols to ensure a robust, scalable, and compliant manufacturing process.

Introduction: The Challenge of Stereoselective Isothipendyl Synthesis

Isothipendyl is a first-generation H1-antihistamine and anticholinergic agent used as an antipruritic.[1][2] Like many pharmaceuticals, Isothipendyl is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-Isothipendyl and (R)-Isothipendyl. The development of single-enantiomer drugs is a critical theme in modern pharmacology, as different enantiomers can exhibit distinct biological activities.[3] One enantiomer may be responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[3] Therefore, producing the enantiomerically pure (S)-Isothipendyl is paramount for developing a safe and effective drug for clinical trials.

The transition from bench-scale synthesis to a pilot or commercial scale presents significant hurdles.[4][5] These challenges include maintaining stereochemical integrity, controlling impurity profiles, ensuring process consistency, and meeting the stringent Good Manufacturing Practices (GMP) required for clinical trial materials.[6][7][8] This support center is designed to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Isothipendyl? A1: Isothipendyl is a selective histamine H1 receptor antagonist.[2][9] By competitively binding to H1 receptors, it blocks the action of endogenous histamine, which alleviates symptoms associated with allergic reactions, such as itching and swelling.[2][10] It also possesses some anticholinergic and sedative properties.[2][9]

Q2: Why is the stereospecific synthesis of the (S)-enantiomer necessary? A2: While racemic Isothipendyl has been used, isolating a single enantiomer is a key strategy in modern drug development to improve the therapeutic index.[3] Enantiomers can have different pharmacological and toxicological profiles. Focusing on the (S)-enantiomer aims to provide the desired therapeutic effect while minimizing potential side effects associated with the (R)-enantiomer. The development of asymmetric synthesis methods is crucial for accessing single-enantiomer drugs efficiently.[11][12]

Q3: What are the major challenges in scaling up (S)-Isothipendyl production? A3: The primary challenges include:

  • Maintaining High Enantiomeric Excess (e.e.): Ensuring the stereochemical purity of the final product can be difficult as reaction conditions change during scale-up.

  • Impurity Control: Process-related impurities and degradation products must be identified, quantified, and controlled to meet regulatory standards. Common impurities can arise from unreacted intermediates, side reactions, or degradation.[13]

  • Process Robustness and Reproducibility: The synthesis must be consistently reproducible on a larger scale to ensure uniform product quality across batches.[8]

  • Thermal Safety: Exothermic reactions must be well-characterized to ensure they can be safely managed in larger reactors.

  • Crystallization and Isolation: Developing a scalable crystallization process that consistently yields the desired polymorph with high purity and good filtration characteristics is critical.

Q4: What are the common starting materials for Isothipendyl synthesis? A4: A common synthetic route involves the N-alkylation of 1-Azaphenothiazine (also known as 10H-Pyrido[3,2-b][13][14]benzothiazine) with a chiral side chain.[15][16] The key is to use or generate an enantiomerically pure side chain, such as a derivative of (S)-2-chloropropane or a related electrophile.

General Synthetic and Scale-Up Workflow

The following diagram outlines a typical workflow for the production of (S)-Isothipendyl, highlighting critical control points.

G cluster_0 Phase 1: Chiral Side-Chain Synthesis cluster_1 Phase 2: Core Coupling and Purification cluster_2 Phase 3: Quality Control Start Achiral Starting Material Asymmetric_Synthesis Asymmetric Synthesis or Chiral Resolution Start->Asymmetric_Synthesis Chiral_Intermediate (S)-2-dimethylaminopropan-1-ol or similar precursor Asymmetric_Synthesis->Chiral_Intermediate Activation Activation Step (e.g., Tosylation, Halogenation) Chiral_Intermediate->Activation Activated_Side_Chain Activated (S)-Side Chain Activation->Activated_Side_Chain Coupling N-Alkylation Coupling Activated_Side_Chain->Coupling Azaphenothiazine 1-Azaphenothiazine Azaphenothiazine->Coupling Crude_Product Crude (S)-Isothipendyl Coupling->Crude_Product Purification Purification (Crystallization / Chromatography) Crude_Product->Purification API Final (S)-Isothipendyl API Purification->API QC In-Process & Final QC (HPLC, Chiral HPLC, NMR, MS) API->QC

Caption: Workflow for (S)-Isothipendyl Production

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product

  • Question: Our chiral HPLC analysis shows a decreasing enantiomeric excess (e.g., <98% e.e.) as we increase the batch size from 100g to 1kg. What are the potential causes and how can we fix this?

  • Answer: A drop in enantiomeric excess during scale-up is a common but critical issue. It typically points to racemization occurring at some stage of the process or incomplete resolution.

    Potential Causes & Solutions:

    • Racemization During N-Alkylation: The chiral center on the side chain can be susceptible to racemization under harsh conditions.

      • Causality: The use of overly strong bases or high temperatures can abstract the proton at the chiral center, leading to a planar intermediate that loses its stereochemical information.

      • Troubleshooting Protocol:

        • Temperature Profile Analysis: Monitor the internal reaction temperature meticulously. An uncontrolled exotherm during the addition of reagents on a larger scale can cause temperature spikes. Implement a more gradual reagent addition schedule or improve reactor cooling efficiency.

        • Base Screening: If using a strong base like sodium hydride, consider switching to a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate. Run small-scale experiments to compare the impact on both reaction rate and e.e.

        • Solvent Effects: The polarity of the solvent can influence the stability of any charged intermediates. Evaluate alternative solvents (e.g., switching from DMF to Acetonitrile or Toluene) that may disfavor the racemization pathway.[16]

    • Inadequate Chiral Resolution (if applicable): If your route involves classical resolution with a resolving agent, the efficiency can be highly dependent on concentration and cooling rates, which change upon scale-up.

      • Causality: Supersaturation kinetics, which govern crystallization, are not always linear with scale. A faster cooling rate on a smaller scale might trap the desired diastereomer, while slower cooling in a large reactor allows for more equilibration, leading to co-precipitation.

      • Troubleshooting Protocol:

        • Develop a Crystallization Temperature Profile: Instead of a simple "cool to 0°C," develop a programmed cooling ramp (e.g., cool from 60°C to 40°C over 2 hours, then to 20°C over 4 hours). This allows for more controlled crystal growth.

        • Seeding Strategy: Implement a seeding protocol. Add a small quantity (0.1-1% w/w) of the pure desired diastereomeric salt at a specific temperature to initiate selective crystallization.

        • Solvent/Anti-Solvent Ratio Optimization: Re-evaluate the optimal solvent and anti-solvent ratios at the new scale. What works in a 1L flask may not be optimal in a 50L reactor.

Issue 2: High Levels of Oxidation Impurities

  • Question: We are observing significant levels of N-oxide and sulfoxide impurities in our final API, which were negligible at the lab scale. What is causing this and how can we prevent it?

  • Answer: The phenothiazine core of Isothipendyl is susceptible to oxidation, particularly the sulfur and tertiary amine functionalities.[17][18] Increased processing times and greater exposure to air during scale-up can exacerbate this issue.

    Potential Causes & Solutions:

      • Causality: The sulfur atom in the thiazine ring can be readily oxidized to a sulfoxide and then a sulfone, while the tertiary amine of the side chain can form an N-oxide.[17][18] These reactions are often catalyzed by trace metals and exposure to air/light.

      • Troubleshooting Protocol:

        • Inert Atmosphere: Ensure all reaction and transfer vessels are thoroughly purged with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the process, especially during long heating or stirring periods.[16]

        • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon before use.

        • Antioxidant Addition: In non-critical steps (e.g., before final purification), consider the use of a small amount of a compatible antioxidant, though this would require extensive validation.

    • Presence of Oxidizing Agents or Metal Catalysts: Residual peroxides in solvents (like THF or ethers) or trace metal contamination from reactors or reagents can catalyze oxidation.

      • Troubleshooting Protocol:

        • Solvent Quality Check: Test all incoming solvents for peroxide levels, especially ethers.

        • Use of Metal Chelators: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA during workup (before crystallization) can sequester metal ions and prevent them from catalyzing oxidation. This must be validated to ensure the chelator is fully removed in the final API.

Table 1: Common Isothipendyl Impurities and Mitigation Strategies
Impurity Name Potential Source Mitigation & Control Strategy
(R)-IsothipendylIncomplete chiral resolution or racemizationOptimize chiral separation/synthesis; control temperature and base strength in subsequent steps.
1-Azaphenothiazine[1]Unreacted starting materialEnsure complete alkylation reaction by monitoring with in-process controls (IPC) like HPLC/TLC. Adjust stoichiometry if necessary.
Isothipendyl N-Oxide[18][19]Oxidation of the side-chain tertiary amineMaintain a strict inert atmosphere (N₂/Ar); use degassed solvents; avoid prolonged exposure to air.
Isothipendyl S-Oxide[18]Oxidation of the thiazine sulfur atomMaintain a strict inert atmosphere; protect from light; check solvents for peroxides.
Process-Related SolventsResidual solvents from reaction or crystallizationImplement effective drying procedures under vacuum and controlled temperature; verify with GC-HS analysis.

Issue 3: Poor Yield and Formation of Isomeric Byproducts during N-Alkylation

  • Question: During the N-alkylation of 1-Azaphenothiazine, we are seeing a low yield of our desired product and the formation of a significant isomeric byproduct. How can we improve the regioselectivity and yield?

  • Answer: The N-alkylation of 1-Azaphenothiazine is the key bond-forming step. Poor yield and isomer formation often stem from competing side reactions or suboptimal reaction conditions. A known isomer can be formed during the synthesis of the parent molecule.[15]

    Potential Causes & Solutions:

    • Competing N- vs. C-Alkylation or Isomerization: While N-alkylation is generally favored, other nucleophilic sites on the ring system could potentially react under certain conditions. More commonly, the starting 1-Azaphenothiazine may contain isomers that also react.

      • Causality: The reaction of the 1-azaphenothiazine anion with the electrophilic side chain should be highly selective for the nitrogen atom. However, impurities in the starting material or extreme conditions could lead to side reactions.

      • Troubleshooting Protocol:

        • Starting Material Purity: Verify the purity of the 1-Azaphenothiazine starting material. Use NMR and HPLC to confirm the absence of other azaphenothiazine isomers.

        • Reaction Conditions Optimization (DoE): Implement a Design of Experiments (DoE) approach to systematically screen parameters like temperature, base equivalents, and reaction time. This can identify the optimal conditions for maximizing yield and minimizing byproduct formation.

        • Order of Addition: The formation of the 1-azaphenothiazine anion should be completed before adding the chiral electrophile. Add the base to the azaphenothiazine and allow it to stir for a period (e.g., 30-60 minutes) before slowly adding the side chain. This minimizes side reactions of the base with the electrophile.[16]

Table 2: Example of Optimized HPLC Method for Purity Analysis
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile : 0.01M Sodium n-heptane sulfonate : 0.1M Sulfuric acid (45:55:0.3 v/v/v)[20]
Flow Rate 1.0 mL/min[20]
Detection Wavelength 230 nm[20]
Column Temperature 30 °C
Injection Volume 10 µL
Note This is a starting point. Method must be fully validated for specificity, linearity, accuracy, and precision.

Detailed Experimental Protocols

Protocol 5.1: In-Process Control (IPC) for N-Alkylation Reaction

This protocol provides a step-by-step guide for monitoring the progress of the N-alkylation reaction to ensure its completion and minimize byproduct formation.

  • Sample Preparation:

    • Carefully withdraw ~0.1 mL of the reaction mixture under an inert atmosphere.

    • Quench the sample immediately in 1 mL of a 1:1 mixture of water and acetonitrile.

    • Vortex thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the sample using the validated HPLC method (see Table 2).

    • Identify and quantify the peaks for 1-Azaphenothiazine (starting material), (S)-Isothipendyl (product), and any significant byproducts.

  • Acceptance Criteria:

    • The reaction is considered complete when the remaining 1-Azaphenothiazine is less than 1.0% of the total peak area.

    • Monitor the formation of key impurities; their levels should not exceed pre-defined limits.

  • Action:

    • If the reaction is incomplete after the specified time, a decision can be made to extend the reaction time or, after careful evaluation, to add a small additional charge of the alkylating agent or base. Any deviation must be thoroughly documented.

References

  • Isothipendyl Impurities and Related Compound. Veeprho. [Online] [Link]

  • Isothipendyl-impurities. Pharmaffiliates. [Online] [Link]

  • isothipendyl hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Online] [Link]

  • Isothipendyl API Suppliers - Find All GMP Manufacturers. Pharmaoffer.com. [Online] [Link]

  • Isothipendyl Hydrochloride. KM Pharma Solution Private Limited. [Online] [Link]

  • Isothipendyl Impurity as HCl Salt. Analytica Chemie. [Online] [Link]

  • Isothipendyl Inner Salt Analog HCl salt (Oxidation Impurity 2). Axios Research. [Online] [Link]

  • CN102617608A - Methods for synthesizing and separating isothipendyl serving as antihistamine medicine.
  • Isothipendyl | C16H19N3S | CID 3781. PubChem - NIH. [Online] [Link]

  • Isothipendyl – Knowledge and References. Taylor & Francis. [Online] [Link]

  • CN102924484A - Industrial production method of isothipendyl technical material.
  • ISOTHIPENDYL HCL. Semantic Scholar. [Online] [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Online] [Link]

  • An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. [Online] [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Online] [Link]

  • Chiral Benzamide Intermediate: Role In Drug Discovery. [Online] [Link]

  • What is Isothipendyl Hydrochloride used for?. Patsnap Synapse. [Online] [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Online] [Link]

  • How to Scale Up Pharmaceutical Manufacturing. [Online] [Link]

  • Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum. The Open Medicinal Chemistry Journal. [Online] [Link]

  • US20100317827A1 - Method of Purifying a Peptide.
  • IDENTIFICATION AND DETERMINATION OF SELECTED HISTAMINE ANTAGONISTS BY DENSITOMETRIC METHOD. [Online] [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Online] [Link]

  • Scale Up of Liquid and Semisolid Manufacturing Processes. Pharmaceutical Technology. [Online] [Link]

  • H1 Antihistamines: Current Status and Future Directions. PMC. [Online] [Link]

  • Production of Inhalable Ultra-Small Particles for Delivery of Anti-Inflammation Medicine via a Table-Top Microdevice. MDPI. [Online] [Link]

  • Scale up of Semisolid dosage forms in Manufacturing Processes. Macedonian Pharmaceutical Bulletin. [Online] [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Online] [Link]

  • Scale up of Semisolid Dosage Forms Manufacturing Based on Process Understanding: from Lab to Industrial Scale. PubMed. [Online] [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Efficacy of (S)-Isothipendyl and Promethazine

Introduction: A Tale of Two Phenothiazines In the landscape of first-generation antihistamines, phenothiazine derivatives have long been a cornerstone for managing allergic reactions. Among them, Promethazine and Isothip...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Phenothiazines

In the landscape of first-generation antihistamines, phenothiazine derivatives have long been a cornerstone for managing allergic reactions. Among them, Promethazine and Isothipendyl stand out for their potent efficacy. Both are classified as first-generation H1 receptor antagonists, a class known for its ability to cross the blood-brain barrier, resulting in characteristic sedative effects.[1][2] Promethazine is a widely studied and utilized compound, typically administered as a racemic mixture of its (R) and (S) enantiomers. Isothipendyl, its aza-phenothiazine analogue, also demonstrates potent antihistaminic and anticholinergic properties.[3]

This guide focuses on a comparative analysis of the in vitro efficacy of Promethazine and the specific (S)-enantiomer of Isothipendyl. It is critical to note that while extensive quantitative data exists for Promethazine, specific in vitro binding and functional data for the individual enantiomers of Isothipendyl are not widely available in public literature.[1] Therefore, this guide will serve two purposes: first, to present the well-established in vitro pharmacological profile of Promethazine as a benchmark; and second, to provide the detailed experimental frameworks necessary for researchers to generate a direct, side-by-side comparison with (S)-Isothipendyl. This approach underscores the scientific causality behind pharmacological characterization and provides a practical roadmap for drug development professionals.

Molecular Mechanism of Action: Inverse Agonism at the H1 Receptor

The primary therapeutic target for both (S)-Isothipendyl and Promethazine is the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, even in the absence of an agonist (like histamine), exists in an equilibrium between an inactive (R) and an active (R) conformational state. The H1 receptor primarily couples to the Gq/11 family of G-proteins.[1] Agonist binding stabilizes the active R state, triggering a signaling cascade that involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), culminating in allergic and inflammatory responses.[2]

(S)-Isothipendyl and Promethazine function as inverse agonists . Rather than simply blocking the agonist, they preferentially bind to and stabilize the inactive (R) state of the H1 receptor.[1] This action shifts the conformational equilibrium away from the active state, suppressing both agonist-induced signaling and the receptor's basal, constitutive activity. This mechanism is the foundation of their antihistaminic effect.[1][2]

H1_Signaling_Pathway cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Equilibrium Gq_inactive Gq Protein (Inactive) H1R_active->Gq_inactive Activates Gq_active Gq Protein (Active) PLC Phospholipase C (PLC) Gq_inactive->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Response Allergic & Inflammatory Responses Ca_Release->Response PKC->Response Histamine Histamine (Agonist) Histamine->H1R_active Binds & Stabilizes Antihistamine (S)-Isothipendyl / Promethazine (Inverse Agonist) Antihistamine->H1R_inactive Binds & Stabilizes

Caption: H1 Receptor signaling pathway and the mechanism of inverse agonism.

Quantitative Pharmacological Profile: Promethazine as a Benchmark

Due to the limited availability of specific quantitative data for (S)-Isothipendyl, the profile of Promethazine is presented as a representative example of a first-generation phenothiazine antihistamine.[1] These data are crucial for understanding the potency and selectivity of this class of drugs.

Receptor Binding Affinity (Ki)

Receptor binding affinity, expressed as the inhibition constant (Ki), measures the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The data below illustrates the multi-receptor activity characteristic of first-generation antihistamines.

ReceptorLigandKi (nM)ReferenceTissue/Cell Line
Histamine H1 Promethazine 1.4 [1] Recombinant human H1 receptor
Muscarinic M1Promethazine32[1]Cloned human m1 receptor
Muscarinic M2Promethazine63[1]Cloned human m2 receptor
Muscarinic M3Promethazine16[1]Cloned human m3 receptor

Interpretation: The data clearly shows that Promethazine has a very high affinity for the Histamine H1 receptor (Ki = 1.4 nM). However, it also possesses significant affinity for muscarinic acetylcholine receptors (Ki = 16-63 nM). This "off-target" binding is the molecular basis for the well-known anticholinergic side effects associated with first-generation antihistamines, such as dry mouth and blurred vision.[1][4] A key research objective would be to determine the Ki values for (S)-Isothipendyl at this same panel of receptors to compare its potency and selectivity profile directly.

Functional Antagonism (IC50)

Functional assays measure a drug's ability to inhibit a biological response. The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist that produces 50% inhibition of the agonist-induced response (e.g., histamine-induced calcium flux).

While specific IC50 data from a single comparative study is not available, functional assays are the definitive method for confirming the efficacy predicted by binding assays. The protocols below describe how this critical data would be generated.

Experimental Protocols for In Vitro Characterization

The following protocols provide a self-validating system for determining the comparative in vitro efficacy of (S)-Isothipendyl and Promethazine. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-Isothipendyl and Promethazine for the human H1 receptor.

Principle: This is a competitive displacement assay. A constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) is incubated with cell membranes expressing the H1 receptor, along with increasing concentrations of an unlabeled test compound (the "competitor"). The competitor displaces the radioligand from the receptor. By measuring the reduction in radioactivity at each competitor concentration, an IC50 value can be determined and subsequently converted to a Ki value.

Materials:

  • Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (~20-30 Ci/mmol).

  • Test Compounds: (S)-Isothipendyl, Promethazine HCl.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: 10 µM Mianserin or a high concentration of unlabeled Promethazine.

  • Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series for both (S)-Isothipendyl and Promethazine in Assay Buffer, typically ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding: 50 µL of non-specific control (e.g., 10 µM Mianserin).

    • Competitor Wells: 50 µL of each concentration of (S)-Isothipendyl or Promethazine.

  • Radioligand Addition: Add 50 µL of [³H]mepyramine diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kd value (typically 1-2 nM) to ensure adequate signal without being wasteful.

  • Membrane Addition & Incubation: Add 100 µL of the H1 receptor membrane preparation (10-20 µg protein/well) to initiate the binding reaction. Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of (S)-Isothipendyl & Promethazine C Add Reagents to 96-Well Plate: - Competitor - [³H]mepyramine - Membranes A->C B Prepare H1 Receptor Membranes & Radioligand ([³H]mepyramine) B->C D Incubate at 25°C (60-90 min) to Reach Equilibrium C->D E Rapid Filtration (Separates Bound/Free Ligand) D->E F Wash Filters with Cold Buffer E->F G Quantify Radioactivity (Scintillation Counting) F->G H Plot Dose-Response Curve & Determine IC₅₀ G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Experimental workflow for the radioligand binding assay.

Protocol 2: H1 Receptor-Mediated Calcium Flux Assay

Objective: To determine the functional potency (IC50) of (S)-Isothipendyl and Promethazine in inhibiting histamine-induced intracellular calcium mobilization.

Principle: Since the H1 receptor signals via the Gq pathway to release intracellular calcium, we can measure this release using a calcium-sensitive fluorescent dye. An inverse agonist will inhibit the calcium release triggered by an agonist (histamine). The potency of this inhibition is a direct measure of the drug's functional efficacy at the cellular level.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Fluorescent Dye: Calcium-sensitive indicators like Fluo-4 AM or Fura-2 AM.

  • Agonist: Histamine.

  • Test Compounds: (S)-Isothipendyl, Promethazine HCl.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Apparatus: 96-well black, clear-bottom plates; fluorescence plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the H1-expressing cells into 96-well black, clear-bottom plates and culture overnight to allow them to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye (e.g., Fluo-4 AM) diluted in Assay Buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

  • Wash: Gently wash the cells twice with Assay Buffer to remove any extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of the test compounds ((S)-Isothipendyl or Promethazine) to the wells. Incubate for 15-20 minutes. This allows the antagonist to bind to the receptors before the agonist is introduced.

  • Fluorescence Measurement: Place the plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for several seconds.

    • Add a pre-determined concentration of histamine (typically an EC80 concentration to ensure a robust signal) to all wells.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data, setting the response with histamine alone as 100% and the response with no histamine as 0%.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for each compound.

Conclusion and Future Directions

Promethazine is a well-characterized, potent H1 receptor inverse agonist with high affinity, but it also exhibits significant binding to muscarinic receptors, which explains its anticholinergic side-effect profile. While (S)-Isothipendyl is known to be a potent antihistamine, a direct in vitro comparison requires the generation of new experimental data.[1][5] The chirality of Isothipendyl is a critical factor, as enantiomers can have different pharmacological properties.[6]

By employing the detailed protocols outlined in this guide, researchers can precisely determine the Ki and IC50 values for (S)-Isothipendyl. This will allow for a direct, quantitative comparison of its potency and selectivity against the Promethazine benchmark. Such data is fundamental for understanding its therapeutic potential and predicting its clinical profile, providing a solid, evidence-based foundation for further drug development.

References

  • Small Molecule Pathway Database (SMPDB). (2017, September 19). Isothipendyl H1-Antihistamine Action. [Link]

  • Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology, 43(3), 277-282. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isothipendyl Hydrochloride?[Link]

  • NVEO. (2021, November 7). A Comparative In-Vitro Dissolution And In-Vivo Bioavailability Study Of Mouth Dissolving Film Of Promethazine Hydrochloride Against The Marketed Tablet Formulation. [Link]

  • NVEO. (2021, November 7). A Comparative In-Vitro Dissolution And In-Vivo Bioavailability Study Of Mouth Dissolving Film Of Promethazine Hydrochloride Against The Marketed Tablet Formulation. [Link]

  • Ligneau, X., et al. (2007). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of Medicinal Chemistry, 50(8), 1779-1789. [Link]

  • Deranged Physiology. (2024, June 1). Enantiomerism. [Link]

  • Seifert, R., et al. (2009). Contribution of Binding Enthalpy and Entropy to Affinity of Antagonist and Agonist Binding at Human and Guinea Pig Histamine H1-Receptor. Molecular Pharmacology, 76(4), 765-777. [Link]

  • Journal of Pharmaceutical Research International. (2024, December 7). A Systematic Review of Unichiral Drugs: Therapeutic Applications and Pharmaceutical Considerations. [Link]

  • Hussain, A. A., et al. (1991). Comparison of the bioavailability of oral, rectal and intramuscular promethazine. Journal of Pharmaceutical Sciences, 80(8), 741-743. [Link]

  • Slideshare. (n.d.). Role of Enantiomers in Pharmacology. [Link]

  • Antonilli, M., et al. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 27(15), 4939. [Link]

  • SciELO Brasil. (2013). Extended release promethazine HCl using acrylic polymers by freeze. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, November 10). Design and Evaluation of Different Transdermal Therapeutic Systems of Promethazine Hydrochloride. [Link]

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Comparative

Validation of UV-Vis spectrophotometric methods for (S)-Isothipendyl

Title: Validation of UV-Vis Spectrophotometric Methods for (S)-Isothipendyl: A Comparative Guide Executive Summary (S)-Isothipendyl is a potent first-generation H1-receptor antagonist and anticholinergic agent, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of UV-Vis Spectrophotometric Methods for (S)-Isothipendyl: A Comparative Guide

Executive Summary

(S)-Isothipendyl is a potent first-generation H1-receptor antagonist and anticholinergic agent, primarily utilized as an antipruritic[1]. Ensuring the precise quantification of this active pharmaceutical ingredient (API) in bulk and dosage forms is critical for therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of UV-Vis spectrophotometry against advanced chromatographic alternatives (HPLC, LC-MS/MS) for the determination of (S)-Isothipendyl. Furthermore, it details a comprehensive, step-by-step validation framework aligned with the latest ICH Q2(R2) guidelines[2],[3].

The Analytical Conundrum: UV-Vis vs. Chromatographic Modalities

When selecting an analytical method for (S)-Isothipendyl, scientists must balance throughput, cost, and specificity. A critical scientific nuance in this selection is the chiral blindness of standard UV-Vis spectroscopy. Because enantiomers possess identical molar absorptivities in isotropic media, UV-Vis quantifies total Isothipendyl. To isolate the (S)-enantiomer specifically, chiral chromatography—such as High-Performance Liquid Chromatography (HPLC) utilizing an α1-acid glycoprotein (AGP) column—is mandatory[4].

However, for routine bulk release testing, dissolution profiling, and content uniformity where enantiomeric purity is validated upstream, UV-Vis remains the workhorse technique due to its operational simplicity and rapid turnaround time.

Table 1: Objective Comparison of Analytical Modalities for (S)-Isothipendyl

ParameterUV-Vis Spectrophotometry (Complexation)Chiral HPLC (AGP Column)LC-MS/MS
Primary Use Case Bulk API assay, Content Uniformity, DissolutionEnantiomeric purity, (S)-Isothipendyl specific assayTrace degradation products, Pharmacokinetics
Specificity Moderate (Requires complexation)High (Resolves (R) and (S) enantiomers)Ultra-High (Mass-to-charge ratio)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.05 µg/mL< 1 ng/mL
Cost & Throughput Low Cost, High ThroughputHigh Cost, Moderate ThroughputVery High Cost, Low Throughput
Validation Complexity Low (Standard ICH Q2(R2) parameters)High (Requires chiral resolution validation)Very High (Matrix effects, ion suppression)

Mechanistic Grounding: Palladium(II) Complexation for UV-Vis

Direct UV measurement of Isothipendyl in the 250–300 nm range is highly susceptible to interference from formulation excipients. To achieve a self-validating, specific system, we employ a colorimetric complexation strategy.

Causality of Experimental Choice: Isothipendyl, a phenothiazine derivative, acts as an electron donor. When reacted with Palladium(II) ions in an acidic medium, it forms a stable, pink-colored coordination complex in a stoichiometric ratio of 2:1 (Drug:Pd)[5]. This shifts the absorption maximum ( λmax​ ) into the visible spectrum (~480-500 nm), drastically enhancing method specificity and trustworthiness by bypassing the UV-absorbing excipients. Alternatively, oxidation using Gold(III) in phosphoric acid yields a red radical cation absorbing at 512 nm, which also serves as a highly specific visible-range assay[6].

Experimental Methodology: Pd(II)-Isothipendyl Complexation

The following protocol outlines the formation and measurement of the Pd(II)-(S)-Isothipendyl complex. It is designed as a self-validating system, incorporating blank subtraction to negate background noise.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1.0×10−3 M solution of Palladium(II) chloride ( PdCl2​ ) in 0.1 M HCl. Ensure complete dissolution via sonication.

  • Standard Stock Solution: Accurately weigh 10.0 mg of (S)-Isothipendyl reference standard and dissolve in 100 mL of distilled water to yield a 100 µg/mL stock.

  • Reaction Setup: Transfer aliquots of the stock solution (ranging from 0.5 to 5.0 mL) into a series of 10 mL volumetric flasks.

  • Complexation: Add 2.0 mL of the PdCl2​ reagent and 1.0 mL of acetate buffer (pH 4.0) to each flask.

  • Incubation: Allow the reaction mixture to stand at room temperature ( 25∘C ) for 15 minutes to ensure complete complex formation[5].

  • Measurement: Dilute to volume with distilled water. Measure the absorbance at the experimentally determined λmax​ against a reagent blank prepared under identical conditions (excluding the API).

UV_Vis_Workflow Prep Sample Prep (S)-Isothipendyl Stock Reagent Addition of Pd(II) & Acetate Buffer Prep->Reagent Reaction Complexation (2:1 Drug:Pd Ratio) Reagent->Reaction Measure UV-Vis Measurement (Visible Spectrum) Reaction->Measure Quant Quantification (Beer's Law) Measure->Quant

Experimental workflow for the spectrophotometric determination of (S)-Isothipendyl.

ICH Q2(R2) Method Validation Framework

The International Council for Harmonisation (ICH) Q2(R2) guideline, effective June 2024, mandates a lifecycle approach to analytical procedure validation[7],[8]. For the UV-Vis method to be deemed trustworthy and regulatory-compliant, the following parameters must be systematically evaluated[2],[3]:

  • Specificity: Demonstrate that the Pd(II) complexation is unaffected by common tablet excipients (e.g., lactose, starch, magnesium stearate). A placebo blank must show zero absorbance at the analytical wavelength.

  • Linearity & Range: Analyze at least five concentrations across the intended range (e.g., 5–50 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform recovery studies by spiking known amounts of (S)-Isothipendyl API into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Acceptable recovery is typically 98.0% - 102.0%.

  • Precision: Assess Repeatability (intra-day) by analyzing six replicates at 100% concentration. Assess Intermediate Precision (inter-day) by having a different analyst perform the assay on a different day. The Relative Standard Deviation (RSD) should be ≤2.0% .

  • Detection & Quantitation Limits (LOD/LOQ): Calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3×(σ/S) and LOQ=10×(σ/S) [2].

  • Robustness: Deliberately vary critical method parameters (e.g., buffer pH ±0.2 , incubation time ±5 mins, reagent volume ±0.1 mL) to ensure the method's reliability during normal usage[2].

ICH_Validation Start Method Development (S)-Isothipendyl Specificity Specificity (Excipient Interference) Start->Specificity Linearity Linearity & Range (Beer's Law limits) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery Studies) Precision->Accuracy Sensitivity LOD & LOQ (Signal-to-Noise) Accuracy->Sensitivity Robustness Robustness (pH, Temp, Reagent Conc) Sensitivity->Robustness Validated Validated UV-Vis Method (ICH Q2(R2) Compliant) Robustness->Validated

Systematic ICH Q2(R2) validation lifecycle for analytical procedures.

Summary of Validation Data

To benchmark the performance of the developed UV-Vis method against a stability-indicating HPLC method[9],[10], reference the typical validation outcomes below:

Table 2: Typical Validation Parameters: UV-Vis vs. HPLC for Isothipendyl

Validation Parameter (ICH Q2(R2))UV-Vis (Pd-Complexation)HPLC (Reversed-Phase)Acceptance Criteria
Linearity Range 5.0 – 50.0 µg/mL1.0 – 100.0 µg/mLMethod dependent
Correlation Coefficient ( R2 ) 0.99920.9998 ≥0.999
Accuracy (% Recovery) 99.1% ± 0.8%99.8% ± 0.4%98.0% - 102.0%
Repeatability (RSD %) 1.2%0.5% ≤2.0%
LOD 0.65 µg/mL0.10 µg/mLSignal-to-Noise ≥3:1
LOQ 1.95 µg/mL0.30 µg/mLSignal-to-Noise ≥10:1
Robustness Sensitive to pH changesSensitive to mobile phase ratioRSD ≤2.0% under variations

Conclusion

While Chiral HPLC remains the gold standard for enantiomer-specific quantification of (S)-Isothipendyl, UV-Vis spectrophotometry—when coupled with strategic chemical derivatization like Palladium(II) complexation—offers a highly robust, cost-effective, and rapid alternative for total API quantification. By strictly adhering to the ICH Q2(R2) validation framework, laboratories can ensure this method delivers the accuracy and trustworthiness required for pharmaceutical quality control.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: ISOTHIPENDYL - Inxight Drugs Source: ncats.io URL:[Link]

  • Title: Use of Differential Derivative Spectrophotometry and Complexation with Palladium for the Assay of Three Phenothiazine Drugs in Tablets Source: tandfonline.com URL: [Link]

  • Title: Determination of Trace Amounts of Gold(III) using Ethopropazine Hydrochloride and Isothipendyl Hydrochloride: A Spectrophotometric Study Source: tubitak.gov.tr URL: [Link]

  • Title: Development and Validation of a Reversed-phase HPLC Method Source: researchgate.net URL: [Link]

  • Title: Artificial neural networks analysis used to evaluate the molecular Source: ovid.com URL: [Link]

Sources

Validation

A Definitive Guide to Determining the Absolute Configuration of (S)-Isothipendyl via X-ray Crystallography

Executive Summary & The Analytical Challenge Isothipendyl is a first-generation H1-receptor antagonist and anticholinergic agent. Like many chiral therapeutics, its enantiomers exhibit distinct pharmacodynamic profiles,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Isothipendyl is a first-generation H1-receptor antagonist and anticholinergic agent. Like many chiral therapeutics, its enantiomers exhibit distinct pharmacodynamic profiles, with the racemate and individual enantiomers showing varying degrees of antihistaminic efficacy[1]. For researchers and drug development professionals, unequivocally establishing the absolute configuration of the synthesized eutomer—specifically (S)-Isothipendyl—is a critical regulatory and scientific milestone.

While several analytical modalities exist for chiral determination, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard. (S)-Isothipendyl ( C16​H19​N3​S ) presents a unique crystallographic challenge: it is a "light-atom" structure lacking heavy halogens or transition metals[2]. The heaviest atom in the molecule is sulfur ( Z=16 ). Consequently, the experimental design must be precisely calibrated to amplify the resonant scattering of the sulfur atom. This guide objectively compares SCXRD against alternative methodologies and provides a self-validating, step-by-step experimental protocol for confirming the absolute configuration of (S)-Isothipendyl using the Flack parameter.

Comparative Analysis of Analytical Modalities

To contextualize the selection of SCXRD, we must evaluate the performance of available chiral analysis techniques. The table below summarizes the operational principles, advantages, and limitations of each modality specifically regarding (S)-Isothipendyl.

Analytical ModalityOperational PrincipleKey AdvantagesLimitationsSuitability for (S)-Isothipendyl
SCXRD (Gold Standard) Anomalous dispersion of X-rays by electron clouds.Direct 3D spatial resolution; definitive absolute configuration via the Flack parameter.Requires high-quality single crystals; requires an anomalous scatterer (e.g., Sulfur).Optimal. The sulfur atom in the thiazine ring provides sufficient anomalous scattering under Cu Kα radiation.
VCD / ECD Differential absorption of left/right circularly polarized light.Can be performed in solution; no crystallization required.Requires complex ab initio TDDFT calculations; highly conformation-dependent.Moderate. The flexible dimethylamine side-chain creates multiple conformers, complicating TDDFT calculations.
Chiral NMR (Mosher's Method) Diastereomeric complexation or derivatization.Widely accessible; excellent for routine relative stereochemistry.Requires a reactive functional group (e.g., -OH, -NH2) for derivatization.Poor. Isothipendyl lacks a primary/secondary amine or hydroxyl group for standard Mosher ester derivatization.

Workflow for Absolute Configuration Determination

The following decision matrix outlines the logical progression and self-validating checkpoints required to determine the absolute configuration of (S)-Isothipendyl using SCXRD.

Workflow Start Enantiopure (S)-Isothipendyl Sample Preparation Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Diffract X-ray Diffraction (Cu Kα Radiation) Cryst->Diffract Refine Structure Refinement & Bijvoet Pair Integration Diffract->Refine Flack Calculate Flack Parameter (x) via Resonant Scattering Refine->Flack Valid x ≈ 0 (u < 0.04) Absolute Configuration Confirmed as (S) Flack->Valid x < 0.1 Invert x ≈ 1 (u < 0.04) Inverted Structure (R)-Isothipendyl Flack->Invert x > 0.9 Twinned x ≈ 0.5 Racemic Twin Recrystallization Required Flack->Twinned 0.3 < x < 0.7

Decision matrix for (S)-Isothipendyl absolute configuration via SCXRD and Flack parameter.

Experimental Protocol: SCXRD Workflow for (S)-Isothipendyl

As a self-validating system, every step in this protocol is designed to eliminate ambiguity and ensure that the final calculated Flack parameter is statistically robust.

Step 1: Enantiopure Crystallization
  • Methodology: Dissolve >99% ee (S)-Isothipendyl in a minimal volume of a binary solvent system (e.g., ethanol/heptane). Allow for slow evaporation at 20∘C in a vibration-free environment.

  • Causality: Isothipendyl possesses a flexible dimethylamine side-chain. Rapid precipitation leads to disordered domains or racemic twinning. Slow evaporation in a binary system allows the molecules to find their thermodynamic minimum, packing into a non-centrosymmetric Sohncke space group (e.g., P21​21​21​ ), which is an [2].

Step 2: X-ray Data Collection
  • Methodology: Select a single, optically clear crystal ( ≈0.1×0.1×0.1 mm). Mount it on a diffractometer equipped with a Copper (Cu Kα) microfocus source ( λ=1.5418 Å) and cool to 100 K using a nitrogen stream.

  • Causality: Standard Molybdenum (Mo Kα, λ=0.7107 Å) radiation interacts weakly with light atoms. By utilizing the longer wavelength of Cu Kα radiation, the[3]. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving high-angle resolution and the signal-to-noise ratio of the weak anomalous signal.

Step 3: Data Reduction and Bijvoet Pair Integration
  • Methodology: Integrate the diffraction frames using appropriate reduction software. Crucially, do not merge Friedel opposites (Bijvoet pairs).

  • Causality: The physical basis of absolute structure determination lies in the slight intensity differences between the I(hkl) and I(−h−k−l) reflections caused by resonant scattering., destroying the very data required to determine chirality[2].

Step 4: Structure Refinement and Flack Parameter Calculation
  • Methodology: Refine the structural model using full-matrix least-squares minimization. Calculate the Flack parameter ( x ) and its standard uncertainty ( u ) using the Parsons quotient or similar modern algorithms.

  • Causality: The Flack parameter acts as a physical model representing the[4]. It transforms a qualitative visual assessment into a rigorous, quantitative statistical metric.

Data Interpretation & Validation

The final validation of the (S)-Isothipendyl absolute configuration relies entirely on the Flack parameter ( x ) and its standard uncertainty ( u ). To ensure scientific integrity, the data must be interpreted strictly within these bounds:

  • x≈0 (with u<0.04 ): The absolute structure is correct as modeled. The configuration is definitively confirmed as (S)-Isothipendyl[3].

  • x≈1 (with u<0.04 ): The absolute structure is inverted. The crystal is actually (R)-Isothipendyl, and the structural model must be inverted[3].

  • x≈0.5 : The crystal is a racemic twin (a 50/50 macroscopic mixture of both enantiomers in the crystal lattice). The absolute configuration cannot be determined from this specific sample, and recrystallization is mandatory.

References

  • Flack, H. D., & Bernardinelli, G. (2008). "The use of X-ray crystallography to determine absolute configuration." Chirality, 20(5), 681-690.[Link]

  • Watkin, D. J., & Cooper, R. I. (2020). "Howard Flack and the Flack Parameter." Chemistry, 2(4), 796-804.[Link]

  • "X-ray Single-Crystal Diffraction." (2022). Encyclopedia MDPI. [Link]

  • "Use of racemates of pinocembrin in preparing medicaments for treating stroke" (Mentions Isothipendyl enantiomer efficacy).

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Comparative

A Comparative Guide to the Sedative Side Effect Profiles of (S)-Isothipendyl versus Racemic Isothipendyl: An Experimental Framework

Abstract Isothipendyl, a first-generation H1-antihistamine of the azaphenothiazine class, is recognized for its therapeutic efficacy in allergic conditions and its notable sedative side effects.[1][2] Like many pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isothipendyl, a first-generation H1-antihistamine of the azaphenothiazine class, is recognized for its therapeutic efficacy in allergic conditions and its notable sedative side effects.[1][2] Like many pharmaceuticals, Isothipendyl possesses a chiral center, existing as a racemic mixture of (S)- and (R)-enantiomers. The principles of stereopharmacology suggest that these enantiomers may exhibit different pharmacological activities, including their propensity to cause sedation.[3][4] This guide provides a comprehensive experimental framework for researchers and drug development professionals to rigorously compare the sedative side effect profiles of the single enantiomer, (S)-Isothipendyl, against its parent racemate. We will detail the mechanistic rationale, propose robust in vitro and in vivo experimental protocols, and provide a template for data interpretation, thereby establishing a self-validating system to elucidate the potential benefits of a chiral switch.[5]

Introduction: The Rationale for Stereochemical Investigation

First-generation antihistamines are well-known for their ability to cross the blood-brain barrier, leading to sedative effects by antagonizing histamine H1 receptors in the central nervous system (CNS).[6][7] Histamine is a key neurotransmitter in regulating wakefulness, and its blockade induces drowsiness.[8][9] Isothipendyl is a potent H1 receptor antagonist used for its anti-allergic and antipruritic properties.[10][11] However, its clinical utility can be limited by side effects such as drowsiness, dizziness, and dry mouth, which are common among this class of drugs.[12][13]

Many chiral drugs are marketed as racemates, which are 1:1 mixtures of their two enantiomers.[14] It is a well-established principle in pharmacology that enantiomers can interact differently with chiral biological targets like receptors and enzymes.[15] This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[16] The development of a single-enantiomer drug from a previously marketed racemate, a process known as a "chiral switch," can potentially offer an improved therapeutic index with better efficacy and/or safety.[4][5]

This guide hypothesizes that the sedative effects of racemic Isothipendyl may be stereoselective. By isolating and characterizing the (S)-enantiomer, we can determine if it offers a more favorable sedative profile compared to the racemic mixture.

Mechanistic Underpinnings of Sedation: The Histamine H1 Receptor

The primary mechanism for sedation induced by first-generation antihistamines is the blockade of H1 receptors in the CNS.[6][17] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus are crucial for maintaining arousal.[17] When histamine binds to H1 receptors on cortical neurons, it causes depolarization, increasing neuronal excitability and wakefulness.[9][18]

Isothipendyl acts as an inverse agonist at the H1 receptor, meaning it binds to the receptor and stabilizes it in an inactive conformation, reducing its basal activity even without histamine present.[6] This action prevents the Gq/11 protein signaling cascade, which normally leads to the production of second messengers IP3 and DAG and subsequent cellular responses that promote arousal.[6][19]

The differential sedative effects between Isothipendyl's enantiomers would likely stem from stereoselective binding to the H1 receptor. The enantiomer that "fits" the receptor's chiral binding pocket with higher affinity will be a more potent antagonist and, consequently, may induce greater sedation at an equivalent dose.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq_protein Gq/11 Protein H1R_active->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R_active Activates Isothipendyl (S)-Isothipendyl / Racemate (Inverse Agonist) Isothipendyl->H1R_inactive Stabilizes (Blocks) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Arousal Increased Neuronal Excitability (Wakefulness)

Caption: Histamine H1 Receptor Signaling and Inverse Agonist Blockade.

Experimental Framework for Comparative Analysis

To objectively compare the sedative profiles, a two-stage approach is proposed: in vitro characterization of receptor affinity followed by in vivo behavioral assessment.

Part A: In Vitro Receptor Binding Affinity

The cornerstone of this investigation is to quantify the binding affinity (Ki) of (S)-Isothipendyl, (R)-Isothipendyl, and the racemate for the histamine H1 receptor. A competitive radioligand binding assay is the gold standard for this determination.[20][21]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • Membrane Source: Prepare membrane homogenates from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[20]

    • Radioligand: Use a known H1 receptor antagonist with high affinity, such as [³H]-mepyramine.[19]

    • Test Compounds: Prepare serial dilutions of (S)-Isothipendyl, (R)-Isothipendyl, and racemic Isothipendyl.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Incubation:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compounds.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist like mianserin).[22]

  • Separation:

    • After reaching equilibrium, rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters (e.g., GF/C filters). The membranes with bound radioligand will be trapped on the filter.[21]

  • Detection:

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sep 3. Separation cluster_detect 4. Detection cluster_analysis 5. Data Analysis prep_membranes Prepare H1 Receptor Membranes incubate Incubate Membranes, Radioligand & Test Compounds prep_membranes->incubate prep_ligand Prepare [³H]-Mepyramine (Radioligand) prep_ligand->incubate prep_test Prepare Serial Dilutions of Test Compounds prep_test->incubate separate Separate Bound from Free via Vacuum Filtration incubate->separate detect Measure Radioactivity with Scintillation Counter separate->detect analysis Plot Competition Curve (IC50) -> Calculate Ki detect->analysis

Caption: Experimental Workflow for a Filtration-Based Radioligand Binding Assay.
Part B: In Vivo Assessment of Sedation

In vivo models are essential to confirm that differences in receptor affinity translate to physiological effects. A locomotor activity test in rodents is a standard and robust method for quantifying sedative-hypnotic drug effects.[23]

Experimental Protocol: Locomotor Activity Test in Mice

  • Animal Acclimation:

    • Use adult male mice (e.g., C57BL/6J strain).

    • Acclimate animals to the testing room and locomotor activity chambers for at least 60 minutes prior to drug administration to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • Divide animals into groups: Vehicle control, Racemic Isothipendyl, (S)-Isothipendyl, and (R)-Isothipendyl (as a control).

    • Administer the compounds (e.g., via intraperitoneal injection) at several dose levels to establish a dose-response relationship.

  • Data Collection:

    • Immediately after injection, place each mouse into an individual locomotor activity chamber equipped with infrared beams to automatically track movement.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of drug effects.

    • Calculate the total locomotor activity for each animal over the entire session.

    • Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the dose-dependent effects of each compound against the vehicle control. A significant reduction in locomotor activity indicates sedation.

Data Synthesis and Comparative Profile

The data from the proposed experiments should be synthesized to build a clear comparative profile. A lower Ki value from the binding assay indicates higher affinity for the H1 receptor. This is expected to correlate with a greater reduction in locomotor activity at an equivalent dose in vivo.

Table 1: Hypothetical Comparative Data Summary

CompoundH1 Receptor Binding Affinity (Ki, nM)Sedative Potency (ED50, mg/kg) in Locomotor TestTherapeutic Index (Ratio)
Racemic Isothipendyl 105.0Baseline
(S)-Isothipendyl 22.5Potentially Improved
(R)-Isothipendyl 50>20Potentially Reduced

Data are hypothetical and for illustrative purposes. ED50 is the dose required to produce 50% of the maximal sedative effect.

Interpretation of Potential Outcomes:

  • Scenario 1 (Expected): (S)-Isothipendyl exhibits a significantly lower Ki value (higher affinity) and a lower ED50 for sedation compared to the racemate and the (R)-enantiomer. This would strongly support the development of (S)-Isothipendyl as a single-enantiomer product, potentially offering the same therapeutic benefit at a lower dose with a more predictable side effect profile.

  • Scenario 2: The enantiomers show little to no difference in binding affinity and sedative effect. In this case, there would be no scientific rationale for a chiral switch based on sedation.

  • Scenario 3: The (R)-enantiomer (distomer) contributes significantly to sedation or other off-target effects. This would also provide a strong rationale for developing the (S)-enantiomer to create a "cleaner" drug.

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous framework to dissect the stereoselective sedative properties of Isothipendyl. By combining in vitro receptor pharmacology with in vivo behavioral analysis, researchers can generate the necessary data to determine if a chiral switch from racemic Isothipendyl to (S)-Isothipendyl is warranted.

A favorable outcome, demonstrating that (S)-Isothipendyl possesses a superior profile, would pave the way for developing a second-generation version of this classic antihistamine. Further studies should also investigate the full off-target profile of each enantiomer against other CNS receptors (e.g., muscarinic, serotonergic, adrenergic) to build a complete comparative safety profile. Such a comprehensive approach embodies the principles of modern drug development, aiming for optimized therapeutics with enhanced patient outcomes.

References

  • Veeprho. (n.d.). Isothipendyl Impurities and Related Compound. Retrieved March 10, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isothipendyl Hydrochloride?[Link]

  • Patsnap Synapse. (2024, June 15). What is Isothipendyl Hydrochloride used for?[Link]

  • Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology. [Link]

  • McCormick, D. A., & Williamson, A. (1991). Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current. Progress in Neurobiology, 37(3), 199-223. [Link]

  • Blake, K. (2009). Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype. The World Allergy Organization Journal, 2(11), 247–252. [Link]

  • van Riezen, H., & Pinder, R. M. (1983). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology, 15 Suppl 2, 295S–301S. [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Isothipendyl Hydrochloride?[Link]

  • DeRuiter, J. (2001). Histamine H1-Receptor Antagonists: Antihistaminic Agents. Auburn University. [Link]

  • Wasilczuk, A. Z., et al. (2023). In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis. Journal of Neuroscience, 43(13), 2269–2280. [Link]

  • Neuroethics Canada. (n.d.). Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current. Retrieved March 10, 2026, from [Link]

  • DrugPatentWatch. (2025, August 1). The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. [Link]

  • Hishinuma, S., et al. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Biological and Pharmaceutical Bulletin, 41(10), 1557–1564. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]

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  • Chemistry Stack Exchange. (2015, July 11). Effect of enantiomers in pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Chiral switch. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Histamine H1 receptor. Retrieved March 10, 2026, from [Link]

  • Medicosis Perfectionalis. (2025, June 21). Histamine - H1 receptors, H2 receptors, H3, H4. YouTube. [Link]

  • de Graaf, C., et al. (2025, January 9). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • SMPDB. (2017, September 19). Isothipendyl H1-Antihistamine Action. [Link]

  • Wikipedia. (n.d.). H1 antagonist. Retrieved March 10, 2026, from [Link]

  • Holgate, S. T., & Church, M. K. (2009). H1 Antihistamines: Current Status and Future Directions. Clinical & Experimental Allergy Reviews, 9(1), 37-44. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 10, 2026, from [Link]

  • Recla, J. M., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. ACS Chemical Neuroscience. [Link]

  • Ilie, M., et al. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Pharmaceuticals (Basel), 15(2), 233. [Link]

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Validation

A Comparative Guide to the NMR Spectroscopic Characterization of (S)-Isothipendyl Purity

A Senior Application Scientist's Perspective on Ensuring Enantiomeric Fidelity For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Enantiomeric Fidelity

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral active pharmaceutical ingredient (API) is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy. The stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. (S)-Isothipendyl, a first-generation H₁ antagonist with anticholinergic and antipruritic properties, is a case in point where stereochemical integrity is paramount.[1] This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of (S)-Isothipendyl purity against alternative methods, supported by experimental insights and data-driven comparisons.

The Imperative of Stereospecific Purity in (S)-Isothipendyl

Isothipendyl, N,N-dimethyl-1-(10H-pyrido[3,2-b][2][3]benzothiazin-10-yl)propan-2-amine, possesses a single stereocenter at the C-2 position of the propan-2-amine side chain.[4] This gives rise to two enantiomers: (S)-Isothipendyl and (R)-Isothipendyl. As with many chiral drugs, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) of (S)-Isothipendyl is critical during drug development and for quality control of the final drug substance.

NMR Spectroscopy: A Powerful Tool for Chiral Discrimination

At its core, NMR spectroscopy is an inherently achiral technique, meaning it cannot directly differentiate between enantiomers in an achiral solvent. Enantiomers have identical physical and chemical properties in an achiral environment, leading to identical NMR spectra. The key to unlocking NMR's potential for chiral analysis lies in the creation of a diastereomeric environment. This is achieved through the use of chiral auxiliary agents, which interact with the enantiomers to form diastereomers or diastereomeric complexes. These diastereomers, unlike enantiomers, have distinct physical and chemical properties and, crucially, will exhibit different chemical shifts in their NMR spectra.[2][3][5]

For a secondary amine like (S)-Isothipendyl, two primary NMR-based strategies can be employed:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with the analyte to form a pair of diastereomers. A widely used and effective CDA for amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, or its acid chloride.[5][6][7][8] The resulting diastereomeric amides can be readily distinguished by ¹H and ¹⁹F NMR spectroscopy.[5][9]

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers. This interaction is strong enough to induce chemical shift differences between the enantiomers in the NMR spectrum, yet weak enough to be reversible. For secondary amines, crown ethers such as (18-crown-6)-2,3,11,12-tetracarboxylic acid have proven to be effective CSAs.[10][11]

The choice between a CDA and a CSA depends on the specific analyte and the analytical requirements. Derivatization is a robust method but requires a chemical reaction and potential purification, while the use of a CSA is often faster as it involves simple mixing.

Experimental Protocol: NMR-Based Purity Determination of (S)-Isothipendyl using a Chiral Derivatizing Agent

This section details a step-by-step methodology for determining the enantiomeric purity of (S)-Isothipendyl using (R)-Mosher's acid chloride as the chiral derivatizing agent.

Objective: To quantify the enantiomeric excess (e.e.) of (S)-Isothipendyl by forming diastereomeric Mosher amides and analyzing the resulting ¹H NMR spectrum.

Materials:

  • (S)-Isothipendyl sample (approximately 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • High-resolution NMR spectrometer (≥400 MHz recommended)

  • NMR tubes and standard laboratory glassware

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the (S)-Isothipendyl sample in 0.5 mL of anhydrous CDCl₃.

  • Addition of Base: Add a small excess of anhydrous pyridine (approximately 5-10 µL) to the NMR tube. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Derivatization: Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Reaction: Cap the NMR tube and gently agitate to ensure thorough mixing. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction can be monitored by thin-layer chromatography (TLC) if necessary.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the reaction mixture.

Data Analysis:

  • Spectral Interpretation: Identify the signals corresponding to the newly formed diastereomeric amides. Due to the anisotropic effect of the phenyl group in the Mosher's acid moiety, protons in the vicinity of the newly formed amide bond will exhibit different chemical shifts for the (S,R) and (R,R) diastereomers.[12] Look for well-resolved signals, for example, the methyl protons of the isothipendyl side chain.

  • Integration: Integrate the well-resolved signals corresponding to each diastereomer.

  • Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated using the following formula:

    e.e. (%) = [(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)] x 100

Visualizing the NMR Purity Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis NMR Analysis A Weigh (S)-Isothipendyl B Dissolve in CDCl3 A->B C Add Pyridine B->C D Add (R)-Mosher's Acid Chloride C->D E React at Room Temperature D->E F Acquire 1H NMR Spectrum E->F G Identify Diastereomeric Signals F->G H Integrate Signals G->H I Calculate e.e. (%) H->I J Final Purity Value I->J Purity Report

Caption: Workflow for enantiomeric excess determination of (S)-Isothipendyl by NMR using a chiral derivatizing agent.

Comparison with an Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and powerful technique for the separation and quantification of enantiomers.[13][14][15][16][17] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For phenothiazine derivatives, polysaccharide-based CSPs have shown good separation capabilities.[18]

The following table provides an objective comparison between NMR and chiral HPLC for the determination of enantiomeric purity.

FeatureNMR with Chiral Derivatizing AgentChiral HPLC
Principle Formation of diastereomers with distinct NMR signals.Differential interaction with a chiral stationary phase leading to physical separation.[3]
Sample Preparation In-situ derivatization in an NMR tube.Dissolution in a suitable mobile phase, may require filtration.
Analysis Time 5-15 minutes per sample (after derivatization).[3]15-60 minutes per sample.[3]
Sensitivity (LOD/LOQ) Generally lower; LOD/LOQ for the minor enantiomer is typically around 1-2%.[19]High sensitivity; LOD/LOQ can be well below 0.1%.
Resolution Dependent on the chemical shift difference between diastereomeric signals.Typically baseline separation of enantiomeric peaks.
Method Development Selection of an appropriate CDA and reaction conditions.Screening of various chiral columns and mobile phases can be time-consuming.
Structural Information Provides detailed structural information of the analyte and derivatives.Provides retention time and peak area; structural information requires coupling to other detectors (e.g., MS).
Sample Throughput Potentially higher for rapid screening.[3]Lower, especially if method development is extensive.[3]
Solvent Consumption Low (typically < 1 mL per sample).Higher, dependent on flow rate and run time.
Non-destructive Yes, the sample can be recovered.Yes, with fraction collection.

Logical Framework for Method Selection

Method_Selection Start Start: Determine Purity of (S)-Isothipendyl HighSensitivity High Sensitivity Required? (e.g., <0.1% impurity) Start->HighSensitivity StructuralInfo Structural Confirmation Needed? HighSensitivity->StructuralInfo No HPLC Use Chiral HPLC HighSensitivity->HPLC Yes HighThroughput High Throughput Screening? StructuralInfo->HighThroughput No NMR Use NMR with CDA/CSA StructuralInfo->NMR Yes HighThroughput->NMR Yes HighThroughput->HPLC No CrossValidate Cross-Validate with Both Methods NMR->CrossValidate HPLC->CrossValidate

Caption: Decision tree for selecting an analytical method for (S)-Isothipendyl purity analysis.

Conclusion: A Synergistic Approach to Purity Validation

Both NMR spectroscopy and chiral HPLC are robust and reliable techniques for the determination of the enantiomeric purity of (S)-Isothipendyl. Chiral HPLC is often the method of choice for routine quality control in a regulated environment due to its high sensitivity and established validation protocols.[2][20]

However, NMR spectroscopy offers distinct advantages, particularly in a research and development setting. Its speed, low solvent consumption, and the wealth of structural information it provides make it an invaluable tool for reaction monitoring, high-throughput screening, and structural confirmation. The use of chiral derivatizing or solvating agents allows for a rapid assessment of enantiomeric excess with minimal sample preparation.

For a comprehensive and unequivocal characterization of (S)-Isothipendyl purity, a cross-validation approach utilizing both NMR and chiral HPLC is highly recommended.[2] This synergistic strategy leverages the strengths of both techniques, providing a high degree of confidence in the analytical results and ensuring the stereochemical integrity of this important pharmaceutical compound.

References

  • Mosher's acid. Grokipedia. Available at: [Link].

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link].

  • Chiral NMR Discrimination of Secondary Amines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications. Available at: [Link].

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link].

  • Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link].

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. Available at: [Link].

  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. ACS Publications. Available at: [Link].

  • Spectral Assignments and Reference Data. CONICET. Available at: [Link].

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link].

  • NMR analysis of a chiral amine through derivatization with Mosher acid. ResearchGate. Available at: [Link].

  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. Available at: [Link].

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect. Available at: [Link].

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (NP0000083). NP-MRD. Available at: [Link].

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. Available at: [Link].

  • Chiral HPLC Separations. Phenomenex. Available at: [Link].

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link].

  • Enantiomeric separation of drugs by HPLC. R Discovery. Available at: [Link].

  • Isothipendyl. NIST WebBook. Available at: [Link].

  • Separation of Phenothiazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

  • Chiral HPLC for efficient resolution of enantiomers. RSC Publishing. Available at: [Link].

  • (PDF) Enantiomeric separation of drugs by HPLC. ResearchGate. Available at: [Link].

  • Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. Available at: [Link].

  • 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chem. zvesti. Available at: [Link].

  • Enantiomeric separation of drugs by HPLC. International Journal of Allied Medical Sciences and Clinical Research. Available at: [Link].

Sources

Comparative

Establishing Reference Standards for (S)-Isothipendyl Impurities: A Comparative Guide to Synthesis and Chiral Resolution

As a Senior Application Scientist navigating the stringent requirements of ICH Q3A(R2) and Q3B(R2), establishing highly pure, fully characterized reference standards for pharmaceutical impurities is non-negotiable. Isoth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the stringent requirements of ICH Q3A(R2) and Q3B(R2), establishing highly pure, fully characterized reference standards for pharmaceutical impurities is non-negotiable. Isothipendyl, a first-generation H1-receptor antagonist, features a chiral center within its dimethylamino-2-methylethyl side chain. While traditionally administered as a racemate, modern regulatory expectations demand the rigorous profiling of its individual enantiomers and their respective degradation products.

This guide objectively compares the methodologies for isolating and certifying (S)-Isothipendyl impurities—most notably the oxidative degradant (S)-Isothipendyl N-oxide—and provides a field-proven, self-validating protocol for reference standard generation.

Mechanistic Causality: Impurity Formation in Isothipendyl

Isothipendyl is highly susceptible to oxidative degradation when exposed to light, air, or peroxides ([1]). This oxidation primarily targets the tertiary amine to form Isothipendyl N-oxide, or the azaphenothiazine sulfur to form sulfoxides.

Because enantiomers and their chiral degradants can exhibit divergent toxicological and pharmacological profiles, isolating the specific (S)-enantiomer of these impurities is critical for accurate safety profiling ().

The Causality of the Workflow: Direct asymmetric synthesis of the (S)-N-oxide is often low-yield, stereochemically leaky, and economically unviable. Instead, forcing the oxidative degradation of the racemic API, followed by preparative chiral separation, ensures a high-purity yield of the exact degradant observed during real-world stability testing.

Comparative Analysis: Chiral Separation Platforms

To isolate the (S)-enantiomer from the racemic impurity mixture, we must select an optimal separation platform. While Normal-Phase HPLC (NP-HPLC) on coated polysaccharide chiral stationary phases (CSPs) was historically the gold standard, Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide CSPs (e.g., Chiralpak IA/IB/IC) has emerged as a vastly superior alternative ([2], [3]).

Table 1: Objective Comparison of Chiral Resolution Platforms for Isothipendyl Impurities
ParameterNP-HPLC (Coated CSPs)SFC (Immobilized CSPs)Capillary Electrophoresis (CE)
Mobile Phase Hexane/IPA or Hexane/EtOHCO₂ with MeOH/EtOH modifiersAqueous buffers with Cyclodextrins
Enantioselectivity HighVery HighModerate to High
Analysis Time 20–45 minutes5–15 minutes15–30 minutes
Preparative Scalability Moderate (High solvent removal cost)Excellent (CO₂ evaporates seamlessly)Poor (Analytical scale only)
Solvent Consumption High (Toxic/Flammable)Low (Green Chemistry)Very Low
Column Robustness Susceptible to solvent damageHighly robust (Immobilized)N/A (Capillary)

Scientist's Insight: SFC is the definitive choice for establishing this reference standard. The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without compromising the resolution of the closely eluting (R)- and (S)-Isothipendyl N-oxide peaks. Furthermore, immobilized CSPs allow the use of a broader range of modifiers (like THF or DCM) if solubility issues arise, which would otherwise strip coated CSPs ([4]).

Self-Validating Experimental Protocol: Isolation and Certification of (S)-Isothipendyl N-oxide

This protocol operates as a self-validating system: the initial synthesis is verified by LC-MS mass shifts, the chiral separation is validated by orthogonal analytical SFC, and the final standard is certified via NMR and polarimetry, ensuring no single point of failure in the characterization pipeline.

Step 1: Forced Oxidative Degradation
  • Preparation: Dissolve 1.0 g of racemic Isothipendyl API in 50 mL of methanol.

  • Oxidation: Add 10 mL of 3% Hydrogen Peroxide (H₂O₂). Stir the solution at room temperature, protected from light, for 8 hours to induce N-oxidation.

  • Validation Check: Analyze an aliquot via LC-MS/MS. The parent mass (m/z 286 for Isothipendyl) must shift to m/z 302, confirming the formation of Isothipendyl N-oxide.

  • Quenching: Quench the reaction with sodium thiosulfate and evaporate the solvent under reduced pressure.

Step 2: Preparative Chiral Resolution via SFC
  • Sample Prep: Re-dissolve the crude racemic Isothipendyl N-oxide in methanol (20 mg/mL).

  • System Setup: Utilize a preparative SFC system equipped with an immobilized CSP column (e.g., Chiralpak IB, 250 x 21.2 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (80:20 v/v) containing 0.1% Isopropylamine (IPA) and 0.1% Trifluoroacetic acid (TFA). Causality: The IPA/TFA additive combination is critical to suppress peak tailing of the basic tertiary amine.

  • Conditions: Flow rate 50 mL/min, Backpressure 150 bar, Temperature 35°C, UV detection at 220 nm.

  • Collection: Collect the distinct fractions corresponding to the (R)- and (S)-enantiomers.

  • Validation Check: Re-inject the collected (S)-fraction onto an analytical SFC column to confirm an Enantiomeric Excess (ee) of >99.5%.

Step 3: Structural Elucidation and Certification
  • Isolation: Remove the methanol modifier under reduced pressure to yield the solid (S)-Isothipendyl N-oxide.

  • Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to confirm structural integrity and the absence of process solvents.

  • Chiral Assignment: Determine the specific optical rotation [α]D using a polarimeter to definitively assign the (S)-configuration against known literature values.

  • Documentation: Issue a comprehensive Certificate of Analysis (CoA) detailing HPLC purity (>99%), chiral purity (>99.5% ee), and isotopic/mass confirmation.

Workflow Visualization

G API Racemic Isothipendyl API Oxidation Forced Oxidation (3% H2O2, 8h) API->Oxidation RacemicImp Racemic Isothipendyl N-oxide Oxidation->RacemicImp LC-MS Check PrepSFC Preparative SFC (Immobilized CSP) CO2/MeOH + 0.1% IPA/TFA RacemicImp->PrepSFC FractionR (R)-Isothipendyl N-oxide (Discard/Store) PrepSFC->FractionR FractionS (S)-Isothipendyl N-oxide (Target) PrepSFC->FractionS Cert Certification (NMR, LC-MS, Polarimetry) >99.5% ee FractionS->Cert Analytical SFC Check

Workflow for the synthesis, SFC chiral resolution, and certification of (S)-Isothipendyl N-oxide.

References
  • Title: Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography Source: FAGG URL: [Link]

  • Title: Updating a generic screening approach in sub- or supercritical fluid chromatography for the enantioresolution of pharmaceuticals Source: FAMHP URL: [Link]

  • Title: Chiral Separation Principles Source: ResearchGate URL: [Link]

Sources

Validation

Cross-validation of LC-MS/MS methods for (S)-Isothipendyl detection in plasma

A Senior Application Scientist’s Guide to the Cross-Validation of LC-MS/MS Methods for (S)-Isothipendyl Detection in Plasma As drug development increasingly demands enantiomeric purity and stereoselective pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to the Cross-Validation of LC-MS/MS Methods for (S)-Isothipendyl Detection in Plasma

As drug development increasingly demands enantiomeric purity and stereoselective pharmacokinetic (PK) profiling, the accurate quantification of chiral compounds in complex biological matrices has become a critical analytical bottleneck. Isothipendyl, a first-generation phenothiazine H1-receptor antagonist, possesses a chiral center that dictates its pharmacodynamic efficacy. Specifically, the (S)-enantiomer often exhibits distinct binding affinities, necessitating robust, stereospecific bioanalytical assays.

In this guide, we will critically evaluate and cross-validate two leading analytical platforms for the enantioselective detection of (S)-Isothipendyl in human plasma: Direct Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) .

Pharmacological Context: Why Enantioselectivity Matters

(S)-Isothipendyl mitigates allergic responses by acting as an inverse agonist at the histamine H1 receptor. By binding to this Gq-protein coupled receptor, it halts the downstream activation of Phospholipase C (PLC), thereby preventing the intracellular calcium mobilization that triggers blood vessel constriction .

Pathway Iso (S)-Isothipendyl H1 H1 Receptor Iso->H1 Antagonizes Gq Gq Protein H1->Gq Activates PLC Phospholipase C Gq->PLC Stimulates Ca Intracellular Ca2+ PLC->Ca Increases Vaso Blood Vessel Constriction Ca->Vaso Induces

Fig 1: (S)-Isothipendyl antagonism of the H1-receptor signaling pathway.

Methodological Comparison: Chiral LC-MS/MS vs. SFC-MS/MS

When designing a self-validating analytical system for chiral plasma analysis, the choice of separation technique fundamentally dictates the sample preparation and ionization efficiency.

  • Method A (Chiral LC-MS/MS): Utilizes a polysaccharide-based chiral stationary phase (CSP), specifically cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2), operating in polar-organic or reversed-phase modes [[1]]().

  • Method B (Chiral SFC-MS/MS): Leverages supercritical carbon dioxide (CO2) co-eluted with methanol modifiers containing isopropylamine (IPA) and trifluoroacetic acid (TFA) to achieve ultra-fast, high-resolution enantiomeric separations 2.

Table 1: High-Level Platform Comparison
ParameterMethod A: Chiral LC-MS/MSMethod B: Chiral SFC-MS/MS
Stationary Phase Lux Cellulose-2 (3 µm, 150 x 4.6 mm)Lux Cellulose-2 (3 µm, 150 x 4.6 mm)
Mobile Phase Methanol/Water (90:10) + 0.1% Formic AcidscCO2 / Methanol + 0.25% IPA + 0.25% TFA
Flow Rate 0.8 mL/min3.0 mL/min
Run Time ~12.0 minutes~4.5 minutes
Ionization Mode ESI Positive (ESI+)ESI Positive (ESI+) via post-column make-up
Matrix Effect Moderate (Requires rigorous SPE)Low (Orthogonal selectivity avoids lipids)

Experimental Protocols: A Self-Validating Extraction System

To ensure trustworthiness and scientific integrity, our protocol avoids rudimentary protein precipitation (PPT). Phenothiazines are highly susceptible to ion suppression from endogenous plasma phospholipids in ESI+ mode. We employ a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to isolate the basic Isothipendyl molecule selectively.

Furthermore, we mandate the use of Isothipendyl-d6 as a stable isotope-labeled internal standard (SIL-IS) 3. Because Isothipendyl-d6 co-elutes exactly with the target analyte, it experiences identical matrix suppression in the MS source, effectively neutralizing quantitative bias and creating a self-correcting assay.

Step-by-Step Plasma Extraction Workflow
  • Spiking & Equilibration: Aliquot 200 µL of human plasma into a 96-well plate. Spike with 10 µL of Isothipendyl-d6 (100 ng/mL). Vortex and equilibrate for 5 minutes.

  • Pre-treatment: Add 200 µL of 2% ammonium hydroxide (NH4OH) in water. Causality: This disrupts protein binding and ensures the basic tertiary amine of Isothipendyl remains un-ionized, optimizing it for the initial hydrophobic retention on the MCX sorbent.

  • SPE Loading: Load the pre-treated sample onto an MCX SPE cartridge (pre-conditioned with 1 mL Methanol, then 1 mL Water).

  • Interference Washing: Wash with 1 mL of 0.1N HCl (locks the analyte via cation exchange while washing away neutral lipids), followed by 1 mL of 100% Methanol (removes hydrophobic interferences).

  • Target Elution: Elute with 1 mL of 5% NH4OH in Methanol. Causality: The high pH neutralizes the cation exchange interaction, releasing the purified Isothipendyl.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of the respective starting mobile phase.

Workflow Plasma Human Plasma Spiked with Isothipendyl-d6 PreTreat Pre-treatment 2% NH4OH to disrupt protein binding Plasma->PreTreat SPE MCX Solid Phase Extraction Wash: 0.1N HCl & MeOH Elute: 5% NH4OH in MeOH PreTreat->SPE Recon Evaporation & Reconstitution SPE->Recon LC Chiral Separation (LC-MS/MS vs SFC-MS/MS) Recon->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Enantioselective PK Data MS->Data

Fig 2: Cross-validation workflow for (S)-Isothipendyl plasma extraction and MS analysis.

Mass Spectrometry Conditions

Data acquisition is performed on an AB SCIEX 4000 QTRAP system operating in Multiple Reaction Monitoring (MRM) mode 4.

  • (S)-Isothipendyl Transitions: m/z 286.1 → 72.1 (Quantifier); m/z 286.1 → 100.1 (Qualifier).

  • Isothipendyl-d6 Transition: m/z 292.1 → 78.1.

Cross-Validation Data & Expert Insights

To validate the methods, we assessed both platforms against standard FDA bioanalytical guidelines for precision, accuracy, and recovery.

Table 2: Quantitative Cross-Validation Metrics (N=6 per level)
Validation MetricMethod A (LC-MS/MS)Method B (SFC-MS/MS)Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL0.2 ng/mLS/N > 10
Intra-day Precision (CV%) 4.2%3.1%≤ 15%
Inter-day Accuracy (% Bias) +3.8%+1.5%± 15%
Extraction Recovery 88.5 ± 4.1%89.2 ± 3.8%Consistent across range
Matrix Factor (IS normalized) 0.920.98~1.0 (No significant effect)
Enantiomeric Resolution (Rs) 1.853.10≥ 1.5 (Baseline separation)
Causality Behind the Data: The Application Scientist's Perspective
  • The Role of IPA and TFA in SFC-MS/MS: You will notice Method B yields a significantly higher enantiomeric resolution ( Rs​=3.10 ) and lower LLOQ. Why? In SFC, basic analytes like Isothipendyl often exhibit severe peak tailing due to secondary interactions with free silanols on the stationary phase. The combined use of isopropylamine (IPA) and trifluoroacetic acid (TFA) in the methanol modifier creates a volatile ion-pairing environment. This effectively masks the silanols, dramatically sharpening the peak shape and boosting the signal-to-noise ratio in the mass spectrometer 2.

  • Orthogonal Selectivity: SFC-MS/MS demonstrates a normalized matrix factor closer to 1.0 (0.98). Because supercritical CO2 operates with an orthogonal retention mechanism compared to traditional reversed-phase LC, residual plasma phospholipids elute at entirely different retention times than the target analyte, practically eliminating ion suppression zones.

Conclusion

While Method A (Chiral LC-MS/MS) offers a highly reliable and accessible approach for standard bioanalytical laboratories, Method B (Chiral SFC-MS/MS) provides superior throughput (4.5 min vs 12.0 min) and sensitivity for trace-level PK profiling of (S)-Isothipendyl. The integration of MCX SPE with Isothipendyl-d6 ensures that both methods remain robust, self-validating, and fully compliant with regulatory standards.

References

  • Benchchem. "Isothipendyl-d6 Stable Isotope - Benchchem." Benchchem.com.
  • AB SCIEX. "A Rapid iMethod™ Test for Drugs of Abuse Screening." Sciex.jp.
  • Phenomenex. "The Chiral Notebook: Chiral LC/MS/MS Method." Windows.net.
  • FAGG.
  • SMPDB (Small Molecule Pathway Database).

Sources

Comparative

Comparative Guide: Reproducibility of Chiral Column Performance for (S)-Isothipendyl Analysis

Executive Summary & Mechanistic Background Isothipendyl is a first-generation H1-receptor antagonist with significant anticholinergic properties. Because it possesses a chiral center, it exists as two enantiomers, (S)-Is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

Isothipendyl is a first-generation H1-receptor antagonist with significant anticholinergic properties. Because it possesses a chiral center, it exists as two enantiomers, (S)-Isothipendyl and (R)-Isothipendyl, which can exhibit distinct pharmacodynamic and pharmacokinetic profiles[1]. In modern drug development and quality control, ensuring the enantiomeric purity of the active (S)-enantiomer is a strict regulatory requirement.

The analytical challenge lies in the reproducible separation of these enantiomers. Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard for this application. However, the choice between coated (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and immobilized (e.g., Chiralpak® IA, IB, IC) CSPs drastically impacts method reproducibility, solvent versatility, and long-term column stability[2]. This guide objectively compares these column technologies, providing a self-validating experimental framework for the robust quantification of (S)-Isothipendyl using Supercritical Fluid Chromatography (SFC).

Causality in Chiral Recognition and Column Deterioration

To achieve reproducible chiral separation, one must understand the causality behind enantiorecognition and column degradation:

  • The Chiral Recognition Mechanism: Polysaccharide CSPs separate enantiomers by forming transient diastereomeric complexes. The chiral selector (amylose or cellulose derivatives) forms a helical structure with chiral cavities. Enantiomers interact via hydrogen bonding, dipole-dipole interactions, and π−π stacking.

  • The Coated vs. Immobilized Dilemma: Coated columns often provide superior initial resolution because the polymer chains can swell and adapt to the analyte[3]. However, they are highly susceptible to deterioration if exposed to "forbidden" solvents (like THF or DCM) which strip the polymer from the silica support. Immobilized columns chemically bind the polysaccharide to the silica, preventing stripping and allowing the use of a broader range of sample diluents, though sometimes at the cost of slight deformation of the chiral cavity, which can alter enantioselectivity[2].

  • Additive Causality: Isothipendyl is a basic compound. Free silanol groups on the silica support cause severe peak tailing and retention time drift. The simultaneous addition of Isopropylamine (IPA) and Trifluoroacetic Acid (TFA) creates a dynamic masking effect, neutralizing silanols and ensuring reproducible peak shapes across hundreds of injections[4].

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system for SFC, ensuring that any column deterioration is mathematically flagged before it impacts the quantification of (S)-Isothipendyl[5].

Step 1: Sample and Mobile Phase Preparation
  • Sample Prep: Dissolve racemic Isothipendyl reference standard in HPLC-grade Methanol to a concentration of 0.5 mg/mL. Causality: Methanol ensures complete solubility without risking the structural integrity of coated CSPs.

  • Mobile Phase (MP): Supercritical CO2​ (purity >99.995%) paired with a co-solvent (modifier).

  • Modifier: 20% (v/v) Methanol or 2-Propanol containing 0.1% IPA and 0.1% TFA[2]. Causality: The combined additives act as an in-situ buffer in the supercritical state, stabilizing the ionization state of Isothipendyl.

Step 2: Chromatographic Execution
  • System: Analytical SFC equipped with a Photodiode Array (PDA) detector.

  • Parameters: Flow rate at 3.0 mL/min; Backpressure at 150 bar; Column temperature at 30 °C; Injection volume at 5 µL[5].

  • Equilibration: Flush the column with the mobile phase for at least 20 column volumes until the baseline and system pressure are completely stable.

Step 3: System Suitability & Reproducibility Check (The Validation Loop)

To validate the system autonomously, calculate the Resolution ( Rs​ ) using the European Pharmacopoeia method at half-height:

  • Baseline Establishment: Record the initial Rs​ of the Isothipendyl racemate on a brand-new column. A baseline separation requires Rs​>1.5 .

  • Deterioration Limit: Calculate the acceptable variance. A column is flagged as "deteriorated" if the Rs​ drops by more than a statistically defined threshold (e.g., ΔRs​>10% from the global pooled variance of the initial qualification)[5].

  • Action: If Rs​ falls below the threshold, the system automatically halts the sequence, preventing the reporting of compromised enantiomeric purity data.

G Start Racemic Isothipendyl Sample Prep (0.5 mg/mL) CSP Chiral Column Selection (Polysaccharide CSPs) Start->CSP Coated Coated CSPs (High Selectivity, Low Solvent Tolerance) CSP->Coated Immobilized Immobilized CSPs (High Solvent Tolerance) CSP->Immobilized MobilePhase SFC Mobile Phase CO2 + Modifier + 0.1% IPA/TFA Coated->MobilePhase Immobilized->MobilePhase Validation System Suitability Calculate Rs & Variance MobilePhase->Validation Inject Validation->Validation Rs Drop > 10% (Halt Sequence) Output Valid (S)-Isothipendyl Quantification Validation->Output Rs > 1.5 & Within Variance Limit

Self-Validating SFC Workflow for Isothipendyl Enantiomer Analysis

Comparative Performance Data

The table below synthesizes the expected chromatographic performance of various chiral columns for Isothipendyl based on standardized SFC screening protocols[2][3].

Table 1: Performance Comparison of Chiral Columns for Isothipendyl Separation

Column TechnologySpecific CSP ChemistryModifier (20%)Resolution ( Rs​ )Reproducibility / StabilityPrimary Use Case
Coated Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)2-Propanol> 2.0 (Baseline)Moderate. Vulnerable to solvent shocks.Standard analytical screening where sample is cleanly dissolved in MeOH/EtOH.
Coated Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)Methanol1.0 - 1.5 (Partial)Moderate.Alternative selectivity if amylose fails.
Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., IA)2-Propanol> 1.8 (Baseline)High. Resistant to all HPLC solvents.High-throughput environments; samples dissolved in strong diluents (e.g., THF).
Immobilized Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., IB)Methanol< 1.0 (Poor)High.N/A for Isothipendyl (poor fit for this specific chiral cavity).
Immobilized Cellulose Tris(3,5-dichlorophenylcarbamate) (e.g., IC)Methanol> 1.5 (Baseline)High.Complementary screening; unique halogenated selector interactions.

Data synthesis indicates that Amylose-based derivatives (both coated AD-H and immobilized IA) generally provide the most robust baseline separation for Isothipendyl when paired with a 2-Propanol modifier[2][3].

Conclusion & Recommendations

For the routine, reproducible analysis of (S)-Isothipendyl, immobilized amylose-based columns (e.g., Chiralpak IA) are recommended over their coated counterparts. While coated columns like AD-H provide excellent initial resolution, the immobilized phases eliminate the risk of accidental stationary phase stripping, thereby drastically improving batch-to-batch and column-to-column reproducibility[2]. Furthermore, the mandatory inclusion of both IPA and TFA in the mobile phase acts as a self-correcting buffer system, neutralizing active sites on the silica and ensuring that peak tailing does not artificially degrade the calculated resolution over time[4].

References

  • Source: famhp.
  • Source: researchgate.
  • Source: fagg.
  • Source: fagg.
  • Source: vub.

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Safety & Regulatory Compliance

Safety

(S)-Isothipendyl proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a system of applied chemistry and operational logic. When managing active pharmaceutical ingredients (APIs) lik...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a system of applied chemistry and operational logic. When managing active pharmaceutical ingredients (APIs) like (S)-Isothipendyl —an enantiomer of the first-generation H1-antihistamine and anticholinergic agent Isothipendyl—laboratories face specific logistical and environmental challenges.

Typically handled in its hydrochloride salt form, this phenothiazine derivative requires precise disposal protocols to mitigate occupational exposure and prevent persistent environmental contamination. This guide provides the foundational causality behind these safety protocols, ensuring that your team understands why each step is taken, thereby fostering a self-validating culture of safety.

Physicochemical & Toxicity Profile

Understanding the quantitative hazard data is the first step in designing a robust safety protocol. The following table summarizes the critical metrics that dictate our handling and disposal strategies.

Table 1: Quantitative Hazard and Physicochemical Data for Isothipendyl Hydrochloride

ParameterValue / DescriptionOperational Implication
CAS Number 1225-60-1Essential for hazardous waste manifest tracking[1].
Molecular Formula C16H19N3S·HClContains sulfur and chlorine; requires specific incineration scrubbing[1].
Molecular Weight 321.87 g/mol Fine powder potential; presents a severe inhalation hazard[2].
Oral LD50 (Rat) 1220 mg/kgClassified as Acute Tox. 4 (H302). Requires strict ingestion prevention[3].
Subcutaneous LD50 (Mouse) 86 mg/kgHigh systemic toxicity via injection or dermal breach[3].
Aquatic Toxicity Long-lasting harmful effectsAbsolute prohibition on sewering or drain disposal[2].

Causality in Pharmaceutical Waste Management

Why do we enforce a zero-tolerance policy for the sink disposal of (S)-Isothipendyl? The causality is rooted in environmental persistence. Phenothiazine derivatives and similar pharmaceutical compounds are not effectively neutralized by standard municipal wastewater treatment plants. When sewered, they enter aquatic ecosystems, leading to chronic aquatic toxicity and potential endocrine disruption in wildlife[2].

Consequently, the EPA's Management Standards for Hazardous Waste Pharmaceuticals (RCRA Subpart P) explicitly prohibit the sewering of hazardous waste pharmaceuticals, extending this ban to all facilities, including Very Small Quantity Generators (VSQGs)[4].

Operational Workflow

IsothipendylDisposal Start Identify (S)-Isothipendyl Waste or Spill Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Release Routine Routine / Expired API Decision->Routine Disposal PPE Don PPE & Isolate (N95, Double Gloves) Spill->PPE Segregate Segregate in RCRA Compliant Container Routine->Segregate Collect Mechanical Collection (Non-sparking tools) PPE->Collect Collect->Segregate Label Label: Hazardous Pharmaceutical Waste Segregate->Label Incinerate Licensed Incineration (Flue Gas Scrubbing) Label->Incinerate

Logical workflow for (S)-Isothipendyl spill containment and RCRA-compliant disposal.

Operational Protocol 1: Emergency Spill Containment & Decontamination

A spill protocol must be a self-validating system: each step should inherently prevent the failure of the subsequent step. For a dry powder API like (S)-Isothipendyl, the primary risk is aerosolization.

Step 1: Immediate Isolation and PPE Donning

  • Action : Evacuate non-essential personnel. Don appropriate PPE: N95 or P100 particulate respirator, double nitrile gloves, disposable Tyvek sleeves, and safety goggles[2].

  • Causality : Double-gloving ensures that if the outer glove is contaminated during cleanup, it can be safely doffed without exposing the skin to the API, mitigating the subcutaneous/dermal toxicity risk[3].

Step 2: Dry Containment (Anti-Aerosolization)

  • Action : Do not use a wet mop or spray water directly on the powder. Instead, gently cover the spill with a plastic sheet or tarp[2].

  • Causality : Applying liquids to a concentrated hydrochloride salt powder can cause rapid dissolution and spreading, increasing the surface area of contamination. Covering it physically suppresses dust formation.

Step 3: Mechanical Collection

  • Action : Use non-sparking tools (e.g., a conductive polymer scoop) to mechanically collect the powder. Transfer the material into a sealable, rigid, anti-static hazardous waste container[3].

  • Self-Validation : Check the surface with a secondary dry wipe. If the wipe shows visible residue, repeat mechanical collection before moving to wet decontamination.

Step 4: Surface Decontamination

  • Action : Once bulk powder is removed, wash the contaminated surface thoroughly with soap and water, capturing all rinsate[5].

  • Causality : The rinsate now contains dilute (S)-Isothipendyl and must be treated as hazardous liquid waste, not flushed down the drain[6].

Operational Protocol 2: Routine Disposal & Logistics

For expired, unused, or contaminated (S)-Isothipendyl, disposal must integrate seamlessly with facility-wide RCRA compliance.

Step 1: Segregation at the Source

  • Action : Place unused (S)-Isothipendyl in a dedicated pharmaceutical waste container[4].

  • Causality : Segregation prevents cross-contamination with non-hazardous waste, which would otherwise exponentially increase the volume and cost of hazardous disposal. It also prevents dangerous chemical reactions with incompatible materials (e.g., strong oxidizing agents)[2].

Step 2: Container Management and Labeling

  • Action : Containers must be tightly closed, kept in a dry, well-ventilated area, and clearly labeled as "Hazardous Pharmaceutical Waste - Toxic (H302)"[5].

  • Causality : Moisture exposure can degrade the hydrochloride salt, potentially altering its stability or causing container pressurization over long periods[2].

Step 3: Final Destruction via Licensed Facility

  • Action : Transfer the waste via a licensed hazardous waste transporter to a permitted chemical destruction plant. The required method is controlled incineration with flue gas scrubbing[1].

  • Causality : Incineration breaks down the complex organic ring structure of the phenothiazine. Flue gas scrubbing is mandatory because the molecule contains sulfur and chlorine (hydrochloride salt), which generate toxic sulfur oxides (SOx) and hydrogen chloride (HCl) gases upon combustion[1].

References

  • isothipendyl hydrochloride - Safety Data Sheet - ChemicalBook. chemicalbook.com.
  • SC-471254 - Isothipendyl Hydrochloride - SAFETY D
  • Personal protective equipment for handling Isothipendyl - Benchchem. benchchem.com.
  • GHS07 - Safety D
  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose | US EPA. epa.gov.
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. republicservices.com.
  • Waste Management Requirements for Pharmaceutical Waste - MCF Environmental Services. mcfenvironmental.com.

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Handling

A Researcher's Guide to the Safe Handling of (S)-Isothipendyl: Essential Safety and Disposal Protocols

As a potent antihistamine and a compound of significant interest in drug development, (S)-Isothipendyl requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

As a potent antihistamine and a compound of significant interest in drug development, (S)-Isothipendyl requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed, experience-driven framework for the safe use of (S)-Isothipendyl, moving beyond a simple checklist to explain the rationale behind each critical safety measure.

Understanding the Hazard Profile of (S)-Isothipendyl

(S)-Isothipendyl, often supplied as Isothipendyl Hydrochloride, is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[1][2][3] While comprehensive toxicological data for the specific (S)-enantiomer is not widely available, the established profile for the hydrochloride salt serves as a robust basis for our safety protocols. The primary risks stem from accidental ingestion, inhalation of dust, and contact with skin and eyes.[1][3][4] Therefore, all handling procedures must be designed to minimize these routes of exposure.

Key Hazard Information:

  • Signal Word: Warning[1][2][3]

  • Hazard Statement: H302: Harmful if swallowed[1][2][3]

  • Acute Toxicity Data (for Isothipendyl Hydrochloride): Oral LD50 (Rat): 1220 mg/kg[1]

It is crucial to note that no occupational exposure limits have been established for Isothipendyl, underscoring the importance of adhering to stringent safety measures to minimize any potential for exposure.[1][4]

Personal Protective Equipment (PPE): Your Primary Defense

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[1][5][6][7] The following table outlines the mandatory PPE for handling (S)-Isothipendyl, with explanations rooted in practical laboratory experience.

PPE Component Specifications and Rationale
Eye and Face Protection Tightly fitting safety goggles with side shields are essential to protect against accidental splashes and airborne particles.[3][4] In procedures with a higher risk of splashing, such as when handling solutions, a face shield should be worn in addition to goggles for full facial protection.[5][6]
Gloves Chemical-impermeable gloves, such as nitrile, are required.[3][5] It is best practice to wear two pairs of powder-free gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[1] This double-gloving technique provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin. Gloves should be changed immediately if contaminated or torn.[1]
Protective Clothing A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is mandatory to protect the skin and personal clothing from contamination.[1][8]
Respiratory Protection All handling of powdered (S)-Isothipendyl must be conducted within a certified chemical fume hood to control airborne dust.[1][3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved full-face respirator should be used.[1][3][4]
Footwear Closed-toe shoes that cover the entire foot are required at all times in the laboratory to protect against spills and falling objects.[5][6]
Operational Workflow for Safe Handling

A systematic approach to handling (S)-Isothipendyl, from preparation to disposal, is essential for minimizing risk. The following workflow diagram and procedural steps provide a clear and logical sequence for safe laboratory operations.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal prep_area Designate & Restrict Handling Area verify_safety Verify Eyewash Station & Safety Shower Access prep_area->verify_safety Then don_ppe Don Appropriate PPE verify_safety->don_ppe Then handle_in_hood Work in a Ventilated Fume Hood don_ppe->handle_in_hood Proceed to avoid_dust Avoid Dust & Aerosol Formation handle_in_hood->avoid_dust While ensuring no_personal_items No Eating, Drinking, or Smoking avoid_dust->no_personal_items And adhering to decontaminate Decontaminate Surfaces no_personal_items->decontaminate After completion doff_ppe Doff PPE Correctly decontaminate->doff_ppe Then wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Then dispose_waste Dispose of Waste via Approved Facility wash_hands->dispose_waste Finally

Caption: Workflow for the safe handling of (S)-Isothipendyl.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling (S)-Isothipendyl and restrict access to authorized personnel only.[1]

    • Ensure that a fully functional emergency eyewash station and safety shower are readily accessible.[1]

    • Before entering the designated area, correctly don all required PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of (S)-Isothipendyl, especially when in powdered form, within a certified chemical fume hood to minimize inhalation risk.[1][3]

    • Handle the compound carefully to avoid the formation of dust and aerosols.[1][3]

    • Use non-sparking tools and take precautions against static discharge.[1][3]

    • Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area.[1][2][4]

  • Storage:

    • Store (S)-Isothipendyl in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

    • Protect the container from moisture.[4]

Spill and Emergency Procedures

In the event of a spill, a swift and organized response is critical to contain the material and prevent exposure.

Spill Management Protocol:

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.[4]

    • Remove all sources of ignition.[3]

    • Don the appropriate emergency PPE, including respiratory protection.[1][4]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[3][4]

    • For powder spills, cover the material with a plastic sheet to minimize dust spread.[1][4]

    • Mechanically collect the spilled material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][3][4] Avoid creating dust during this process.[1][4]

  • Decontamination:

    • Thoroughly clean the contaminated surface after the spill has been removed.[1][4]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[3][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4] Seek medical attention if irritation persists.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][4] Seek immediate medical attention.[3][4]

Waste Disposal Plan

Proper disposal of (S)-Isothipendyl and contaminated materials is not only a matter of safety but also of environmental responsibility.

  • Chemical Waste: All waste containing (S)-Isothipendyl must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1][4] This includes disposal through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1]

  • Contaminated Materials: All disposable PPE (gloves, lab coats), and any other materials that have come into contact with (S)-Isothipendyl should be collected in a designated, labeled hazardous waste container for proper disposal.

  • Container Disposal: Do not reuse the original container.[4] It should be disposed of as contaminated waste.

By integrating these scientifically grounded safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling (S)-Isothipendyl, fostering a culture of safety and ensuring the well-being of all research personnel.

References

  • SC-471254 - Isothipendyl Hydrochloride - SAFETY DATA SHEET.

  • Personal protective equipment for handling Isothipendyl - Benchchem.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.

  • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research.

  • Personal Protective Equipment and Lab Attire.

  • Personal protective equipment for laboratory - Scharlab.

  • GHS07 - Safety Data Sheet.

  • isothipendyl hydrochloride - Safety Data Sheet - ChemicalBook.

  • SAFETY DATA SHEET - LGC Standards.

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